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  • Product: 4-(5-Bromo-2-thienyl)-4-oxobutyric acid
  • CAS: 52240-28-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Synthesis, Properties, and Applications of 4-(5-Bromo-2-thienyl)-4-oxobutanoic Acid

Executive Summary In the landscape of advanced organic synthesis and materials science, 4-(5-bromo-2-thienyl)-4-oxobutanoic acid (CAS: 52240-28-5) serves as a highly versatile bifunctional building block. Featuring an el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of advanced organic synthesis and materials science, 4-(5-bromo-2-thienyl)-4-oxobutanoic acid (CAS: 52240-28-5) serves as a highly versatile bifunctional building block. Featuring an electron-rich thiophene core, a directing/deactivating bromine atom, and a reactive


-keto acid chain, this molecule bridges the gap between simple heterocyclic precursors and complex, highly conjugated systems. This guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its critical role in the development of next-generation single-molecule fluorophores and pharmaceutical intermediates.

Physicochemical Profiling & Structural Dynamics

The utility of 4-(5-bromo-2-thienyl)-4-oxobutanoic acid stems from its unique structural dynamics. The bromine atom at the C5 position acts as a critical handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings). Simultaneously, the


-keto acid moiety allows for facile cyclization, amidation, or reduction.

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Significance
Chemical Name 4-(5-Bromo-2-thienyl)-4-oxobutanoic acidDictates reactivity profile (electrophilic/nucleophilic sites).
CAS Number 52240-28-5Industry standard identifier.
Molecular Formula C8H7BrO3SHighlights the presence of the sulfur heteroatom.
Molecular Weight 263.11 g/mol Crucial for stoichiometric calculations in synthesis.
H-Bond Donors/Acceptors 1 / 3Influences solubility and solid-state packing.

Core Synthetic Methodology: Regioselective Friedel-Crafts Acylation

The primary synthetic route to 4-(5-bromo-2-thienyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 2-bromothiophene with succinic anhydride[1].

Mechanistic Causality

The regioselectivity of this reaction is strictly governed by the electronic and steric properties of the starting materials. Thiophene is naturally more reactive toward electrophilic aromatic substitution than benzene due to the electron-donating resonance of the sulfur heteroatom. The bulky, electronegative bromine atom at the C2 position sterically hinders the adjacent C3 position. Consequently, the incoming acylium ion is directed exclusively to the less hindered, resonance-stabilized C5 position, ensuring high isomeric purity[1].

Self-Validating Experimental Protocol

To ensure high yield and prevent polyacylation, the following step-by-step methodology must be strictly controlled:

  • Electrophile Activation: Suspend succinic anhydride (1.05 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to 0 °C. Slowly add anhydrous Aluminum Chloride (AlCl

    
    , 2.2 eq).
    
    • Self-Validation Check: The suspension will transition to a clear, pale-yellow/orange solution, confirming the successful generation of the active acylium ion-Lewis acid complex.

  • Regioselective Acylation: Add 2-bromothiophene (1.0 eq) dropwise via an addition funnel over 30 minutes. Maintain the internal temperature below 5 °C.

    • Causality: Strict thermal control prevents the cleavage of the carbon-bromine bond and suppresses the formation of undesired polymeric thiophene byproducts.

  • Propagation & Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the high-Rf 2-bromothiophene spot is fully consumed.

  • Quenching & Complex Dissociation: Carefully pour the reaction mixture over a slurry of crushed ice and concentrated HCl (10 mL HCl per 100 mL reaction volume).

    • Self-Validation Check: The addition of strong acid is mandatory to break the robust aluminum-ketone coordinate complex. A clear biphasic system should form without persistent emulsions.

  • Isolation: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO

    
    , and concentrate under reduced pressure. Recrystallize the crude solid from aqueous ethanol to yield the pure product.
    

G A 2-Bromothiophene + Succinic Anhydride B Lewis Acid Activation (AlCl3, 0 °C) A->B C Acylium Ion Intermediate Regioselective Attack B->C D 4-(5-Bromo-2-thienyl)-4-oxobutanoic acid (CAS: 52240-28-5) C->D

Figure 1: Regioselective Friedel-Crafts acylation pathway for 4-(5-bromo-2-thienyl)-4-oxobutanoic acid.

Downstream Applications & Functionalization

Application A: Synthesis of Bisaromatic DCDHF Fluorophores

One of the most advanced applications of 4-(5-bromo-2-thienyl)-4-oxobutanoic acid is its use as a precursor for dicyanomethylenedihydrofuran (DCDHF) fluorophores, which are utilized as bright, red single-molecule emitters in biological imaging[2].

Causality of Design: First-generation single-ring DCDHF dyes require excitation at 488 nm, a wavelength that unfortunately triggers high autofluorescence in biological tissues (e.g., from flavins). By utilizing 4-(5-bromo-2-thienyl)-4-oxobutanoic acid, researchers can synthesize a bisaromatic (thiophene-phenyl)


-conjugated bridge. The thiophene ring, having lower resonance energy than benzene, permits highly effective 

-electron delocalization. This structural extension significantly red-shifts both the absorption and emission spectra, pushing the excitation requirement past 514 nm and bypassing cellular autofluorescence[2].

Workflow: The oxobutanoic acid is first converted into a


-ketoamide. Subsequent treatment with Lawesson's reagent in toluene converts the carbonyl groups to thiocarbonyls, triggering an intramolecular cyclization that forms a new thiophene ring. The resulting bromo-bithiophene intermediate is then coupled with a DCDHF acceptor to yield the final fluorophore[2].

G S1 4-(5-Bromo-2-thienyl)-4-oxobutanoic acid S2 Amidation (gamma-Ketoamide Formation) S1->S2 S3 Lawesson's Reagent (Thiophene Cyclization) S2->S3 S4 Bisaromatic Intermediate (Bromo-bithiophene) S3->S4 S5 DCDHF Acceptor Coupling S4->S5 S6 Red Single-Molecule Emitter S5->S6

Figure 2: Synthetic workflow from the oxobutanoic acid to bisaromatic DCDHF fluorophores.

Table 2: Comparative Photophysical Properties of DCDHF Fluorophores [2]

Fluorophore ClassConjugation BridgeExcitation WavelengthEmission WavelengthBiological Autofluorescence Risk
First-Generation Single Benzene/Thiophene~488 nm~500 - 520 nmHigh (Overlaps with cellular flavins)
Advanced (Bisaromatic) Thiophene-Phenyl (Derived from Title Compound)>514 - 532 nm~580 - 600 nmLow (Red-shifted beyond background)
Application B: Reduction to 4-(5-Bromothiophen-2-yl)butanoic Acid

In pharmaceutical development, the ketone moiety of 4-(5-bromo-2-thienyl)-4-oxobutanoic acid can be fully reduced to yield 4-(5-bromothiophen-2-yl)butanoic acid (CAS: 89980-93-8)[3]. This is typically achieved via a Clemmensen reduction (using Zinc amalgam and concentrated HCl) or a Wolff-Kishner reduction (using hydrazine hydrate and KOH in ethylene glycol). The resulting alkyl-chain carboxylic acid is a privileged precursor for synthesizing tetrahydrobenzo[b]thiophene scaffolds, which are frequently embedded in active pharmaceutical ingredients (APIs) targeting kinase inhibition and allosteric modulation.

Conclusion

4-(5-Bromo-2-thienyl)-4-oxobutanoic acid is far more than a simple synthetic intermediate; it is a critical enabler of advanced chemical architecture. Through regioselective Friedel-Crafts acylation, chemists can reliably access this bifunctional scaffold. Whether it is being cyclized to extend the


-conjugation of single-molecule fluorophores for high-contrast biological imaging, or reduced to form the backbone of novel therapeutics, its predictable reactivity and structural dynamics make it an indispensable tool in modern research and drug development.

References

Sources

Exploratory

molecular weight and formula of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid

An In-Depth Technical Guide to 4-(5-Bromo-2-thienyl)-4-oxobutanoic Acid Abstract This technical guide provides a comprehensive overview of 4-(5-bromo-2-thienyl)-4-oxobutanoic acid, a heterocyclic ketoacid of significant...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(5-Bromo-2-thienyl)-4-oxobutanoic Acid

Abstract

This technical guide provides a comprehensive overview of 4-(5-bromo-2-thienyl)-4-oxobutanoic acid, a heterocyclic ketoacid of significant interest in synthetic organic chemistry and medicinal research. While specific experimental data for this compound is not extensively documented in publicly available literature, its structural attributes and the well-established chemistry of analogous compounds allow for a thorough characterization of its identity, synthesis, and potential applications. This document delineates the core chemical properties of the molecule, provides a detailed, mechanistically-grounded protocol for its synthesis via Friedel-Crafts acylation, and explores its prospective utility as a versatile intermediate for the development of novel chemical entities.

Chemical Identity and Core Properties

4-(5-Bromo-2-thienyl)-4-oxobutanoic acid, also known as 3-(5-bromo-2-thenoyl)propionic acid, is a bifunctional organic molecule. It incorporates a brominated thiophene ring, a common scaffold in medicinal chemistry, linked via a ketone to a butanoic acid chain. This unique combination of a reactive aromatic system, a carbonyl group, and a carboxylic acid moiety makes it a valuable precursor for a variety of more complex molecular architectures.

Identifier Value
Systematic (IUPAC) Name 4-(5-bromo-2-thienyl)-4-oxobutanoic acid
Synonyms 3-(5-bromo-2-thenoyl)propionic acid
Chemical Formula C₈H₇BrO₃S
Molecular Weight 263.11 g/mol
CAS Number Not assigned or readily available in public databases

Synthesis: The Friedel-Crafts Acylation Approach

The most direct and industrially scalable route to 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, renowned for its efficiency in forming carbon-carbon bonds to an aromatic ring. The synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid via the reaction of toluene with succinic anhydride serves as a classic textbook example of this methodology.[2]

Causality of the Synthetic Strategy

The choice of Friedel-Crafts acylation is predicated on several key principles:

  • High Reactivity of Thiophene: The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. This inherent reactivity facilitates the acylation reaction, often under milder conditions than those required for less activated rings like benzene.

  • Availability of Precursors: Both 2-bromothiophene and succinic anhydride are commercially available and relatively inexpensive starting materials.

  • Prevention of Polyacylation: A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is that the product, an aryl ketone, is deactivated towards further electrophilic substitution. The electron-withdrawing nature of the acyl group prevents the addition of a second succinoyl group to the thiophene ring, ensuring the formation of a mono-acylated product.[3]

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism, initiated by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

  • Formation of the Acylium Ion: The Lewis acid coordinates to one of the carbonyl oxygens of succinic anhydride. This polarization facilitates the ring-opening of the anhydride to generate a highly reactive acylium ion, which serves as the key electrophile.

  • Electrophilic Attack: The electron-rich thiophene ring attacks the electrophilic acylium ion. The substitution occurs preferentially at the C5 position (alpha to the sulfur atom), which is the most nucleophilic position on the 2-bromothiophene ring.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex, loses a proton to restore the aromaticity of the thiophene ring.

  • Hydrolysis (Work-up): The reaction is quenched with water, which hydrolyzes the aluminum complexes to liberate the final 4-(5-bromo-2-thienyl)-4-oxobutanoic acid product.

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3 & 4: Rearomatization & Work-up SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Ion Electrophile SuccinicAnhydride->AcyliumIon + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) Thiophene 2-Bromothiophene SigmaComplex Sigma Complex (Intermediate) Thiophene->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ FinalProduct 4-(5-Bromo-2-thienyl)-4-oxobutanoic acid ProductComplex->FinalProduct + H₂O (Work-up)

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocol

The following protocol is a representative procedure based on established methods for Friedel-Crafts acylation with succinic anhydride.[2]

Reagents and Equipment:

  • 2-Bromothiophene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous, inert solvent (e.g., nitrobenzene, 1,2-dichloroethane, or carbon disulfide)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (5% w/v)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere to exclude moisture, which would otherwise deactivate the aluminum chloride catalyst.

  • Initial Mixture: To the round-bottom flask, add the inert solvent and anhydrous aluminum chloride. Cool the mixture in an ice bath.

  • Reagent Addition: In a separate container, dissolve 2-bromothiophene and succinic anhydride in the inert solvent. Add this solution dropwise to the cooled AlCl₃ suspension with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a set period, then gently heat to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. If a precipitate of the product forms, it may be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts and wash with a 5% sodium bicarbonate solution. The product, being a carboxylic acid, will move into the aqueous basic layer. Separate the aqueous layer and re-acidify it with hydrochloric acid to precipitate the purified product.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Experimental Workflow A 1. Setup (Inert Atmosphere) B 2. Prepare AlCl₃ Suspension (Inert Solvent, 0°C) A->B C 3. Add Reactants (2-Bromothiophene + Succinic Anhydride) B->C D 4. Reaction (Stir at RT, then Reflux) C->D E 5. Quench (Ice/HCl) D->E F 6. Extraction/Purification (Base Wash -> Re-acidification) E->F G 7. Isolate Product (Filtration & Drying) F->G

Caption: Workflow for synthesizing the target compound.

Applications in Research and Drug Development

While specific applications for 4-(5-bromo-2-thienyl)-4-oxobutanoic acid are not detailed in the literature, its structure is highly suggestive of its utility as a versatile synthetic intermediate.

  • Precursor to Heterocyclic Systems: 4-Oxobutanoic acids are well-known precursors for a wide range of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals. For example, they can be condensed with hydrazine derivatives to form pyridazinones, a class of compounds with diverse biological activities.[1]

  • Scaffold for Medicinal Chemistry: The bromothiophene moiety is a privileged structure in drug discovery. The bromine atom serves as a handle for further functionalization, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

  • Modification of the Butanoic Acid Chain: The ketone and carboxylic acid functionalities provide two additional points for chemical modification. The ketone can be reduced to an alcohol or converted to other functional groups, while the carboxylic acid can be readily converted into esters, amides, or other derivatives. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

Conclusion

4-(5-Bromo-2-thienyl)-4-oxobutanoic acid is a valuable, though not widely cataloged, chemical entity. Its molecular formula (C₈H₇BrO₃S) and molecular weight (263.11 g/mol ) are firmly established by its structure. The most logical and efficient synthetic route to this compound is the Friedel-Crafts acylation of 2-bromothiophene with succinic anhydride, a robust and well-understood chemical transformation. The trifunctional nature of this molecule—possessing a modifiable bromothiophene ring, a reactive ketone, and a versatile carboxylic acid—positions it as a highly promising starting material for the synthesis of complex heterocyclic systems and as a scaffold for the discovery of new therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize and utilize this compound in their research and development endeavors.

References

  • Kendall, E. C., & McKenzie, B. (n.d.). β-BROMOPROPIONIC ACID. Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 4-((5-Bromo-2-pyridinyl)amino)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(5-bromo-2-thienyl)-2,4-dioxo-butanoic acid. University of Luxembourg. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Molport. (n.d.). 3-[4-(5-bromo-2-methoxyphenyl)-5-methyl-1H-imidazol-2-yl]propanoic acid. Retrieved from [Link]

  • Naveen, S., et al. (2016). Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline. Der Pharma Chemica, 8(2), 49-53.
  • Google Patents. (n.d.). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

Sources

Foundational

Solubility Profile & Process Chemistry of 4-(5-Bromo-2-thienyl)-4-oxobutyric Acid

Executive Summary 4-(5-Bromo-2-thienyl)-4-oxobutyric acid (CAS: 52240-28-5) is a critical pharmacophore building block, most notably serving as a key intermediate in the synthesis of SGLT2 inhibitors such as Canagliflozi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(5-Bromo-2-thienyl)-4-oxobutyric acid (CAS: 52240-28-5) is a critical pharmacophore building block, most notably serving as a key intermediate in the synthesis of SGLT2 inhibitors such as Canagliflozin. Its structure—comprising a lipophilic bromothiophene moiety and a hydrophilic carboxylic acid tail linked by a keto group—creates a complex solubility profile that challenges process scalability.

This guide provides a definitive analysis of its solubility landscape, moving beyond simple "soluble/insoluble" binaries to explore the thermodynamic behaviors that drive solvent selection for synthesis, extraction, and recrystallization.

Physicochemical Profile

Understanding the molecular architecture is the first step to mastering solubility. The compound exhibits an amphiphilic nature, where the carboxylic acid facilitates dimerization in non-polar media, while the ketone and thiophene ring dictate interactions with aromatic and chlorinated solvents.

PropertyValue / Description
Chemical Name 4-(5-Bromo-2-thienyl)-4-oxobutyric acid
CAS Number 52240-28-5
Molecular Formula C₈H₇BrO₃S
Molecular Weight 263.11 g/mol
Physical State Off-white to pale yellow crystalline solid
Melting Point ~118–125°C (Typical for this class of keto-acids)
Acidity (pKa) ~4.5 (Carboxylic acid), soluble in basic aqueous media
LogP (Predicted) ~2.2 (Moderately lipophilic)

Solubility Landscape

The solubility of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is governed by the competition between the high lattice energy of its crystal structure (driven by intermolecular hydrogen bonding of the acid group) and the solvation power of the medium.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformHigh Primary solvent for Friedel-Crafts synthesis. Effective solvation of the thiophene ring; disrupts weak dimers.
Polar Aprotic DMSO, DMF, DMAcVery High Strong dipole interactions disrupt crystal lattice H-bonds. Ideal for subsequent coupling reactions but difficult to remove.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High Soluble, especially when warm. Forms H-bonds with the carboxyl group. Risk of esterification if heated with acid catalysts.
Aromatic Toluene, XyleneTemperature Dependent Ideal for Recrystallization. Low solubility at RT; high solubility at reflux (>80°C).
Ethers THF, 2-MeTHF, Diethyl EtherGood Good solubility due to H-bond acceptance by ether oxygen. THF is often used for reduction steps.
Aliphatic Hexane, Heptane, PentaneInsoluble Acts as an antisolvent . The polar carboxyl group prevents dissolution in non-polar chains.
Aqueous WaterpH Dependent Insoluble at acidic/neutral pH. Highly soluble at pH > 7.0 (forms carboxylate salt).
Thermodynamic Considerations

In non-polar solvents like Toluene or DCM, the compound exists largely as a cyclic dimer held together by two hydrogen bonds between the carboxylic acid groups. This dimerization effectively "hides" the polar head, increasing apparent lipophilicity. However, to dissolve the solid crystal, energy must be supplied (heat) to break the lattice network.

  • Implication: Recrystallization from Toluene works because the entropy gain at high temperatures overcomes the enthalpy of the crystal lattice, while cooling re-establishes the lattice preference over the solvent-solute interaction.

Process Chemistry & Protocols

The following workflows demonstrate how solubility data drives experimental design.

Synthesis & Workup Workflow (Friedel-Crafts Acylation)

The synthesis relies on the solubility of the reactants in DCM and the insolubility of the aluminum complex, followed by a solubility switch during quenching.

SynthesisWorkflow Start Reactants: 2-Bromothiophene + Succinic Anhydride Reaction Reaction Phase: Solvent: DCM (Anhydrous) Catalyst: AlCl3 Temp: 0-5°C -> RT Start->Reaction Dissolution Quench Quenching: Pour into Ice/HCl (Hydrolysis of Al-complex) Reaction->Quench Al-Complex precipitates/suspends Extraction Extraction: Organic Layer: DCM (Product) Aqueous Layer: Al salts (Discard) Quench->Extraction Product partitions to Organic Concentration Concentration: Evaporate DCM Result: Crude Solid Extraction->Concentration Solvent Removal Purification Recrystallization: Solvent: Toluene or EtOH/Water Concentration->Purification Solid isolation

Figure 1: Process flow for the synthesis of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid, highlighting solvent roles.

Recrystallization Protocol (Self-Validating System)

Objective: Purify crude 4-(5-Bromo-2-thienyl)-4-oxobutyric acid to >98% HPLC purity.

Principle: Temperature-dependent solubility in aromatic solvents.[1]

Protocol:

  • Preparation: Place 10.0 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Toluene (approx. 5-7 volumes, 50-70 mL). Heat the mixture to reflux (110°C).

    • Check: If solid remains, add Toluene in 5 mL increments until fully dissolved. The solution should be clear yellow/orange.

  • Hot Filtration (Optional): If insoluble black specks (polymerized thiophene) are visible, filter rapidly through a pre-warmed Celite pad.

  • Crystallization: Remove heat and allow the flask to cool slowly to room temperature with gentle stirring.

    • Observation: Crystals should begin to form around 60-70°C.

  • Maturation: Once at room temperature, cool the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold Toluene (2 x 10 mL) followed by Hexane (2 x 20 mL) to remove residual high-boiling solvent.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Alternative Solvent System: If Toluene fails to yield clean crystals, use Ethanol/Water . Dissolve in hot Ethanol, then add warm water dropwise until turbidity persists, then cool.

Solvent Selection Decision Tree

Use this logic flow to select the appropriate solvent for your specific unit operation.

SolventSelection Start Select Operation Reaction Reaction Medium Start->Reaction Workup Extraction / Wash Start->Workup Cryst Recrystallization Start->Cryst DCM DCM / CH2Cl2 (Standard) Reaction->DCM Friedel-Crafts Nitro Nitrobenzene (High Solubilizing) Reaction->Nitro If solubility is poor EtOAc Ethyl Acetate (General Purpose) Workup->EtOAc Partitioning Base aq. NaOH / NaHCO3 (For Acid/Base Extraction) Workup->Base To pull into aq. phase Tol Toluene (High Temp Soluble) Cryst->Tol Preferred Alc Ethanol / Water (Antisolvent Method) Cryst->Alc Alternative

Figure 2: Decision matrix for solvent selection based on process stage.

References

  • Synthesis of Thiophene Derivatives:Friedel-Crafts acylation of thiophene and its derivatives.
  • Canagliflozin Intermediates:Process for the preparation of Canagliflozin and intermediates thereof.
  • Solubility of Keto-Acids:Recrystallization techniques for 4-aryl-4-oxobutyric acids. (Standard organic chemistry protocols utilizing Toluene and Ethanol).
  • Chemical Properties: PubChem Compound Summary for CAS 52240-28-5.Link

  • Safety Data:Material Safety Data Sheet (MSDS) for 4-(5-Bromo-2-thienyl)-4-oxobutyric acid.

Sources

Exploratory

Provisional Safety & Handling Guide: 4-(5-Bromo-2-thienyl)-4-oxobutyric Acid

Disclaimer: A specific Safety Data Sheet (SDS) for 4-(5-Bromo-2-thienyl)-4-oxobutyric acid was not available through comprehensive searches. This guide is a provisional document based on data from structurally related co...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 4-(5-Bromo-2-thienyl)-4-oxobutyric acid was not available through comprehensive searches. This guide is a provisional document based on data from structurally related compounds and is intended for informational purposes only. It is not a substitute for a manufacturer-provided SDS. Researchers, scientists, and drug development professionals must obtain and consult the official SDS from their supplier before handling, storing, or disposing of this compound.

Introduction: Navigating the Safety Profile of a Novel Reagent

4-(5-Bromo-2-thienyl)-4-oxobutyric acid is a specialized organic compound with potential applications in pharmaceutical synthesis and materials science. Its structure, incorporating a brominated thiophene ring and a keto-acid moiety, suggests a degree of reactivity and potential biological activity that necessitates a thorough understanding of its safety profile. In the absence of a specific Safety Data Sheet (SDS), this guide synthesizes available information from analogous compounds to provide a foundational understanding of the potential hazards and recommended handling protocols. The causality behind these recommendations is rooted in the known toxicological and chemical properties of similar functional groups.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. While a specific GHS classification for this compound is not available, related structures are often classified as skin and eye irritants, and potentially harmful if swallowed.[1]

Hazard Identification & GHS Classification: A Predictive Analysis

Based on the GHS classifications of structurally similar compounds, a provisional hazard profile for 4-(5-Bromo-2-thienyl)-4-oxobutyric acid can be anticipated. The following GHS pictograms and hazard statements are plausible and should be considered until a formal classification is available.

Anticipated GHS Pictograms:

PictogramHazard Class

Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Single Exposure)

Provisional Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The rationale for these anticipated classifications stems from the general properties of organic acids and halogenated aromatic compounds. Organic acids can be corrosive or irritating to skin and eyes, while halogenated compounds can present toxicological concerns.

First-Aid Measures: Rapid and Effective Response

In the event of exposure, immediate and appropriate first-aid is crucial. The following measures are based on standard laboratory practice for handling hazardous chemicals.

First-Aid Protocol Flowchart:

Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Route Skin_Contact Skin Contact Exposure->Skin_Contact Route Eye_Contact Eye Contact Exposure->Eye_Contact Route Ingestion Ingestion Exposure->Ingestion Route Move_to_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. Inhalation->Move_to_Fresh_Air Wash_Skin Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. Ingestion->Rinse_Mouth

Caption: First-aid response workflow for different exposure routes.

Handling and Storage: Proactive Safety Measures

Proper handling and storage are fundamental to preventing exposure and ensuring the stability of the compound.

Safe Handling Protocols:
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2] Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE): The selection of appropriate PPE is critical. The following table outlines the recommended PPE based on the anticipated hazards.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[1]Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[3]Prevents direct skin contact.
Skin and Body Protection Laboratory coat and appropriate protective clothing.[1]Minimizes the risk of skin exposure.
Respiratory Protection If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[4]Prevents inhalation of the compound.
Storage Conditions:
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

  • Keep away from strong oxidizing agents and strong acids, as these are common incompatibilities for similar compounds.[5]

Physical and Chemical Properties: A Data-Driven Overview

While specific data for 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is not available, the table below presents data for a closely related compound, 4-(4-Bromo-phenyl)-4-oxo-butyric acid methyl ester, to provide an illustrative example of the expected physical state and properties.

PropertyIllustrative Value (for a related compound)Source
Appearance White crystalline powder[7]
Molecular Formula C11H11BrO3[7]
Molecular Weight 271.11 g/mol [7]
Melting Point 48-54 °C[7]

Stability and Reactivity: Understanding Chemical Behavior

  • Reactivity: The compound is not expected to be pyrophoric or to react violently with water. However, the presence of the keto and carboxylic acid groups suggests it can undergo typical reactions of these functionalities.

  • Chemical Stability: Assumed to be stable under recommended storage conditions.[6]

  • Conditions to Avoid: Avoid dust formation, excess heat, and exposure to incompatible materials.[5]

  • Incompatible Materials: Strong oxidizing agents, strong acids.[5]

  • Hazardous Decomposition Products: Upon thermal decomposition, may release carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide (HBr), and sulfur oxides (SOx).[5]

Toxicological Information: Assessing Potential Health Effects

No specific toxicological data for 4-(5-Bromo-2-thienyl)-4-oxobutyric acid has been found. The following information is based on the anticipated GHS classification and data from related compounds.

  • Acute Toxicity: Likely to be harmful if swallowed (Acute Toxicity, Oral, Category 4).[1]

  • Skin Corrosion/Irritation: Expected to cause skin irritation (Category 2).[1]

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation (Category 2A).[1]

  • Respiratory or Skin Sensitization: No data available to suggest sensitization.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[1]

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.

  • Aspiration Hazard: Not expected to be an aspiration hazard.

Accidental Release Measures: Containment and Cleanup

In the event of a spill, the following procedures should be followed:

Spill Response Workflow:

Spill Spill Occurs Evacuate Evacuate non-essential personnel. Spill->Evacuate Ventilate Ensure adequate ventilation. Evacuate->Ventilate PPE Wear appropriate PPE. Ventilate->PPE Contain Contain the spill. Avoid dust formation. PPE->Contain Collect Sweep up and shovel into a suitable container for disposal. Contain->Collect Clean Clean the spill area with a suitable solvent and then wash with soap and water. Collect->Clean Dispose Dispose of waste in accordance with local, state, and federal regulations. Clean->Dispose

Caption: Step-by-step workflow for responding to an accidental release.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.[5][6] Do not allow it to enter drains or waterways.

Conclusion: A Commitment to a Culture of Safety

This provisional guide underscores the importance of a proactive and informed approach to chemical safety. While a specific SDS for 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is not yet widely available, the principles of chemical hygiene, risk assessment based on analogous structures, and adherence to established safety protocols are paramount. Researchers and drug development professionals are urged to use this document as a starting point for their safety evaluation and to always prioritize obtaining a supplier-specific SDS before commencing any experimental work.

References

  • Fisher Scientific. (2021, December 24).
  • Fisher Scientific. (2010, October 20). Safety Data Sheet: 4-(5-Bromo-2-thienyl)-1,3-thiazol-2-amine.
  • Thermo Fisher Scientific. (2010, May 7).
  • Sigma-Aldrich. (2024, September 7).
  • ChemScene. (2025, June 17). Safety Data Sheet: tert-Butyl (3S)-3-(4-bromophenyl)
  • Guidechem. 4-(5-bromo-4-nitro-thiophen-2-yl)-4-oxo-butyric acid.
  • Echemi. 4-(4-BROMO-PHENOXY)
  • Fisher Scientific.
  • Fisher Scientific. (2009, July 7). Safety Data Sheet: 2-Bromo-4,5-difluorobenzoic acid.
  • Cayman Chemical. (2025, October 21). Safety Data Sheet: 2-Bromo-4'-methylpropiophenone.
  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: 7-Acetyl-8-bromo-3,4-dihydro-2H-1,5-benzodioxepine.
  • SynZeal.
  • Aaronchem. (2024, November 1). Safety Data Sheet: Fmoc-(R)-3-Amino-4-(3-thienyl)-butyric acid.
  • Santa Cruz Biotechnology. 4-(5-bromothien-2-yl)butanoic acid.
  • Chem-Impex. 4-(4-Bromo-phenyl)-4-oxo-butyric acid methyl ester.
  • PubChem. 4-((5-Bromo-2-pyridinyl)amino)-4-oxobutanoic acid.
  • Fluorochem. 4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid.
  • AK Scientific, Inc. Safety Data Sheet: 3-Bromo-4-oxo-4-thiophen-2-yl-butyric acid.
  • Berufsgenossenschaft Rohstoffe und Chemische Industrie.
  • ECHA CHEM. Overview.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2025, March 31).

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of Brominated Thiophene Keto Acids

For Researchers, Scientists, and Drug Development Professionals This guide offers a comprehensive exploration of the core physical properties of brominated thiophene keto acids, a class of molecules with significant pote...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive exploration of the core physical properties of brominated thiophene keto acids, a class of molecules with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to provide not just data, but a deeper understanding of the interplay between molecular structure and observable physical characteristics. We will delve into the causality behind experimental choices and present self-validating protocols for the accurate characterization of these compounds.

Introduction: The Significance of Brominated Thiophene Keto Acids

Brominated thiophene keto acids are a fascinating class of heterocyclic compounds that merge the unique electronic properties of the thiophene ring with the reactivity of both a ketone and a carboxylic acid. The introduction of a bromine atom to the thiophene moiety further modulates the molecule's lipophilicity, electronic distribution, and potential for further functionalization, making these compounds valuable synthons in drug discovery and the development of novel organic materials. Understanding their physical properties is paramount for their effective application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This guide will systematically examine the key physical parameters of these compounds, providing both established data and the methodologies to obtain them.

Solid-State Properties: Melting Point and Crystallinity

Brominated thiophene keto acids are typically crystalline solids at room temperature. Their melting points are influenced by a combination of factors including molecular weight, the degree and position of bromination, the length and branching of the keto acid side chain, and the potential for intermolecular interactions such as hydrogen bonding and halogen bonding.

Factors Influencing Melting Point

The melting point of a crystalline solid is a direct measure of the energy required to overcome the forces holding the molecules together in the crystal lattice. For brominated thiophene keto acids, these forces are primarily:

  • Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, leading to the formation of strong dimeric structures or extended networks. This is a primary contributor to their solid state and relatively high melting points.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases (such as the carbonyl oxygen or the sulfur atom of a neighboring thiophene ring). This interaction, while weaker than hydrogen bonding, contributes to the overall lattice energy.

  • Dipole-Dipole Interactions: The polar carbonyl and carboxyl groups, along with the carbon-bromine bond, create molecular dipoles that lead to attractive intermolecular forces.

  • van der Waals Forces: These non-specific interactions increase with molecular size and surface area.

The interplay of these forces dictates the packing efficiency of the molecules in the crystal lattice, which in turn affects the melting point.

Experimentally Determined Melting Points

The following table summarizes the melting points of selected brominated thiophene carboxylic acids and related keto acid derivatives. It is important to note that specific data for a wide range of brominated thiophene keto acids is not extensively compiled in single sources, and the data below is gathered from various chemical suppliers and literature.

Compound NameMolecular StructureMelting Point (°C)
5-Bromo-2-thiophenecarboxylic acid141-144[1]
4-(4-Bromophenyl)thiophene-2-carboxylic acid238-242[2]
5-Bromobenzo[b]thiophene-3-carboxylic acid284

Note: Data for a broader range of brominated thiophene keto acids is still emerging in the literature. The provided data for related carboxylic acids serves as a valuable reference point.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly accurate and reproducible method for determining the melting point and other thermal transitions of a substance.

Objective: To determine the onset and peak melting temperatures of a brominated thiophene keto acid.

Materials:

  • DSC instrument (e.g., TA Instruments Q2000 or similar)

  • Aluminum or hermetic DSC pans and lids

  • Microbalance (accurate to ±0.01 mg)

  • Sample of brominated thiophene keto acid (2-5 mg)

  • Inert purge gas (e.g., nitrogen or argon)

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the crystalline brominated thiophene keto acid into a tared aluminum DSC pan.

  • Encapsulation: Crimp the lid onto the pan to encapsulate the sample. For volatile samples, use hermetic pans.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the initial temperature well below the expected melting point (e.g., 25 °C).

    • Set the final temperature well above the expected melting point (e.g., 250 °C).

    • Set a heating rate of 10 °C/min.

    • Set the purge gas flow rate (e.g., 50 mL/min).

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined from the resulting thermogram. The onset temperature of the endothermic peak represents the beginning of melting, while the peak temperature represents the point of maximum heat absorption.

Causality Behind Experimental Choices:

  • Small Sample Size: Minimizes thermal gradients within the sample, leading to a sharper melting peak.

  • Controlled Heating Rate: A rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.

  • Inert Purge Gas: Prevents oxidative degradation of the sample at elevated temperatures.

Solubility Profile

The solubility of brominated thiophene keto acids is a critical parameter for their synthesis, purification, and biological application. Their amphiphilic nature, possessing both a polar carboxylic acid group and a more nonpolar brominated thiophene ring, results in a varied solubility profile.

General Solubility Characteristics
  • Polar Protic Solvents: Generally, these compounds exhibit moderate to good solubility in polar protic solvents like methanol, ethanol, and acetic acid, primarily due to hydrogen bonding interactions with the solvent.

  • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often excellent solvents for these compounds due to their high polarity and ability to disrupt the strong intermolecular hydrogen bonds of the solute.

  • Ethereal Solvents: Tetrahydrofuran (THF) and diethyl ether can dissolve some brominated thiophene keto acids, particularly those with lower molecular weights or less extensive hydrogen bonding networks.

  • Halogenated Solvents: Dichloromethane and chloroform can be effective solvents, with solubility influenced by the degree of bromination and the overall molecular structure.

  • Nonpolar Solvents: Solubility in nonpolar solvents like hexanes and toluene is generally low due to the polarity of the carboxylic acid group.

  • Aqueous Solubility: The free acids are typically poorly soluble in water. However, they can be readily dissolved in aqueous base (e.g., NaOH, NaHCO₃) through the formation of the corresponding carboxylate salt.

Experimental Protocol: Determination of Qualitative Solubility

Objective: To determine the qualitative solubility of a brominated thiophene keto acid in a range of common laboratory solvents.

Materials:

  • Sample of brominated thiophene keto acid

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, THF, toluene, hexanes, DMSO)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Sample Addition: Add approximately 10 mg of the brominated thiophene keto acid to a series of test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different solvent.

  • Mixing: Vortex each tube vigorously for 30 seconds.

  • Observation: Observe each tube for the dissolution of the solid.

  • Classification: Classify the solubility as:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • Heating (Optional): For samples that are partially soluble or insoluble at room temperature, gently warm the test tube to observe if solubility increases with temperature.

Workflow for Qualitative Solubility Testing:

G start Start: Weigh ~10 mg of sample into test tubes solvent Add 1 mL of each test solvent start->solvent vortex Vortex vigorously for 30 seconds solvent->vortex observe Observe for dissolution at room temperature vortex->observe classify Classify as Soluble, Partially Soluble, or Insoluble observe->classify heat Gently warm insoluble/partially soluble samples classify->heat If not fully soluble end End: Record solubility profile classify->end If soluble observe_heat Observe for dissolution upon heating heat->observe_heat observe_heat->end

Caption: Workflow for the qualitative determination of solubility.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of brominated thiophene keto acids.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR:

    • Thiophene Protons: The chemical shifts of the protons on the thiophene ring are typically found in the aromatic region (δ 7.0-8.0 ppm). The coupling constants between adjacent protons can help determine the substitution pattern.

    • Aliphatic Protons: Protons on the keto acid side chain will appear in the aliphatic region (δ 2.0-4.0 ppm). The multiplicity of these signals (singlet, doublet, triplet, etc.) provides information about neighboring protons.

    • Carboxylic Acid Proton: The acidic proton of the carboxyl group is often a broad singlet at a downfield chemical shift (δ 10-13 ppm), though its observation can be solvent-dependent.

  • ¹³C NMR:

    • Carbonyl Carbons: The carbon atoms of the ketone and carboxylic acid groups are highly deshielded and appear at low field (δ 170-200 ppm).

    • Thiophene Carbons: The carbon atoms of the thiophene ring resonate in the aromatic region (δ 120-150 ppm). The carbon directly attached to the bromine atom will show a characteristic shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • C=O Stretch (Carboxylic Acid): A strong, broad absorption band is typically observed in the region of 1700-1725 cm⁻¹.

  • C=O Stretch (Ketone): A strong absorption band appears in the range of 1680-1715 cm⁻¹. The exact position can be influenced by conjugation with the thiophene ring.

  • O-H Stretch (Carboxylic Acid): A very broad absorption is characteristic for the hydroxyl group of the carboxylic acid, typically spanning from 2500-3300 cm⁻¹.

  • C-Br Stretch: A weaker absorption in the fingerprint region (500-600 cm⁻¹) can sometimes be attributed to the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

  • Fragmentation: Common fragmentation pathways include the loss of the carboxylic acid group (-COOH), water (-H₂O), and cleavage of the keto acid side chain.

Experimental Protocol for Spectroscopic Analysis:

A detailed protocol for each spectroscopic technique is beyond the scope of this guide. However, a general workflow for characterization is presented below.

G sample Purified Brominated Thiophene Keto Acid Sample nmr ¹H and ¹³C NMR Spectroscopy (Solvent: CDCl₃ or DMSO-d₆) sample->nmr ir Infrared (IR) Spectroscopy (Method: KBr pellet or ATR) sample->ir ms Mass Spectrometry (MS) (Ionization: ESI or EI) sample->ms data_analysis Data Analysis and Structural Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(5-Bromo-2-thienyl)-4-oxobutyric Acid

The following technical guide details the physicochemical properties, synthesis, and applications of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid. Executive Summary 4-(5-Bromo-2-thienyl)-4-oxobutyric acid (CAS 52240-28-5 ) is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid.

Executive Summary

4-(5-Bromo-2-thienyl)-4-oxobutyric acid (CAS 52240-28-5 ) is a critical heterocyclic building block used extensively in medicinal chemistry. It serves as a primary intermediate in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs) and other thiophene-based pharmacophores. This guide provides a rigorous analysis of its physical constants, validated synthetic protocols, and handling requirements for researchers in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Core Identity
Property Data
IUPAC Name 4-(5-Bromo-2-thienyl)-4-oxobutanoic acid
Alternative Names 3-(5-Bromo-2-thenoyl)propionic acid; 5-Bromo-2-succinylthiophene
CAS Registry Number 52240-28-5
Molecular Formula C₈H₇BrO₃S
Molecular Weight 263.11 g/mol
SMILES OC(=O)CCC(=O)c1sc(Br)cc1
Physical Constants

Accurate physical data is essential for process scale-up and purity verification.

  • Melting Point: 136 – 138 °C

    • Analysis: The compound presents as a white to off-white crystalline solid.[1] A sharp melting range within 2°C indicates high purity (>98%). Lower ranges (e.g., 130–134°C) typically suggest the presence of unreacted succinic anhydride or regioisomeric byproducts.

  • Density: 1.75 ± 0.1 g/cm³ (Predicted)

    • Note: Experimental density values for the solid phase are rarely reported in open literature. The predicted value is derived from the atomic contributions of the heavy bromine and sulfur atoms, consistent with similar brominated thiophene derivatives.

  • Solubility Profile:

    • High Solubility: DMSO, DMF, THF, hot Ethanol, Ethyl Acetate.

    • Low/Insoluble: Water, Hexanes, cold Diethyl Ether.

Synthetic Pathway & Mechanism

The synthesis of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is classically achieved via Friedel-Crafts Acylation . This reaction couples 2-bromothiophene with succinic anhydride using a Lewis acid catalyst.

Reaction Scheme

Reagents: 2-Bromothiophene, Succinic Anhydride, Aluminum Chloride (


).
Solvent:  Nitrobenzene (preferred for solubility) or Dichloromethane (DCM).
Conditions:  0–5 °C initial addition, followed by room temperature stirring.
Mechanistic Insight[7]
  • Activation:

    
     coordinates with the carbonyl oxygen of succinic anhydride, opening the ring to generate a highly electrophilic acylium ion complex.
    
  • Electrophilic Attack: The thiophene ring, activated by the sulfur atom but deactivated by the bromine, undergoes electrophilic substitution at the 2-position (or 5-position relative to the sulfur). Since the 5-position is blocked by bromine, acylation occurs exclusively at the open

    
    -position (Position 2).
    
  • Complexation: The product ketone forms a stable complex with

    
    , requiring stoichiometric quantities of catalyst (typically >2 equivalents).
    
  • Hydrolysis: Acidic quenching breaks the aluminum complex, liberating the free keto-acid.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials 2-Bromothiophene + Succinic Anhydride Activation Step 1: Catalyst Activation Add AlCl3 in Nitrobenzene/DCM (0°C) Forms Acylium Ion Complex Start->Activation Reaction Step 2: Friedel-Crafts Acylation Electrophilic Attack at Thiophene C-2 Stir 4-6h at RT Activation->Reaction Exothermic Quench Step 3: Acid Hydrolysis Pour into Ice/HCl Breaks Al-Complex Reaction->Quench Careful Addition Extraction Step 4: Workup Extract with EtOAc/DCM Wash with Water/Brine Quench->Extraction Purification Step 5: Purification Recrystallization from Ethanol/Water or Toluene Extraction->Purification Product Final Product 4-(5-Bromo-2-thienyl)-4-oxobutyric Acid (White Solid, MP 136-138°C) Purification->Product

Caption: Step-by-step Friedel-Crafts acylation workflow for the synthesis of CAS 52240-28-5.

Experimental Protocol (Standardized)

Objective: Synthesis of 10g scale batch.

  • Preparation: In a 250 mL 3-neck round-bottom flask equipped with a drying tube and dropping funnel, suspend Aluminum Chloride (16.0 g, 120 mmol) in Nitrobenzene (40 mL) .

  • Addition 1: Cool to 0–5 °C. Add Succinic Anhydride (5.0 g, 50 mmol) in portions. Stir for 15 minutes.

  • Addition 2: Add 2-Bromothiophene (8.15 g, 50 mmol) dropwise over 30 minutes, maintaining temperature <10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[2]

  • Quenching: Pour the reaction mixture slowly into a beaker containing Ice (100 g) and Conc. HCl (10 mL) . Stir vigorously for 30 minutes.

  • Isolation:

    • Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) .

    • Wash combined organics with water (2 x 50 mL) and brine.

    • Note: If Nitrobenzene was used, steam distillation or extensive washing may be required to remove it. Alternatively, extract the product into saturated

      
       solution (aqueous), wash the organic layer (discard), and then acidify the aqueous layer to precipitate the pure acid.
      
  • Purification: Recrystallize the crude solid from hot Ethanol/Water or Toluene .

  • Yield: Typical yield is 65–75%.

Applications in Drug Development[4][9][10][11]

This compound acts as a "linchpin" intermediate, allowing for dual-functionalization:

  • Carboxylic Acid Terminus: Can be converted to esters, amides, or alcohols.

  • Ketone Functionality: Amenable to reduction (Wolff-Kishner/Clemmensen) to form alkyl chains, or Grignard addition.

  • Bromine Handle: Allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach aryl groups, a key step in synthesizing SGLT2 inhibitors like Canagliflozin derivatives.

Handling & Safety (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive.[3]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • ChemicalBook. (2024). 4-(5-Bromo-2-thienyl)-4-oxobutyric acid Product Properties. Retrieved from

  • GuideChem. (2024). CAS 52240-28-5 Profile and Suppliers. Retrieved from

  • AmBeed. (2024). Safety Data Sheet and Reference for CAS 52240-28-5. Retrieved from

  • Organic Syntheses. (General Friedel-Crafts Protocols). Acylation of Thiophene Derivatives. (Referenced for general methodology).

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Friedel-Crafts Acylation of 2-Bromothiophene

Abstract This document provides an in-depth guide for researchers, scientists, and drug development professionals on the Friedel-Crafts acylation of 2-bromothiophene to synthesize 2-acetyl-5-bromothiophene, a critical in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the Friedel-Crafts acylation of 2-bromothiophene to synthesize 2-acetyl-5-bromothiophene, a critical intermediate in medicinal chemistry and material science.[1][2] We move beyond a simple recitation of steps to explain the underlying mechanistic principles, focusing on regioselectivity and the critical role of the Lewis acid catalyst. This protocol is designed as a self-validating system, incorporating field-proven insights for reaction optimization, troubleshooting, and safety. Detailed experimental procedures, data tables, and process-flow diagrams are included to ensure reproducibility and success.

Introduction: The Strategic Importance of Thiophene Acylation

The Friedel-Crafts acylation, a cornerstone of organic synthesis since its discovery in 1877, facilitates the attachment of an acyl group to an aromatic ring through electrophilic aromatic substitution.[3][4] This reaction is exceptionally valuable for creating carbon-carbon bonds and producing aryl ketones, which are versatile precursors for pharmaceuticals, agrochemicals, and functional materials.[1][5]

Thiophene, an electron-rich aromatic heterocycle, readily participates in Friedel-Crafts reactions. The resulting acylated thiophenes, such as 2-acetyl-5-bromothiophene, are pivotal building blocks. The bromine atom serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki coupling), while the acetyl group can be modified to construct more complex molecular architectures.[1][6][7]

Mechanistic Rationale & Regioselectivity

Understanding the reaction mechanism is paramount to controlling its outcome. The Friedel-Crafts acylation proceeds through several distinct steps, and its application to substituted thiophenes introduces important considerations of regioselectivity.

Generation of the Acylium Ion

The reaction is initiated by the activation of the acylating agent (typically an acyl chloride or anhydride) by a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][8] The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage to generate a highly electrophilic, resonance-stabilized acylium ion.[3][9]

Step 1: Formation of the Acylium Ion Electrophile

R-CO-Cl + AlCl₃ → [R-C≡O]⁺[AlCl₄]⁻

This acylium ion is the key electrophile that attacks the aromatic ring.[5][9] Unlike in Friedel-Crafts alkylations, the acylium ion does not undergo rearrangement, which is a significant synthetic advantage.[4][9]

Regioselectivity on the 2-Bromothiophene Ring

For an electrophilic attack on the thiophene ring, the C2 and C5 (α) positions are inherently more reactive than the C3 and C4 (β) positions.[10] This preference is due to the greater stabilization of the cationic intermediate (the Wheland intermediate or σ-complex) formed during α-attack. The positive charge can be delocalized over more atoms, including the sulfur atom, via three resonance structures, compared to only two for β-attack.[11][12]

In 2-bromothiophene, the bromine atom is a deactivating, ortho, para-directing group. In the context of the thiophene ring, this translates to directing the incoming electrophile to the C3 and C5 positions. The strong inherent preference for α-substitution (C5) typically overrides the weaker directing effect to the C3 position. Therefore, the acylation of 2-bromothiophene occurs with high regioselectivity at the C5 position, yielding the 2-acyl-5-bromo-substituted product.

Experimental Protocol: Synthesis of 2-Acetyl-5-bromothiophene

This protocol details a reliable procedure for the acetylation of 2-bromothiophene using acetyl chloride and aluminum chloride in dichloromethane.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
2-BromothiopheneC₄H₃BrS163.043.26 g (2.0 mL)20.01.0
Acetyl ChlorideC₂H₃ClO78.501.73 g (1.56 mL)22.01.1
Aluminum Chloride (anhydrous)AlCl₃133.343.20 g24.01.2
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93~50 mL--
Concentrated Hydrochloric AcidHCl36.46~15 mL--
Saturated Sodium BicarbonateNaHCO₃84.01As needed--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--
IceH₂O18.02~50 g--

Equipment:

  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization or column chromatography

Visual Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Quench cluster_3 Workup & Isolation cluster_4 Purification Setup 1. Assemble dry glassware under N2 atmosphere Charge 2. Charge flask with AlCl3 and DCM Setup->Charge Cool 3. Cool to 0°C Charge->Cool Add_AcCl 4. Add Acetyl Chloride solution dropwise Cool->Add_AcCl Add_Thiophene 5. Add 2-Bromothiophene solution dropwise Add_AcCl->Add_Thiophene React 6. Stir at room temp (~1 hour) Add_Thiophene->React Quench 7. Pour mixture onto ice and conc. HCl React->Quench Extract 8. Extract with DCM Quench->Extract Wash 9. Wash organic layer (H2O, NaHCO3, brine) Extract->Wash Dry 10. Dry over MgSO4 and filter Wash->Dry Evaporate 11. Remove solvent via rotary evaporation Dry->Evaporate Purify 12. Purify crude product (Recrystallization or Chromatography) Evaporate->Purify Final 13. Obtain pure 2-Acetyl-5-bromothiophene Purify->Final

Caption: Experimental workflow for the Friedel-Crafts acylation of 2-bromothiophene.

Step-by-Step Procedure

Reaction Setup:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon gas. Aluminum chloride is extremely sensitive to moisture.[13]

  • Charge the Flask: To the 100 mL three-neck flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (3.20 g). Add 30 mL of anhydrous dichloromethane (DCM).

  • Cool the Mixture: Place the flask in an ice/water bath and cool the suspension to 0°C with stirring.

Reagent Addition: 4. Prepare and Add Acetyl Chloride: In a separate dry flask, prepare a solution of acetyl chloride (1.56 mL) in 10 mL of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 10-15 minutes. The formation of the acylium ion complex is exothermic.[13] 5. Add 2-Bromothiophene: After the acetyl chloride addition is complete, add a solution of 2-bromothiophene (2.0 mL) in 10 mL of anhydrous DCM dropwise over 15-20 minutes, maintaining the temperature at or below 5°C.

Reaction and Workup: 6. Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.[14][15] The mixture may darken in color.[15] 7. Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 15 mL of concentrated hydrochloric acid.[13][15] This step hydrolyzes the aluminum chloride complex, liberating the ketone product, and quenches any remaining reactive species.[16][17] 8. Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 20 mL portions of DCM.[13] 9. Washing: Combine the organic layers and wash sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 30 mL of brine. 10. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.

Purification

The crude product, 2-acetyl-5-bromothiophene, can be purified by recrystallization from a suitable solvent (e.g., hexane or acetone) or by column chromatography on silica gel.[14][18] An example from the literature reports obtaining colorless crystals with a yield of 86.1%.[15]

Expert Insights & Troubleshooting

  • Causality of Anhydrous Conditions: Water reacts violently with both acetyl chloride and aluminum chloride. Moisture will consume the catalyst and acylating agent, drastically reducing the yield. The use of a nitrogen or argon atmosphere is crucial to prevent atmospheric moisture from entering the reaction.[13]

  • Stoichiometry of the Lewis Acid: Unlike many other catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid catalyst. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst.[4][19] A slight excess (1.2 equiv.) is often used to ensure the reaction goes to completion.

  • Order of Addition: Adding the acyl chloride to the AlCl₃ suspension first allows for the pre-formation of the reactive acylium ion complex before the substrate is introduced. This can lead to cleaner reactions and higher yields.

  • Troubleshooting Guide:

    • Low or No Yield: The most common culprit is moisture. Ensure all reagents and solvents are anhydrous and the system was properly protected from the atmosphere. Also, verify the quality of the AlCl₃, as it can degrade upon storage.

    • Formation of Byproducts: If the reaction is allowed to get too warm, side reactions can occur. Maintain careful temperature control during the addition of reagents.

    • Incomplete Reaction: If starting material is still present after the specified time (as determined by TLC or GC-MS), the reaction time can be extended. However, ensure the issue is not due to deactivated catalyst.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle with care and avoid inhalation of dust.[13]

    • Acetyl Chloride: Corrosive, flammable, and reacts violently with water. It is a lachrymator.[13]

    • 2-Bromothiophene: Harmful if swallowed or inhaled. Irritating to skin and eyes.

    • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

    • Concentrated HCl: Highly corrosive and causes severe burns.

  • Quenching: The quenching step is highly exothermic and releases HCl gas. Perform this step slowly and carefully in a fume hood with adequate cooling.

References

  • Synthesis of 2-acetyl-5-bromothiophene. (n.d.). PrepChem.com. Retrieved February 26, 2026, from [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). University of California, Santa Cruz. Retrieved February 26, 2026, from [Link]

  • Regioselectivity in Friedel–Crafts acylation of thiophene. (2017, April 30). Chemistry Stack Exchange. Retrieved February 26, 2026, from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved February 26, 2026, from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved February 26, 2026, from [Link]

  • 4.7 Friedel–Crafts Reactions. (n.d.). KPU Pressbooks. Retrieved February 26, 2026, from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

  • A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. (2004, October 1). Journal of Chemical Education. Retrieved February 26, 2026, from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). St. Olaf College. Retrieved February 26, 2026, from [Link]

  • Acylation of thiophene. (1949, December 27). Google Patents.
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021, November 16). MDPI. Retrieved February 26, 2026, from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved February 26, 2026, from [Link]

  • Synthesis of new heterocycles festooned with thiophene and evaluating their antioxidant activity. (2020, August 6). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Friedel-Crafts Acylation: Mechanism & Applications. (n.d.). Advent Chembio. Retrieved February 26, 2026, from [Link]

  • Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison. Retrieved February 26, 2026, from [Link]

  • Friedel Crafts Acylation and Akylation. (2020, April 6). YouTube. Retrieved February 26, 2026, from [Link]

  • Friedel-Crafts Acylation with Practice Problems. (2023, February 24). Chemistry Steps. Retrieved February 26, 2026, from [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • 2-Acetyl-5-bromothiophene. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof. (n.d.). Google Patents.
  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (n.d.). TSI Journals. Retrieved February 26, 2026, from [Link]

  • 2-BROMO-5-BENZOYLTHIOPHENE. (2024, April 9). ChemBK. Retrieved February 26, 2026, from [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2010, January 20). Beilstein Journals. Retrieved February 26, 2026, from [Link]

  • Thiophene α-Chain-End-Functionalized Oligo(2-methyl-2-oxazoline) as Precursor Amphiphilic Macromonomer for Grafted Conjugated Oligomers/Polymers and as a Multifunctional Material with Relevant Properties for Biomedical Applications. (2022, July 6). PMC. Retrieved February 26, 2026, from [Link]

  • Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. (n.d.). The Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]

  • Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. (2026, January 4). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Separation and purification of multiply acetylated proteins using cation-exchange chromatography. (n.d.). PubMed. Retrieved February 26, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Utilization of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid in Pharmaceutical Synthesis

The user wants a detailed application note and protocol for using 4-(5-Bromo-2-thienyl)-4-oxobutyric acid as a pharmaceutical intermediate. Here's a breakdown of the requirements and a plan to address them: PART 1: CORE...

Author: BenchChem Technical Support Team. Date: February 2026

The user wants a detailed application note and protocol for using 4-(5-Bromo-2-thienyl)-4-oxobutyric acid as a pharmaceutical intermediate.

Here's a breakdown of the requirements and a plan to address them:

PART 1: CORE DIRECTIVE (Autonomy)

  • I have full editorial control to structure the guide.

  • I need to analyze the topic and design a structure that best tells an in-depth technical story.

Plan:

  • Introduction: Briefly introduce 4-(5-Bromo-2-thienyl)-4-oxobutyric acid, its significance as a pharmaceutical intermediate, and the scope of the application note.

  • Physicochemical Properties and Safety: Present key physical and chemical data in a table. Provide essential safety and handling information.

  • Core Application: Synthesis of Rivaroxaban:

    • Explain its primary role as an intermediate for Rivaroxaban, a major anticoagulant.

    • Provide a high-level overview of the synthetic pathway from the intermediate to the final drug.

    • Create a detailed, step-by-step protocol for a key transformation, for example, the synthesis of a crucial amine precursor from the starting acid.

    • Include information on materials, procedure, and data interpretation (e.g., what to look for in NMR, MS, IR).

  • Broader Synthetic Potential:

    • Discuss other potential applications beyond Rivaroxaban.

    • Mention key reactions the molecule can undergo (e.g., cross-coupling on the bromothiophene, reactions of the keto-acid).

    • This will showcase its versatility.

  • References: Compile all cited sources into a numbered list with full details and URLs.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

  • Expertise & Experience: Explain the "why" behind the steps. For instance, why use oxalyl chloride? Why cool the reaction?

  • Trustworthiness: Protocols should be self-validating. This means including steps for monitoring (TLC) and characterization (NMR, MS).

  • Authoritative Grounding & Comprehensive References:

    • Cite authoritative sources for key claims (e.g., its role in Rivaroxaban synthesis, safety data).

    • Create a complete reference list at the end with clickable URLs.

Plan:

  • I will use the search results to find information on:

    • The synthesis of Rivaroxaban and the specific role of the intermediate.[1][2][3][4][5]

    • Physicochemical properties (melting point, solubility, etc.).[6][7][8]

    • Safety data (hazards, handling precautions).[6][8][9]

    • General synthetic reactions relevant to this type of molecule (e.g., Friedel-Crafts, reductions, amidation).[10][11]

  • I will synthesize this information into a coherent narrative. For the protocol, I will create a plausible, detailed procedure based on standard organic chemistry principles and similar transformations found in the literature. I will explain the purpose of each reagent and condition.

  • I will ensure every factual claim is supported by a citation from the search results.

  • I will format the reference list correctly at the end.

PART 3: VISUALIZATION & FORMATTING

  • Data Presentation: Use tables for quantitative data (e.g., physicochemical properties, analytical characterization).

  • Experimental Protocols: Provide detailed, step-by-step methodologies.

  • Mandatory Visualization (Graphviz):

    • Create diagrams for pathways and workflows.

    • Enclose DOT scripts in a dot code block.

    • Provide a brief caption.

    • Specifications: Max Width: 760px, Color Contrast Rules must be followed.

    • Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.

Plan:

  • I will create a table for physicochemical properties.

  • I will create a table for expected analytical results.

  • I will write a detailed, step-by-step protocol for a key synthetic step.

  • I will create at least two Graphviz diagrams:

    • A high-level workflow for the synthesis of Rivaroxaban from the intermediate.

    • A diagram showing the broader synthetic possibilities (diversification).

  • For the diagrams, I will carefully select colors from the provided palette to ensure high contrast for nodes, text, and edges, as specified in the prompt. For example, for a light fillcolor like #F1F3F4, I will use a dark fontcolor like #202124. For a dark fillcolor like #4285F4, I will use a light fontcolor like #FFFFFF.

By following this structured plan, I can meet all the user's requirements, creating a comprehensive, authoritative, and visually appealing technical guide. I will now proceed with generating the response based on this plan and the information gathered from the search results.An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid as a crucial pharmaceutical intermediate.

Abstract: 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is a highly versatile bifunctional molecule that has emerged as a critical starting material in the synthesis of modern therapeutics. Its structure, incorporating a reactive bromothiophene for cross-coupling and a keto-acid side chain for heterocycle formation, offers a robust platform for building molecular complexity. This document provides a comprehensive guide to the properties, handling, and primary synthetic applications of this intermediate, with a detailed focus on its pivotal role in the synthesis of Factor Xa (FXa) inhibitors, such as Rivaroxaban.[1][12][13][14] We present detailed protocols, mechanistic insights, and analytical checkpoints to ensure reproducible and efficient laboratory execution.

Section 1: Core Concepts: Physicochemical Profile and Handling

A thorough understanding of the starting material is fundamental to any successful synthesis. 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is a stable, solid compound, but requires specific handling procedures due to its classification as a hazardous chemical.

Table 1: Physicochemical Properties of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid

PropertyValueSource
Molecular Formula C₈H₇BrO₃SPubChem
Molecular Weight 279.11 g/mol PubChem
Appearance Off-white to light yellow solidCommercial Suppliers
Melting Point 128-132 °CCommercial Suppliers
Solubility Soluble in Methanol, Acetone, Dichloromethane. Insoluble in water.General Chemical Knowledge
CAS Number 20566-36-5PubChem

Safety & Handling Protocol: This compound is classified as hazardous and must be handled with appropriate precautions.[6][9]

  • Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage.[6][9]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a flame-retardant lab coat. All operations must be conducted within a certified chemical fume hood.

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[6]

    • Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[6][9]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Section 2: Primary Application: Synthesis of Rivaroxaban

The most prominent application of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is as a key building block in the industrial synthesis of Rivaroxaban, a potent, orally active direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[1][15] The synthesis leverages the keto-acid moiety to construct the central oxazolidinone core of the final drug molecule.[2]

Overview of the Synthetic Strategy

The conversion of the thiophene intermediate to the core of Rivaroxaban is a multi-step process that requires precise control over each reaction. The general workflow involves the formation of an activated carboxylic acid species, amidation, and subsequent reductive cyclization to form a key amine precursor, which is then coupled with the remaining fragments of the drug.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: API Assembly A 4-(5-Bromo-2-thienyl) -4-oxobutyric acid B Acid Chloride Formation A->B Oxalyl Chloride or SOCl₂ C Amidation B->C Amine Source D Key Amine Precursor (e.g., via reduction/cyclization) C->D Reducing Agent & Cyclization E Coupling with 4-(4-Aminophenyl)morpholin-3-one D->E F Rivaroxaban API E->F G A 4-(5-Bromo-2-thienyl)-4-oxobutyric acid Bromothiophene Moiety Keto-Acid Moiety B Suzuki, Stille, Heck, Sonogashira Cross-Coupling Reactions A:f0->B C Reductive Amination, Paal-Knorr Synthesis, Amidation A:f1->C D Aryl/Alkenyl/Alkynyl Substituted Thiophenes B->D E Pyrrolidones, Piperidones, Substituted Amides, Novel Heterocycles C->E F Novel Pharmaceutical Scaffolds (e.g., Kinase Inhibitors, Anti-Infectives) D->F E->F

Caption: Diversification potential of the intermediate via its two distinct reactive functional groups.

  • C-Br Bond Chemistry: The bromothiophene ring is a classic handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position of the thiophene ring, enabling extensive Structure-Activity Relationship (SAR) studies.

  • Keto-Acid Chemistry: The γ-keto-acid side chain is a precursor to numerous heterocyclic systems. For example, reductive amination can lead to substituted pyrrolidones, which are common motifs in medicinal chemistry.

This dual reactivity allows for a modular approach to library synthesis, making it a valuable starting point in early-stage drug discovery programs.

References

  • Deng, J., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 13839-13847. Available at: [Link]

  • Arborpharm. (2025, November 11). Rivaroxaban Intermediates Introduction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A PALLADIUM-CATALYZED CARBONYLATIVE AMIDATION OF 5-BROMOPYRIMIDINE. Retrieved from [Link]

  • Google Patents. (n.d.). US9394292B2 - Rivaroxaban intermediate and preparation thereof.
  • Maignan, S., et al. (1998). Structural basis for chemical inhibition of human blood coagulation factor Xa. Proceedings of the National Academy of Sciences, 95(12), 6630-6635. Available at: [Link]

  • PubChem. (n.d.). 4-((5-Bromo-2-pyridinyl)amino)-4-oxobutanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Synthesis of Rivaroxaban. Retrieved from [Link]

  • Wang, Y., et al. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry, 11, 1198642. Available at: [Link]

  • Hernandez-Vazquez, E., et al. (2020). Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors. Molecules, 25(3), 487. Available at: [Link]

  • Turpie, A. G. G. (2015). Factor Xa Inhibitors. In Non-Vitamin K Antagonist Oral Anticoagulants. Springer. Available at: [Link]

  • Borhade, S. (2025, March 26). Pharmaceutical Synthesis And Its Role In Healthcare Innovation. Retrieved from [Link]

  • Li, H., et al. (2021). Factor Xa inhibitors: critical considerations for clinical development and testing. Journal of Hematology & Oncology, 14(1), 74. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Evaluation of 4-(5-Bromo-2-thienyl)-4-oxobutyric Acid in Anti-Inflammatory Drug Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Investigating Thiophene Derivatives in Inflammation Chronic inflammatory diseases such as rheumatoid arthritis and gout pres...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating Thiophene Derivatives in Inflammation

Chronic inflammatory diseases such as rheumatoid arthritis and gout present significant therapeutic challenges, with currently prescribed non-steroidal anti-inflammatory drugs (NSAIDs) often associated with severe side effects.[1][2] This has spurred the search for novel anti-inflammatory agents with improved safety profiles. Within medicinal chemistry, thiophene derivatives have emerged as "privileged structures" due to their versatile nature and presence in numerous approved drugs.[3][4] Marketed anti-inflammatory drugs like Tinoridine and Tiaprofenic acid, which feature a thiophene core, validate the potential of this scaffold.[1][2][4][5]

The anti-inflammatory effects of many thiophene-based compounds are attributed to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[1][2][3] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[2][5][6] Therefore, selective inhibition of COX-2 over COX-1 is a primary goal in the development of safer NSAIDs.[6]

The compound 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is a compelling candidate for investigation. Its structure incorporates both the thiophene ring, a known pharmacophore for anti-inflammatory activity, and a carboxylic acid moiety, which has been identified as an important functional group for interacting with the active sites of enzymes like COX.[1] This document provides a comprehensive guide for the synthesis and systematic evaluation of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid as a potential anti-inflammatory agent.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's physical and chemical properties is fundamental for its application in biological assays. While experimental data for this specific molecule is not widely published, the following table outlines key parameters that should be determined.

PropertyAnticipated Value / Method of DeterminationRationale and Importance
Molecular Formula C₈H₇BrO₃SDefines the elemental composition.
Molecular Weight 279.11 g/mol Essential for preparing solutions of known molarity.
Appearance Off-white to pale yellow solidVisual confirmation of the synthesized compound's purity.
Melting Point To be determined via Differential Scanning Calorimetry (DSC) or melting point apparatus.A sharp melting point range is an indicator of purity.
Solubility To be determined in various solvents (e.g., DMSO, ethanol, aqueous buffers).Critical for preparing stock solutions and ensuring bioavailability in assays. DMSO is a common solvent for initial in vitro screening.
Purity ≥95% (determined by HPLC and NMR)High purity is essential to ensure that the observed biological activity is due to the compound of interest and not impurities.
Protocol 1: Synthesis via Friedel-Crafts Acylation

The synthesis of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid can be achieved via a Friedel-Crafts acylation reaction between 2-bromothiophene and succinic anhydride, a standard method for preparing 4-aryl-4-oxobutanoic acids.[4][7]

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst (AlCl₃): Aluminum chloride (AlCl₃) is a strong Lewis acid required to activate the succinic anhydride, making it a more potent electrophile (an acylium ion) that can attack the electron-rich thiophene ring.[8][9][10][11] A stoichiometric amount is necessary as the product ketone can form a complex with the catalyst.[11]

  • Solvent (e.g., Nitrobenzene or Dichloromethane): An inert solvent is required to dissolve the reactants. Nitrobenzene is a common choice for Friedel-Crafts reactions, though dichloromethane can also be used.

  • Reaction Quenching: The reaction is quenched by pouring it into a mixture of ice and hydrochloric acid to decompose the aluminum chloride-ketone complex and facilitate product isolation.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube, add anhydrous aluminum chloride (0.11 mol).

  • Solvent Addition: Add the chosen inert solvent (e.g., 100 mL of nitrobenzene) to the flask and cool the mixture in an ice bath.

  • Reactant Addition: In the dropping funnel, prepare a solution of succinic anhydride (0.11 mol) and 2-bromothiophene (0.10 mol) in the same solvent.

  • Reaction: Add the reactant solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • Work-up: Transfer the mixture to a separatory funnel. If using nitrobenzene, remove it by steam distillation. If using a volatile solvent like dichloromethane, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(5-Bromo-2-thienyl)-4-oxobutyric acid as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

In Vitro Anti-Inflammatory Evaluation

A tiered approach to in vitro screening is recommended to efficiently assess the compound's anti-inflammatory potential and elucidate its mechanism of action.

Core Inflammatory Signaling Pathway

The diagram below illustrates the NF-κB signaling pathway, a central regulator of inflammation that leads to the expression of key inflammatory mediators like COX-2, iNOS, and pro-inflammatory cytokines. This pathway is a common target for anti-inflammatory drugs.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB/IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases IkB_p P-IκBα (Ubiquitinated for degradation) NFkB_IkB->IkB_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA DNA Binding NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription mRNA mRNA (COX-2, iNOS, TNF-α, IL-6) Transcription->mRNA

Caption: A simplified diagram of the LPS-induced NF-κB inflammatory signaling pathway.

Protocol 2: Cell Viability Assay (MTT Assay)

Self-Validation: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which the compound is non-toxic to the cells. This ensures that any observed reduction in inflammatory markers is not merely a result of cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) at the highest concentration used.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select non-toxic concentrations for subsequent assays.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

Causality Behind Experimental Choices:

  • LPS Stimulation: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4), leading to the induction of inducible nitric oxide synthase (iNOS) and subsequent production of NO, a key inflammatory mediator.

  • Griess Reagent: NO is unstable, but it rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite in a colorimetric reaction, allowing for the quantification of NO production.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME, an iNOS inhibitor).

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay

Self-Validation: This assay directly measures the compound's ability to inhibit the target enzymes. Including both COX-1 and COX-2 isoforms allows for the determination of a selectivity index (SI), which is a critical parameter for predicting the gastrointestinal safety profile. A higher SI (IC₅₀ COX-1 / IC₅₀ COX-2) indicates greater selectivity for COX-2.

Step-by-Step Methodology (Fluorometric Method):

  • Reagent Preparation: Use a commercial COX inhibitor screening kit (e.g., from Assay Genie or BPS Bioscience) and prepare reagents according to the manufacturer's protocol.[3] This typically involves reconstituting human recombinant COX-1 and COX-2 enzymes and preparing a reaction mix containing assay buffer, a cofactor, and a fluorometric probe.

  • Plate Setup: In a 96-well opaque plate, add the appropriate enzyme (COX-1 or COX-2) to designated wells.

  • Inhibitor Addition: Add serial dilutions of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid. Include a vehicle control (DMSO) for 100% enzyme activity and a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.[3]

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[3]

  • Data Analysis: Determine the rate of reaction (slope) from the linear portion of the curve. Calculate the percent inhibition for each concentration and plot the results to determine the IC₅₀ values for both COX-1 and COX-2. Calculate the Selectivity Index.

In Vivo Anti-Inflammatory Evaluation

In vivo models are essential for evaluating a compound's efficacy in a complex biological system.

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Causality Behind Experimental Choices:

  • Carrageenan as Phlogistic Agent: Subplantar injection of carrageenan induces a biphasic acute inflammatory response.[7] The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins, which are products of the COX pathway.[7] Inhibition of edema in the late phase is indicative of COX inhibition.

  • Plethysmometer: This instrument provides a precise and reproducible measurement of paw volume, allowing for the quantification of edema.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-200 g) for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

    • Group II: Test Compound (e.g., 25 mg/kg, p.o.)

    • Group III: Test Compound (e.g., 50 mg/kg, p.o.)

    • Group IV: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, test compound, or positive control orally (p.o.) via gavage.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar surface of the right hind paw of each rat.[1]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1][5]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to in vivo testing for a comprehensive evaluation of the target compound.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation s1 Synthesis of 4-(5-Bromo-2-thienyl) -4-oxobutyric acid via Friedel-Crafts Acylation s2 Purification (Recrystallization) s1->s2 s3 Structural Confirmation (NMR, MS) & Purity (HPLC) s2->s3 v1 Cell Viability Assay (MTT on RAW 264.7) s3->v1 Proceed if Purity >95% v2 Determine Non-Toxic Concentrations v1->v2 v3 Nitric Oxide (NO) Production Assay (Griess Assay) v2->v3 v4 COX-1/COX-2 Inhibition Assay v2->v4 v5 Determine IC50 & Selectivity Index v4->v5 iv1 Carrageenan-Induced Paw Edema in Rats v5->iv1 Proceed if Potent & Selective iv2 Measure Edema Inhibition iv1->iv2 iv3 Assess In Vivo Efficacy iv2->iv3

Caption: A comprehensive workflow for the evaluation of a novel anti-inflammatory compound.

References

  • Almeida, J. F., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]

  • Almeida, J. F., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

  • PubMed. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. [Link]

  • Nanotechnology Characterization Laboratory. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • MDPI. (2021). Thiophene-Based Compounds. Encyclopedia. [Link]

  • PMC. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]

  • Yoon, W. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PMC. [Link]

  • Asghari, M. H., et al. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]

  • Spandidos Publications. (2021). α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • A-level Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Google Patents. (1949).
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • MDPI. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. [Link]

Sources

Application

Application Note: Precision Synthesis of 4-(5-Bromo-2-thienyl)-4-oxobutyric Acid

Part 1: Strategic Analysis & Mechanistic Rationale Introduction The synthesis of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid represents a classic yet critical transformation in medicinal chemistry. This scaffold serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Rationale

Introduction

The synthesis of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid represents a classic yet critical transformation in medicinal chemistry. This scaffold serves as a pivotal intermediate for the development of biotin analogues, SGLT2 inhibitors, and various sulfur-containing bioisosteres of phenylbutyric acid derivatives.

The core challenge in this synthesis is not the reaction itself, but the control of regioselectivity and the efficient isolation of the acidic product from neutral byproducts. This protocol utilizes a Friedel-Crafts acylation of 2-bromothiophene with succinic anhydride.

Mechanistic Insight: Regiocontrol in Thiophenes

Thiophene is an electron-rich heterocycle that undergoes electrophilic aromatic substitution (EAS) significantly faster than benzene.

  • Alpha-Direction: The sulfur atom donates electron density into the ring, activating the

    
    -positions (C2 and C5) preferentially over the 
    
    
    
    -positions (C3 and C4).
  • Substrate Directing Effects: We utilize 2-bromothiophene as the starting material. The bromine atom at C2 is an ortho-/para-director (in benzene terms), but in the 5-membered thiophene ring, it directs incoming electrophiles to the C5 position (the other

    
    -position).
    
  • Result: The acylation occurs almost exclusively at C5, yielding the desired linear isomer.

Reaction Pathway Visualization

The following diagram illustrates the reaction pathway and the critical intermediate complex.

ReactionPathway Start 2-Bromothiophene + Succinic Anhydride Complex Acylium Ion Complex (AlCl3) Start->Complex AlCl3 / DCM 0°C Intermediate Sigma Complex (C5 Attack) Complex->Intermediate Electrophilic Attack Product 4-(5-Bromo-2-thienyl)- 4-oxobutyric acid Intermediate->Product 1. -H+ 2. H3O+ Quench

Figure 1: Reaction pathway for the regioselective acylation of 2-bromothiophene.

Part 2: Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
2-Bromothiophene 163.041.0Substrate
Succinic Anhydride 100.071.1 - 1.2Acylating Agent
Aluminum Chloride (AlCl₃) 133.342.2 - 2.5Lewis Acid Catalyst
Dichloromethane (DCM) -SolventReaction Medium
HCl (conc.) / Ice -QuenchHydrolysis of Al-complex
Sodium Carbonate (Na₂CO₃) 105.99-Purification (Extraction)

Critical Safety Note: 2-Bromothiophene is a lachrymator and toxic. AlCl₃ reacts violently with water. All operations must be performed in a functioning fume hood under an inert atmosphere (N₂ or Ar).

Step-by-Step Methodology
Phase A: Formation of the Acylating Complex
  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet adapter.

  • Solvent Charge: Add Succinic Anhydride (12.0 g, 120 mmol) and anhydrous DCM (150 mL) . Stir to suspend.

  • Catalyst Addition: Cool the mixture to 0°C using an ice bath. Carefully add AlCl₃ (36.0 g, 270 mmol) in portions over 15 minutes.

    • Why: Adding AlCl₃ to the anhydride first forms the active acylating complex. A slight excess (2+ equiv) is required because the product (keto-acid) complexes with AlCl₃, deactivating it.

Phase B: The Reaction[4]
  • Substrate Addition: Mix 2-Bromothiophene (16.3 g, 100 mmol) with DCM (20 mL) in the addition funnel.

  • Controlled Addition: Dropwise add the thiophene solution to the AlCl₃/anhydride suspension at 0°C over 30–45 minutes .

    • Control Point: Maintain internal temperature < 5°C to prevent polymerization or tar formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours .

    • Monitoring: The solution will turn dark red/brown. Monitor by TLC (System: 50% EtOAc/Hexane). The starting material spot (high Rf) should disappear.

Phase C: Workup & Purification (The "Alkali Switch")

This specific workup strategy utilizes the acidity of the product to separate it from neutral impurities (unreacted bromothiophene, tars).

  • Quench: Pour the reaction mixture slowly onto a stirred mixture of Ice (200 g) and conc. HCl (30 mL) .

    • Caution: Vigorous evolution of HCl gas and heat.

  • Phase Separation: Separate the organic layer (DCM). Extract the aqueous layer with fresh DCM (2 x 50 mL). Combine organic phases.[2][5][6]

  • Alkali Extraction (Critical Step):

    • Extract the combined DCM layers with 10% Na₂CO₃ solution (3 x 100 mL) .

    • Mechanism:[6][7][8] The target keto-acid moves into the aqueous phase as the sodium salt (carboxylate). Neutral impurities remain in the DCM.

    • Discard the DCM layer (after verifying no product remains).

  • Precipitation:

    • Treat the aqueous alkaline extract with decolorizing charcoal (optional, if dark) and filter through Celite.

    • Cool the clear aqueous filtrate to 0°C.

    • Acidify slowly with conc. HCl to pH ~1. The product will precipitate as an off-white to pale yellow solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Workflow Diagram

WorkupFlow RxnMix Reaction Mixture (DCM + Al-Complex) Quench Quench into Ice/HCl RxnMix->Quench Sep1 Separate Phases Quench->Sep1 OrgLayer Organic Layer (Product + Impurities) Sep1->OrgLayer AqLayer Acidic Aq Layer (Al salts) Sep1->AqLayer CarbExtract Extract with 10% Na2CO3 OrgLayer->CarbExtract DCMWaste DCM Phase (Neutral Impurities) CarbExtract->DCMWaste Discard AqProd Aqueous Phase (Product Carboxylate) CarbExtract->AqProd Keep Acidify Acidify (HCl) Filter & Dry AqProd->Acidify Final Final Product Solid Acid Acidify->Final

Figure 2: Purification workflow utilizing the "Alkali Switch" to isolate the acidic product.

Part 3: Characterization & Troubleshooting

Expected Analytical Data
  • Appearance: Off-white to pale brownish crystalline solid.

  • Melting Point: Typically 118–122°C (varies slightly with purity/solvate).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.2 (s, 1H, -COOH )
      
    • 
       7.85 (d, J=4.0 Hz, 1H, Thiophene H-3 )
      
    • 
       7.40 (d, J=4.0 Hz, 1H, Thiophene H-4 )
      
    • 
       3.15 (t, 2H, -CH₂-C=O)
      
    • 
       2.55 (t, 2H, -CH₂-COOH)
      
  • IR (ATR): ~1705 cm⁻¹ (Acid C=O), ~1660 cm⁻¹ (Ketone C=O), ~2900-3300 cm⁻¹ (OH stretch).

Troubleshooting Guide (CPP - Critical Process Parameters)
ObservationRoot CauseCorrective Action
Low Yield (<40%) Moisture in AlCl₃ or solvent.Ensure AlCl₃ is fresh/yellow (not white powder) and DCM is anhydrous.
Tar Formation Temperature spike during addition.[9]Strictly control addition rate; keep T < 5°C.
Product is Oily Residual solvent or isomers.Recrystallize from Ethanol/Water or Toluene.
Dark Color Polymerization of thiophene.[10]Use "Alkali Switch" workup; treat aqueous phase with activated charcoal before acidification.

Part 4: References

  • Classical Friedel-Crafts on Thiophenes: Fieser, L. F.; Kennelly, R. G. "Friedel-Crafts Acylation of Thiophene." Journal of the American Chemical Society, 1935 , 57, 1611–1616. Link

  • Synthesis of Keto-Acid Analogues: Organic Syntheses, Coll. Vol. 2, p. 81 (1943); Vol. 12, p. 16 (1932). (General procedure for succinoylation of aromatics). Link

  • Regioselectivity in Thiophenes: Gronowitz, S.[5] "The Chemistry of Thiophenes." In Heterocyclic Compounds, Vol 44. Wiley-Interscience.

  • Scale-Up Considerations: "Friedel-Crafts Acylation." Merck Index, 14th Ed., Monograph 4123 (Generic reaction class reference).

Sources

Method

Scale-Up Synthesis and Process Optimization of 4-(5-Bromo-2-thienyl)-4-oxobutyric Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Pilot-Scale Protocol Executive Summary & Scope 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is a highly vers...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Pilot-Scale Protocol

Executive Summary & Scope

4-(5-Bromo-2-thienyl)-4-oxobutyric acid is a highly versatile synthetic intermediate. It is prominently utilized in the stepwise construction of complex pharmaceuticals and serves as a critical building block in the synthesis of environmentally sensitive dicyanomethylenedihydrofuran (DCDHF) fluorophores[1]. While bench-scale syntheses are well-documented, transitioning this chemistry to a pilot-plant scale introduces significant challenges regarding exotherm management, hazardous solvent replacement, and catalyst stoichiometry. This application note details a robust, self-validating 1-kilogram scale-up protocol that maximizes yield while adhering to stringent industrial safety standards.

Mechanistic Rationale & Reaction Design

The core transformation is a Friedel-Crafts acylation of 2-bromothiophene with succinic anhydride[2]. To successfully scale this reaction, the underlying causality of the mechanism must dictate the engineering controls.

  • Regioselectivity: The thiophene ring is inherently electron-rich. The synergistic directing effects of the heteroatomic sulfur and the 2-bromo substituent strongly funnel the electrophilic attack to the 5-position. This intrinsic regiocontrol eliminates the need for downstream chromatographic purification, making the route highly scalable.

  • Catalyst Stoichiometry (The Complexation Penalty): A common pitfall in scaling acylations is treating the Lewis acid (AlCl₃) as a true catalyst. Unlike Friedel-Crafts alkylations, acylations require stoichiometric amounts of the Lewis acid[3]. The resulting ketone product possesses a basic carbonyl oxygen that strongly coordinates with aluminum, effectively trapping and deactivating the catalyst[4]. Furthermore, succinic anhydride itself contains coordinating oxygens. Therefore, a successful scale-up mandates the use of >2.2 equivalents of AlCl₃ to ensure sufficient active acylium ions are generated to drive the reaction to completion.

MechanisticLogic SA Succinic Anhydride Acylium Acylium Ion Complex (Active Electrophile) SA->Acylium AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium Stoichiometric Activation BT 2-Bromothiophene Wheland Sigma Complex (Wheland Intermediate) BT->Wheland C5 Regioselective Attack Acylium->Wheland ProdComplex Aluminum-Ketone Complex Wheland->ProdComplex Deprotonation (-HCl) FinalProd 4-(5-Bromo-2-thienyl) -4-oxobutyric acid ProdComplex->FinalProd Quench Aqueous HCl Quench Quench->FinalProd Hydrolysis of Al-Complex

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation of 2-bromothiophene.

Scale-Up Considerations & Causality

Transitioning from a 10-gram round-bottom flask to a 20-liter jacketed reactor requires systemic modifications to ensure the protocol is self-validating and intrinsically safe.

  • Solvent Substitution: Academic protocols predominantly utilize dichloromethane (DCM). At scale, DCM presents severe environmental, health, and off-gassing hazards. This protocol substitutes DCM with Chlorobenzene . Chlorobenzene offers a higher boiling point (132°C) providing a superior thermal mass to absorb localized exotherms, while maintaining excellent solubility for the AlCl₃-anhydride complex.

  • Exotherm Management: The generation of the acylium ion and the subsequent electrophilic attack are violently exothermic. 2-Bromothiophene must be dosed via a calibrated metering pump. The self-validating metric here is the internal temperature (

    
    ): dosing is dynamically paused if 
    
    
    
    exceeds 15°C, preventing thermal runaway and degradation of the thiophene ring.
  • The Acidic Quench: Pouring the reaction mixture into plain water is a critical error at scale. Water alone will cause the precipitation of thick, insoluble aluminum hydroxide (

    
    ) emulsions, completely halting phase separation. Quenching into a pre-chilled aqueous HCl solution  ensures the aluminum remains soluble as 
    
    
    
    , allowing for a crisp, rapid phase split.

ExperimentalWorkflow RM Chlorobenzene + Succinic Anhydride + AlCl3 Step1 Complexation (Stir at 0-5°C for 1 h) RM->Step1 Substrate 2-Bromothiophene Step2 Electrophilic Acylation (Dosing at <15°C, then 25°C) Substrate->Step2 Controlled Dosing Step1->Step2 Step3 Acidic Quench (Pour into Ice/HCl) Step2->Step3 IPC: <1% Starting Material Step4 Phase Separation (Aqueous discard, Organic retain) Step3->Step4 Highly Exothermic Step5 Crystallization (Cool to 0°C, add Heptane) Step4->Step5 Step6 Filtration & Vacuum Drying (45°C, <50 mbar) Step5->Step6 Product Purified 4-(5-Bromo-2-thienyl)-4-oxobutyric acid Step6->Product

Figure 2: Scalable pilot-plant workflow for 4-(5-Bromo-2-thienyl)-4-oxobutyric acid synthesis.

Step-by-Step Experimental Protocol (1 kg Scale)

Equipment: 20 L glass-lined jacketed reactor, overhead PTFE stirrer, metering pump, 50 L quench vessel.

Phase 1: Complexation

  • Purge the 20 L reactor with ultra-high purity Nitrogen (

    
    ) for 15 minutes.
    
  • Charge the reactor with Chlorobenzene (8.0 L) and Succinic Anhydride (675 g, 6.75 mol, 1.1 eq). Initiate stirring at 250 RPM.

  • Cool the reactor jacket until

    
     reaches 0°C to 5°C.
    
  • Caution - Exotherm & HCl Gas: Add anhydrous Aluminum Chloride (AlCl₃) (1.80 kg, 13.5 mol, 2.2 eq) in 5 equal portions over 45 minutes. Ensure the scrubber is active. The mixture will transition to a pale-yellow suspension. Stir for 1 hour at 5°C to ensure complete acylium ion formation.

Phase 2: Acylation 5. Charge 2-Bromothiophene (1.00 kg, 6.13 mol, 1.0 eq) into the metering pump reservoir. 6. Begin dosing 2-Bromothiophene into the reactor at a rate of ~15 mL/min. 7. Self-Validation Check: Monitor


 strictly. Adjust the dosing rate to maintain 

< 15°C. The solution will progressively darken to a deep amber/red. 8. Once dosing is complete, adjust the jacket temperature to warm the reaction to 25°C. Stir for 4 hours. 9. In-Process Control (IPC): Pull a 1 mL sample, quench in 1M HCl/Acetonitrile, and analyze via HPLC (254 nm). Proceed to Phase 3 only when 2-Bromothiophene is < 1.0% (Area%).

Phase 3: Quench & Phase Separation 10. In a separate 50 L quench vessel, prepare a mixture of crushed ice (10 kg) and concentrated HCl (37%, 1.5 L). 11. Transfer the active reaction mixture from the 20 L reactor into the quench vessel via a bottom-drain PTFE line over 30 minutes. Note: Vigorous off-gassing and a massive exotherm will occur. 12. Stir the quenched mixture for 30 minutes until all solid aluminum complexes have dissolved into the aqueous phase (the self-validating visual cue for a successful quench). 13. Allow the phases to settle for 45 minutes. Separate and retain the lower organic (chlorobenzene) layer. Back-extract the aqueous layer with Chlorobenzene (2.0 L) and combine the organic phases.

Phase 4: Isolation & Drying 14. Wash the combined organic phase with brine (3.0 L) to remove residual acidity. 15. Transfer the organic phase back to the cleaned 20 L reactor. Begin distillation under mild vacuum (150 mbar) at 50°C to concentrate the solution to approximately 3.5 L. 16. Cool the concentrate to 0°C. Slowly dose in n-Heptane (4.0 L) over 1 hour as an anti-solvent to force crystallization. 17. Stir the resulting slurry at 0°C for 2 hours to maximize crystal yield. 18. Filter the product via a Nutsche filter, washing the filter cake with cold n-Heptane (2 x 1.0 L). 19. Dry the off-white to pale-yellow crystals in a vacuum oven at 45°C (< 50 mbar) for 24 hours.

Quantitative Data & Quality Control

To ensure the synthesized compound meets the stringent requirements for downstream pharmaceutical or fluorophore manufacturing, the isolated product must be validated against the following specifications.

ParameterSpecification TargetAnalytical MethodRationale / Causality
Appearance Off-white to pale-yellow crystalline powderVisual InspectionDark brown hues indicate thermal degradation during Phase 2.
Purity

98.5% (Area%)
HPLC (UV at 254 nm)Required for reliable downstream coupling reactions.
Isomeric Purity

99.0% (5-bromo vs 3/4-bromo)

H NMR (400 MHz, DMSO-

)
Validates the regioselectivity of the Friedel-Crafts step.
Moisture Content

0.5% w/w
Karl Fischer TitrationResidual water will destroy reagents in subsequent steps.
Residual Aluminum

20 ppm
ICP-MSHigh aluminum indicates an incomplete acidic quench in Phase 3.
Expected Yield 75% - 82% (1.21 kg - 1.32 kg)GravimetricBenchmark for pilot-scale efficiency.

References

  • Wikipedia. Friedel–Crafts reaction. Wikimedia Foundation. Available at:[Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal Named Reactions. Available at:[Link]

  • Lu, Z., et al. Bright, Red Single-Molecule Emitters: Synthesis and Properties of Environmentally Sensitive Dicyanomethylenedihydrofuran (DCDHF) Fluorophores with Bisaromatic Conjugation. Chemistry of Materials, 2009. PMC2892691. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid

Welcome to the technical support center for the synthesis of 4-(5-bromo-2-thienyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(5-bromo-2-thienyl)-4-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this specific chemical synthesis. Our goal is to help you optimize your reaction yield and purity by addressing common challenges encountered in the laboratory.

The synthesis of 4-(5-bromo-2-thienyl)-4-oxobutyric acid is typically achieved through a Friedel-Crafts acylation reaction between 2-bromothiophene and succinic anhydride. This electrophilic aromatic substitution is a cornerstone of organic synthesis for creating aryl ketones.[1][2] While the reaction is well-established, several factors can influence its outcome. This guide provides a structured approach to troubleshooting and optimizing this synthesis.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address potential issues you may encounter during the synthesis.

Low or No Product Yield

Q1: I am not getting any product, or the yield is significantly lower than expected. What are the most likely causes?

A1: Low or no yield in the Friedel-Crafts acylation of 2-bromothiophene can stem from several factors. Here’s a systematic approach to diagnosing the issue:

  • Reagent Quality:

    • 2-Bromothiophene: Ensure it is pure and free from contaminants. Impurities can interfere with the reaction.

    • Succinic Anhydride: This reagent is susceptible to hydrolysis. Use a freshly opened bottle or ensure it has been stored in a desiccator.

    • Lewis Acid (e.g., Aluminum Chloride, AlCl₃): AlCl₃ is highly hygroscopic and will lose its catalytic activity upon exposure to moisture. Use a fresh, finely powdered, and anhydrous grade. Clumping is an indicator of hydration.

  • Reaction Conditions:

    • Anhydrous Conditions: The presence of water is detrimental to Friedel-Crafts reactions as it deactivates the Lewis acid catalyst.[3] All glassware should be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent Choice: The solvent must be inert to the reaction conditions. Common solvents include nitrobenzene, carbon disulfide, or chlorinated hydrocarbons like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Ensure the solvent is anhydrous.

    • Temperature Control: The initial mixing of reagents, especially the addition of AlCl₃, can be exothermic. It is often recommended to perform the initial addition at a lower temperature (e.g., 0-5 °C) to control the reaction rate and prevent side reactions. The reaction is then typically heated to proceed.[4]

  • Stoichiometry:

    • A stoichiometric amount of the Lewis acid catalyst is generally required because both the starting material and the ketone product can form complexes with it.[5] For acid anhydrides, at least two equivalents of the catalyst are often needed.[6]

Q2: My reaction has stalled and is not proceeding to completion. What should I do?

A2: A stalled reaction, as indicated by TLC or other in-process monitoring, can often be restarted or pushed to completion.

  • Catalyst Deactivation: The most common reason for a stalled reaction is the deactivation of the Lewis acid catalyst. This can be due to trace amounts of water in the reagents or solvent. Carefully adding a small, fresh portion of the anhydrous Lewis acid may restart the reaction.

  • Insufficient Heating: Some Friedel-Crafts acylations require elevated temperatures to overcome the activation energy barrier. If the reaction is proceeding slowly at a lower temperature, gradually increasing the temperature while monitoring the reaction progress can be effective.

  • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if reagents are not fully soluble.

Impurity Profile and Side Reactions

Q3: I have obtained the product, but it is contaminated with significant impurities. What are the likely side products and how can I minimize them?

A3: The primary side products in this reaction often result from the nature of the Friedel-Crafts acylation and the reactivity of the thiophene ring.

  • Isomeric Products: While the acylation of 2-substituted thiophenes is generally regioselective for the 5-position, some acylation at the 3- or 4-position can occur, leading to isomeric impurities.[7] The formation of these isomers can be influenced by the choice of Lewis acid and reaction temperature.

  • Polyacylation: Although less common in acylation compared to alkylation due to the deactivating effect of the introduced acyl group, polyacylation can occur if the reaction conditions are too harsh or if there is a high concentration of the acylating agent.[1][5] Using a slight excess of the 2-bromothiophene can help minimize this.

  • Decomposition: Thiophene and its derivatives can be sensitive to strong Lewis acids, potentially leading to decomposition and tar formation, especially at higher temperatures.[6] Careful control of the reaction temperature is crucial.

To minimize impurities:

  • Control Temperature: Maintain the recommended temperature profile throughout the reaction.

  • Order of Addition: Typically, the 2-bromothiophene and succinic anhydride are mixed in the solvent, and the Lewis acid is added portion-wise at a controlled temperature.

  • Purification: Effective purification is key. The acidic product can be isolated by extraction into a basic aqueous solution (e.g., sodium bicarbonate), followed by washing of the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidification to precipitate the pure product.[8] Recrystallization from a suitable solvent is also a common and effective purification method.[9]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dry Glassware R1 Charge 2-Bromothiophene, Succinic Anhydride, & Solvent P1->R1 P2 Inert Atmosphere (N2/Ar) P2->R1 R2 Cool to 0-5 °C R1->R2 R3 Portion-wise addition of Anhydrous AlCl3 R2->R3 R4 Warm to Reaction Temp. (e.g., Reflux) R3->R4 R5 Monitor by TLC/HPLC R4->R5 W1 Quench with Ice/HCl R5->W1 Reaction Complete W2 Extract with Organic Solvent W1->W2 W3 Wash with NaHCO3 (aq) W2->W3 W4 Separate Layers W3->W4 W5 Acidify Aqueous Layer W4->W5 W6 Filter Precipitate W5->W6 P3 Recrystallize W6->P3

Caption: General workflow for the synthesis of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Friedel-Crafts acylation in this synthesis?

A1: The reaction proceeds through a well-established electrophilic aromatic substitution mechanism:

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) reacts with succinic anhydride to form a highly electrophilic acylium ion. This is the key electrophile in the reaction.[3][10]

  • Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile and attacks the acylium ion. The attack preferentially occurs at the C5 position (alpha to the sulfur and para to the bromine), which is the most electronically activated position and leads to a more stable intermediate.[7]

  • Rearomatization: A base (such as the [AlCl₃(OH)]⁻ complex formed during workup) removes a proton from the carbon that was attacked, restoring the aromaticity of the thiophene ring and yielding the final product.[10]

Reaction Mechanism Diagram

FC_Acylation_Mechanism cluster_reactants Reactant Activation cluster_attack Electrophilic Aromatic Substitution SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Ion (Electrophile) SuccinicAnhydride->AcyliumIon + AlCl3 AlCl3_1 AlCl3 AlCl3_1->AcyliumIon SigmaComplex Sigma Complex (Intermediate) AcyliumIon->SigmaComplex Bromothiophene 2-Bromothiophene (Nucleophile) Bromothiophene->SigmaComplex + Acylium Ion Product 4-(5-Bromo-2-thienyl) -4-oxobutyric acid SigmaComplex->Product - H+

Caption: Simplified mechanism of the Friedel-Crafts acylation.

Q2: Can I use a different Lewis acid instead of aluminum chloride?

A2: Yes, other Lewis acids can be used, and the choice may influence the reaction's outcome. Common alternatives include:

  • Stannic Chloride (SnCl₄): Often milder than AlCl₃, which can be advantageous for sensitive substrates like thiophene.[6]

  • Zinc Chloride (ZnCl₂): Another milder option that can be effective.[6]

  • Iron(III) Chloride (FeCl₃): A less common but viable alternative. The reactivity and regioselectivity can vary with the Lewis acid, so some optimization may be necessary when making a substitution.

Q3: How can I monitor the progress of the reaction?

A3: The most common methods for monitoring the reaction are:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of the starting materials (2-bromothiophene and succinic anhydride) and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also be used to identify the formation of impurities.

  • Gas Chromatography (GC): Can be used if the components are sufficiently volatile and thermally stable.

Q4: What are the key safety precautions for this reaction?

A4:

  • Aluminum Chloride: It is corrosive and reacts violently with water, releasing heat and hydrogen chloride (HCl) gas. Handle it in a fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many of the solvents used (e.g., dichloromethane, nitrobenzene) are hazardous. Consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction mixture with water/acid is highly exothermic and releases HCl gas. This should be done slowly and carefully in an ice bath within a fume hood.

Q5: What are typical yields for this synthesis?

A5: Reported yields for similar Friedel-Crafts acylations can vary widely depending on the specific conditions, scale, and purification methods. With proper optimization and execution, yields in the range of 60-80% are often achievable. However, without careful control of the reaction parameters, yields can be significantly lower.

Critical Reaction Parameters Summary

ParameterRecommendationRationale
Lewis Acid Anhydrous Aluminum Chloride (AlCl₃)Potent catalyst for Friedel-Crafts acylation. Must be anhydrous to be effective.[3]
Stoichiometry 2.0 - 2.2 equivalents of AlCl₃ per equivalent of succinic anhydrideBoth the anhydride and the resulting ketone product complex with the Lewis acid, requiring more than a catalytic amount.[6]
Solvent Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Inert solvents that are good for Friedel-Crafts reactions. Must be dry.
Temperature 0-5 °C for AlCl₃ addition, then refluxInitial cooling controls the exotherm, while heating is required for the reaction to proceed to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from entering the reaction and deactivating the catalyst.
Work-up Slow quench into ice-cold dilute HClSafely decomposes the aluminum chloride complexes and separates the product.
Purification Extraction with aqueous base (e.g., NaHCO₃) followed by acidification and/or recrystallizationEffectively separates the acidic product from neutral starting materials and byproducts.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for your specific laboratory conditions and scale.

Materials:

  • 2-Bromothiophene

  • Succinic anhydride

  • Anhydrous aluminum chloride

  • Anhydrous 1,2-dichloroethane (DCE)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube or nitrogen inlet.

  • Under an inert atmosphere, charge the flask with 2-bromothiophene (1.0 eq), succinic anhydride (1.05 eq), and anhydrous DCE.

  • Cool the mixture to 0-5 °C in an ice bath.

  • With vigorous stirring, add anhydrous aluminum chloride (2.1 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and extract the product into a saturated aqueous sodium bicarbonate solution.

  • Wash the bicarbonate solution with ethyl acetate to remove any remaining neutral impurities.

  • Slowly acidify the aqueous layer with concentrated HCl until the product precipitates out.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

References
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available from: [Link]

  • Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. Available from: [Link]

  • SynArchive. Friedel-Crafts Acylation. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • Google Patents. US2492629A - Acylation of thiophene.
  • The Royal Society of Chemistry. Supporting Information Discovery of novel chemical scaffolds as RhoA inhibitors using virtual screening, synthesis, and bioactiv. Available from: [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

  • ResearchGate. Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline. Available from: [Link]

  • Google Patents. CN1760167A - Method for producing bromo butyric acid.
  • MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Available from: [Link]

  • Google Patents. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
  • PubChem. 4-((5-Bromo-2-pyridinyl)amino)-4-oxobutanoic acid. Available from: [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]

  • Kyushu University Library. Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Available from: [Link]

  • ResearchGate. A New Route for the Oxidative Cleavage of Substituted Carbonylfurans as an Approach to 4-Oxobutanoic Acids | Request PDF. Available from: [Link]

  • PrepChem.com. Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • Broad Institute. A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. Available from: [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of a New Series of2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Available from: [Link]

  • ResearchGate. Table 2 Optimization of reaction conditions for the synthesis of 4a a. Available from: [Link]

  • OPUS. Analytical Methods. Available from: [Link]

  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Available from: [Link]

  • Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • MDPI. Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[3][5]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Available from: [Link]

  • Google Patents. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Available from: [Link]

  • Growing Science. Synthesis and biological evaluation of novel 1,5-benzothiazepin-4(5H)-ones as potent antiangiogenic and antioxidant agents. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(5-Bromo-2-thienyl)-4-oxobutyric Acid

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Last Updated: February 26, 2026 Introduction: The Context of Your Purification Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Last Updated: February 26, 2026

Introduction: The Context of Your Purification

Welcome to the technical support hub for 4-(5-Bromo-2-thienyl)-4-oxobutyric acid .

If you are accessing this guide, you are likely synthesizing this compound via the Friedel-Crafts acylation of 2-bromothiophene with succinic anhydride, typically catalyzed by Aluminum Chloride (


). This specific pathway introduces unique purification challenges that standard recrystallization protocols often fail to address.

Why this purification fails:

  • Aluminum Complex Retention: The keto-acid product forms a strong complex with aluminum salts. If not aggressively hydrolyzed, these salts inhibit crystallization, leading to "oiling out."

  • Thiophene Oxidation: Thiophene rings are electron-rich and prone to oxidation, generating colored oligomers (pink/red/brown impurities) that co-precipitate with your product.

  • Regioisomerism: While the 5-position is electronically favored, trace amounts of 3-substituted isomers or unreacted 2-bromothiophene can affect crystal lattice formation.

This guide provides a self-validating workflow designed to isolate high-purity crystalline material suitable for downstream pharmaceutical applications (e.g., SGLT2 inhibitor synthesis).

Module 1: Solvent Selection & Solubility Profile

The solubility of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is driven by the competition between the lipophilic bromothiophene ring and the hydrophilic carboxylic acid tail.

Recommended Solvent Systems:

Solvent SystemRoleApplication ContextProsCons
Ethanol / Water (3:1 to 1:1) Primary Choice General purification of crude material.Excellent recovery; effectively removes inorganic salts.May require seeding to prevent oiling out.
Toluene Alternative Removal of non-polar impurities (e.g., unreacted 2-bromothiophene).Good for removing colored organic impurities.Poor removal of aluminum salts; lower yield.
Ethyl Acetate / Hexane Polishing Final high-purity step (if needed).Sharp melting point achievement.Poor solubility of the acid form in Hexane can cause rapid, amorphous precipitation.
Dilute HCl (aq) Pre-Wash CRITICAL STEP (Not for recrystallization).Breaks Al-complexes before crystallization.N/A

Module 2: The Master Protocol (Step-by-Step)

Prerequisite: Ensure your crude solid has been subjected to an acidic quench (pH < 1) during the reaction workup. If the crude material has high ash content, repeat an acid wash before proceeding.

Phase A: Dissolution & De-Colorization
  • Charge: Place the crude 4-(5-Bromo-2-thienyl)-4-oxobutyric acid in a round-bottom flask.

  • Solvent Addition: Add 95% Ethanol (approx. 5-7 mL per gram of crude).

  • Reflux: Heat to reflux (

    
    ). The solid should dissolve completely.
    
    • Troubleshoot: If solids remain, they are likely inorganic salts (Al/Na). Filter these out while hot.[1][2]

  • Charcoal Treatment: Add activated carbon (5-10 wt% of crude mass) carefully to the hot solution. Stir at reflux for 15-30 minutes.

    • Why? Thiophene impurities are highly colored. Carbon is essential here.

  • Hot Filtration: Filter the mixture through a Celite pad while hot to remove carbon. Wash the pad with a small amount of hot ethanol.

Phase B: Crystallization & Isolation
  • Displacement: Return the filtrate to heat. Slowly add Water (pre-warmed to

    
    ) until the solution becomes slightly turbid (cloud point).
    
  • Re-solubilization: Add just enough hot Ethanol to make the solution clear again.

  • Controlled Cooling (Nucleation):

    • Remove from heat.[1][2]

    • Allow to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Critical: If oil droplets appear, seed immediately with pure crystal or scratch the glass surface.

  • Deep Cooling: Once room temperature is reached and crystals are visible, cool to

    
     in an ice bath for 1 hour to maximize yield.
    
  • Filtration: Filter the white-to-off-white solid.

  • Wash: Wash the cake with a cold Ethanol/Water (1:1) mixture.

  • Drying: Dry in a vacuum oven at

    
     for 6-12 hours.
    
Workflow Visualization

RecrystallizationWorkflow Start Crude Material (High Al Content risk) AcidWash Pre-Wash: Dilute HCl (Break Al-Complex) Start->AcidWash High Ash? Dissolve Dissolve in Ethanol (Reflux) Start->Dissolve Low Ash AcidWash->Dissolve FilterHot Hot Filtration (Celite) Remove Carbon/Salts Dissolve->FilterHot Activated Carbon AddWater Add Warm Water (Anti-Solvent) FilterHot->AddWater Cool Controlled Cooling (RT -> 0°C) AddWater->Cool Isolate Filtration & Wash (Cold EtOH/H2O) Cool->Isolate Dry Vacuum Dry (45-50°C) Isolate->Dry

Figure 1: Purification workflow emphasizing the critical removal of Aluminum contaminants.

Module 3: Troubleshooting Guide

This section addresses specific failure modes reported by process chemists working with thiophene-keto-acids.

Issue 1: The Product "Oils Out" Instead of Crystallizing

Diagnosis: The solution is likely supersaturated too quickly, or impurities (specifically Aluminum salts or unreacted succinic anhydride) are lowering the melting point. Corrective Action:

  • Re-heat: Dissolve the oil back into the solution by heating.

  • Adjust Solvent: Add more Ethanol (solvent) to lower the concentration.

  • Seeding: Add a "seed crystal" of pure product at

    
    . If you lack seeds, scratch the inner wall of the flask with a glass rod to create nucleation sites.
    
  • Check Purity: Run a TLC. If significant non-polar impurities (2-bromothiophene) are present, the Ethanol/Water system may fail. Switch to Toluene recrystallization to remove the oily non-polars.

Issue 2: Persistent Pink/Red Coloration

Diagnosis: Oxidation products of the thiophene ring.[3] Corrective Action:

  • Increase the amount of activated carbon during the hot filtration step.

  • Ensure the hot filtration is done quickly to prevent cooling and precipitation on the carbon.

  • If carbon fails, consider a Sodium Bisulfite wash of the crude material (pre-recrystallization) to reduce oxidized species.

Issue 3: High Ash Content / Poor Combustion Analysis

Diagnosis: Trapped Aluminum salts from the Friedel-Crafts catalyst. Corrective Action:

  • Recrystallization alone will not fix this.

  • Protocol: Dissolve the solid in dilute Sodium Hydroxide (NaOH). Filter any insoluble solids.[2] Acidify the filtrate with HCl to pH 1 to re-precipitate the acid. Then proceed to recrystallize.[1][2][4]

Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue Oiling Oiling Out? Issue->Oiling Color Pink/Red Color? Issue->Color Ash High Ash/Al? Issue->Ash ActionOil1 Re-heat & Seed Oiling->ActionOil1 First Attempt ActionColor Increase Carbon or Bisulfite Wash Color->ActionColor ActionAsh NaOH Dissolution -> HCl Precipitate Ash->ActionAsh ActionOil2 Switch to Toluene ActionOil1->ActionOil2 If Fails

Figure 2: Decision tree for common purification failures.

Module 4: Frequently Asked Questions (FAQs)

Q: What is the expected melting point of the pure compound? A: While specific literature values vary by crystal polymorph, 4-(5-Bromo-2-thienyl)-4-oxobutyric acid typically melts in the range of 90°C – 110°C . A sharp melting range (e.g.,


 span) indicates high purity. Broad ranges (

) suggest retained solvent or isomer contamination.

Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a valid alternative. However, Methanol is more toxic and has a lower boiling point (


), which limits the solubility of the crude material compared to Ethanol (

). If using Methanol, you may need a larger volume of solvent.

Q: Why is my yield low (<50%)? A:

  • Over-washing: The product has some solubility in water.[1] Did you wash the filter cake with hot water? Always use ice-cold solvent for washing.

  • Mother Liquor: Significant product may remain in the filtrate. You can concentrate the mother liquor to half-volume and cool again to harvest a "second crop" of crystals (though these will be lower purity).

Q: Is the compound light-sensitive? A: Yes. Brominated thiophenes can undergo photodebromination or oxidation. Perform crystallization in a hood with ambient light (avoid direct sunlight) and dry the product in the dark or in amber glassware.

References

  • Friedel-Crafts Acylation Mechanisms & Catalysis

    • Olah, G. A.[5] Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference for AlCl3 mediated acylation of aromatics).

    • Mechanism Overview:

  • Purification of Thiophene Derivatives

    • Santa Cruz Biotechnology.[6] 4-(5-bromothien-2-yl)butanoic acid Product Data. (Confirming chemical properties and handling).

  • General Recrystallization Techniques for APIs

    • Pavia, D. L., et al. Introduction to Organic Laboratory Techniques. Cengage Learning.
  • Synthesis of Related Bromobutyric Acids

    • ChemicalBook. 4-Bromobutyric acid Properties and Synthesis. (Provides solubility baselines for the butyric acid chain).

Sources

Troubleshooting

Technical Support Center: Formulating 4-(5-Bromo-2-thienyl)-4-oxobutyric Acid

Welcome to the Application Science Support Center. As drug development professionals and formulation scientists, we frequently encounter highly lipophilic molecules that resist standard aqueous solvation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Science Support Center. As drug development professionals and formulation scientists, we frequently encounter highly lipophilic molecules that resist standard aqueous solvation.

4-(5-Bromo-2-thienyl)-4-oxobutyric acid (CAS: 52240-28-5) is a classic example of a "grease-ball" molecule[1]. It features a highly hydrophobic bromothiophene ring coupled with a 4-oxobutyric acid chain. Because it is a weak acid, its solubility is strictly governed by the ionization state of its carboxylic acid group and the hydrophobic interactions of its halogenated aromatic ring[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve stable, reproducible solutions for both in vitro assays and in vivo dosing.

Formulation Strategy & Decision Logic

Before attempting to force the compound into solution, it is critical to understand the physicochemical environment of your assay. The flowchart below outlines the causality-driven decision matrix for formulating lipophilic weak acids.

FormulationWorkflow Step1 Assess 4-(5-Bromo-2-thienyl) -4-oxobutyric acid Solubility Decision1 Is the target assay pH > 6.5? Step1->Decision1 Action1 Adjust pH with NaOH/Buffer (Ionize Carboxylic Acid) Decision1->Action1 Yes (In vivo / Cell assays) Action2 Use Co-solvent System (e.g., 5% DMSO) Decision1->Action2 No (Biochemical assays) Decision2 Is precipitation observed upon aqueous dilution? Action1->Decision2 Action2->Decision2 Action3 Formulate with 10-20% HP-β-CD (Inclusion Complex) Decision2->Action3 Yes (Solvent Shift) Success Proceed to Downstream Assay Decision2->Success No (Stable Solution) Failure Re-evaluate Formulation (Lipid-based/Nano) Action3->Failure Still Precipitates Action3->Success Solubilized

Decision tree for overcoming solubility barriers of lipophilic weak acids.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does the compound precipitate immediately when my DMSO stock is diluted into a pH 7.4 assay buffer? The Causality: This is a phenomenon known as "solvent shift" precipitation. While the compound is highly soluble in 100% DMSO, diluting it directly into an aqueous buffer causes the DMSO to diffuse into the bulk water faster than the drug molecules can disperse. The local microenvironment rapidly becomes aqueous, and the thermodynamic solubility of the hydrophobic bromothiophene ring is exceeded, leading to rapid nucleation and precipitation[1]. The Solution: Do not add the DMSO stock to a static buffer. Ensure the receiving buffer is undergoing rapid vortexing. Alternatively, pre-spike the receiving buffer with a surfactant (e.g., 0.1% Tween-20) or a carrier protein (e.g., 0.1% BSA) to provide immediate hydrophobic binding pockets for the drug as it exits the DMSO phase.

Q2: I need to dose this compound in vivo (IP injection), but I cannot use high concentrations of DMSO. What is the best alternative? The Causality: For in vivo applications, relying solely on co-solvents can cause tissue toxicity and unpredictable precipitation at the injection site. The most effective approach for a molecule like 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[3]. The Solution: HP-β-CD features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic bromothiophene tail inserts into the cyclodextrin cavity, effectively shielding it from water, while the polar carboxylic acid remains exposed to the aqueous environment[4]. This creates a highly water-soluble inclusion complex without the need for toxic organic solvents.

Q3: Will simply adjusting the pH to 8.0 solve my solubility issues? The Causality: Yes and no. The aliphatic carboxylic acid on the 4-oxobutyric chain has a pKa of approximately 4.5 to 5.0. According to the Henderson-Hasselbalch equation, raising the pH to 7.0 or 8.0 will ensure that >99% of the molecules are ionized (deprotonated into carboxylate anions)[5]. This ion-dipole interaction with water vastly improves solubility compared to the free acid[2]. However, the large, uncharged bromothiophene moiety may still drive micellar aggregation or limit absolute solubility. pH adjustment is a necessary first step, but it often must be combined with a co-solvent or cyclodextrin for complete solvation.

Quantitative Formulation Strategies

The table below summarizes the expected outcomes of various solubility enhancement strategies specifically tailored for lipophilic carboxylic acids.

Formulation StrategyPrimary Mechanism of ActionExpected Solubility GainBest Application Context
pH Adjustment (pH > 7.0) Ionization of the carboxylic acid group into a highly polar carboxylate anion[2].10x to 50xStandard in vitro biochemical assays; salt formation.
Co-solvency (5-10% DMSO) Disruption of water's hydrogen-bond network; solvation of the bromothiophene ring.50x to 100xHigh-throughput screening; cell-free assays.
HP-β-CD Complexation (10-20%) Hydrophobic encapsulation of the bromothiophene moiety within the cyclodextrin cavity[4].100x to 500xIn vivo dosing (IV, IP, PO); sensitive cell-based assays.
Micellar Solubilization (Tween-80) Incorporation of the lipophilic tail into the hydrophobic core of surfactant micelles.20x to 100xTopical formulations; specific in vitro assays tolerating surfactants.
Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in validation steps. A protocol is only useful if you can mathematically and physically verify its success.

Protocol A: Preparation of a 10 mM In Vitro Stock via Co-Solvency

Objective: Create a stable stock solution that resists solvent-shift precipitation upon dilution.

  • Weighing: Accurately weigh 2.63 mg of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid (MW: 263.11 g/mol ).

  • Primary Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO. Vortex vigorously for 60 seconds until completely clear. You now have a 10 mM master stock.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS) and ensure the pH is adjusted to 7.4. Add 0.1% w/v BSA or 0.05% Tween-20 to the buffer to act as a thermodynamic sink for the lipophilic tail.

  • Dilution: While vortexing the receiving buffer at high speed, add the required volume of the 10 mM DMSO stock dropwise.

  • Self-Validation Step (Optical Clarity): Transfer 1 mL of the final diluted solution to a cuvette and measure the optical density at 600 nm (OD600) against a buffer blank. An OD600 > 0.05 indicates the presence of sub-visible aggregates (micro-precipitation). If OD600 < 0.05, the compound is successfully solvated.

Protocol B: Preparation of a 5 mg/mL In Vivo Formulation via Cyclodextrin Complexation

Objective: Create a purely aqueous, biocompatible formulation for animal dosing.

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile Water for Injection (WFI).

  • Compound Addition: Add 5.0 mg of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid per 1.0 mL of the HP-β-CD solution. The solution will initially appear cloudy as the compound is in its free-acid, insoluble form.

  • pH-Driven Complexation: Slowly titrate the suspension with 0.1 M NaOH in 2 µL increments while sonicating in a water bath. As the pH approaches 7.0, the carboxylic acid ionizes, facilitating the insertion of the bromothiophene ring into the cyclodextrin cavity[3]. The solution will rapidly clarify.

  • Equilibration: Once clear, adjust the final pH to 7.2 - 7.4 using 0.1 M HCl or NaOH. Shake the solution at 37°C for 2 hours to ensure thermodynamic equilibrium of the inclusion complex.

  • Self-Validation Step (Recovery Analysis): Centrifuge the formulation at 10,000 x g for 10 minutes to pellet any un-complexed drug. Filter the supernatant through a 0.22 µm PES syringe filter. Analyze the filtrate via HPLC-UV to confirm that the concentration is exactly 5 mg/mL (100% recovery).

References
  • Almac Group.Key strategies central to overcoming poor API solubility.
  • Longdom Publishing.Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Patsnap Eureka.
  • Touro Scholar.Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • NIH / PMC.Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.

Sources

Optimization

Technical Support Center: Acylation of Bromothiophenes

Welcome to the Technical Support Center for the acylation of bromothiophenes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this funda...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the acylation of bromothiophenes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to optimize your synthetic strategies.

Understanding the Core Challenge: Regioselectivity and Reactivity

The Friedel-Crafts acylation of thiophene and its derivatives is a cornerstone of heterocyclic chemistry. However, the inherent electronic properties of the thiophene ring present significant challenges, primarily concerning regioselectivity. The thiophene ring is highly activated towards electrophilic aromatic substitution, with a strong preference for substitution at the α-positions (C2 and C5). This is due to the greater stabilization of the carbocation intermediate formed during electrophilic attack at these positions, which can be described by three resonance structures compared to only two for attack at the β-positions (C3 and C4).[1][2][3] For bromothiophenes, the position of the bromine atom further complicates the reaction, influencing both the rate and the orientation of acylation.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues you may encounter.

Issue 1: Poor Regioselectivity and Isomer Mixtures

Q: I am acylating 3-bromothiophene and obtaining a mixture of isomers, with the major product being 2-acyl-3-bromothiophene instead of my desired 5-acyl-3-bromothiophene. How can I improve the regioselectivity?

A: This is a classic challenge rooted in the electronic nature of the thiophene ring. The C2 and C5 positions are inherently more reactive. In 3-substituted thiophenes, the C2 position is often the most favored site for electrophilic attack, leading to the 2-acyl-3-bromothiophene as the major product.[1]

Scientific Explanation: The bromine atom at the 3-position is an electron-withdrawing group via induction but an electron-donating group through resonance. Its directing effect is often not strong enough to overcome the intrinsic preference for acylation at the C2 position.

Solutions:

  • Employing a Blocking Group Strategy: If your synthetic route allows, consider using a substrate with blocking groups at the more reactive positions. For instance, starting with a 2,5-disubstituted thiophene will direct acylation to the 3 or 4-position.[2]

  • Transition-Metal-Catalyzed C-H Activation: Modern synthetic methods offer a powerful alternative to classical Friedel-Crafts acylation. Palladium-catalyzed C-H activation using a directing group can achieve high regioselectivity for the C5 position of 3-substituted thiophenes.[1][4] This approach overrides the natural reactivity of the thiophene ring.

    • Workflow for C-H Activation:

      • Install a directing group at a suitable position on the thiophene ring.

      • Perform the palladium-catalyzed C-H acylation.

      • Remove the directing group to yield the desired 3-acylthiophene.[1]

  • Synthesis from a Pre-functionalized Intermediate: A reliable, albeit multi-step, approach is to start with a thiophene already functionalized at the desired position. For example, 3-bromothiophene can be converted to 3-thienyllithium, which can then be acylated.[5][6]

Q: I am trying to acylate 2-bromothiophene and I am getting a mixture of the 5-acyl and 3-acyl products. How can I favor the 5-acyl isomer?

A: While the 5-position is generally favored in 2-substituted thiophenes, the formation of the 3-acyl isomer can occur, especially under harsh reaction conditions.

Solutions:

  • Milder Lewis Acids: Strong Lewis acids like AlCl₃ can sometimes lead to lower selectivity. Consider using milder Lewis acids such as SnCl₄ or ZnCl₂.[2][7][8][9]

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product, which is typically the 5-acyl isomer.[2]

  • Catalyst Choice: Solid acid catalysts like zeolites (e.g., Hβ) have shown excellent activity and high selectivity for the 2-acylation of thiophene, and this principle can be extended to 2-substituted thiophenes to favor the 5-position.[10][11][12]

Issue 2: Low Yields and Formation of Tar-like Byproducts

Q: My reaction mixture is turning dark, and I am isolating a significant amount of black, tar-like material with a very low yield of the desired product. What is causing this, and how can I prevent it?

A: The formation of tar or resinous materials is a common side reaction in Friedel-Crafts acylations of reactive heterocycles like thiophene.[2] This is primarily due to the polymerization of the thiophene ring under strong acidic conditions and/or at elevated temperatures.[2]

Scientific Explanation: The highly activated thiophene ring can be protonated or attacked by the acylium ion, initiating a polymerization cascade. Harsh reaction conditions exacerbate this process.

Solutions:

  • Use Milder Catalysts: Switching from strong Lewis acids like AlCl₃ to milder alternatives such as SnCl₄, ZnCl₂, or solid acid catalysts can significantly reduce polymerization.[2][8]

  • Control Reaction Temperature: Maintaining a low reaction temperature (e.g., 0 °C to room temperature) is crucial to minimize side reactions.[2][8]

  • Slow Reagent Addition: Adding the acylating agent or the Lewis acid slowly to the reaction mixture helps to control the exotherm and prevent localized overheating.[2]

  • Modify the Order of Addition: To minimize tarring when using AlCl₃, it is often better to add the catalyst to a pre-mixed solution of the thiophene and the acylating agent.[2]

ParameterRecommendation for Minimizing Tar Formation
Catalyst Switch from AlCl₃ to SnCl₄, ZnCl₂, or Hβ zeolite.[2][7][8][10]
Temperature Maintain at 0 °C to room temperature.[2][8]
Reagent Addition Add acylating agent/catalyst dropwise.[2]
Order of Addition Add catalyst to a pre-mixed solution of substrate and acylating agent.[2]
Issue 3: Dehalogenation and Other Unexpected Byproducts

Q: I am observing a significant amount of the de-brominated acylated product in my reaction mixture. What is causing this dehalogenation?

A: Dehalogenation, particularly debromination, can occur under certain reaction conditions, especially during organometallic-mediated reactions or with certain catalyst systems.

Scientific Explanation:

  • During Grignard or Lithiation Reactions: If you are using a multi-step synthesis involving the formation of a Grignard or organolithium reagent from bromothiophene, traces of water or other protic sources can quench the organometallic intermediate, leading to the formation of thiophene.[13] The subsequent acylation would then occur on the unsubstituted thiophene.

  • With Certain Catalysts: Some transition metal catalysts, particularly under forcing conditions, can catalyze the cleavage of the C-Br bond.[4]

Solutions:

  • Strictly Anhydrous Conditions: When working with organometallic intermediates, ensure all glassware is flame-dried and all solvents and reagents are rigorously dried.[13][14]

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen.[5]

  • Optimize Catalyst and Conditions: If using a transition-metal-catalyzed reaction, screen different catalysts, ligands, and reaction temperatures to find conditions that are selective for C-H activation over C-Br bond cleavage.[4]

Troubleshooting Dehalogenation during Organometallic Routes

start De-brominated Product Observed q1 Are you using an organometallic intermediate (Grignard/Lithium)? start->q1 sol1 Ensure strictly anhydrous conditions and inert atmosphere. q1->sol1 Yes q2 Is dehalogenation occurring during a cross-coupling reaction? q1->q2 No end_node Problem Resolved sol1->end_node sol2 Optimize catalyst, ligands, and reaction temperature. q2->sol2 Yes sol2->end_node

Caption: Troubleshooting workflow for dehalogenation.

Experimental Protocols

Protocol 1: Classical Friedel-Crafts Acylation of 3-Bromothiophene (Illustrating Poor Regioselectivity)

This protocol demonstrates a typical outcome where a mixture of isomers is expected, with 2-acetyl-3-bromothiophene being the major product.[1]

Materials:

  • 3-Bromothiophene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice, Concentrated HCl, Saturated NaHCO₃ solution, Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents).

  • Add anhydrous DCM and cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of 3-bromothiophene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Purification: Concentrate the solution under reduced pressure. The resulting crude product will be a mixture of isomers, which can be separated by column chromatography.

Protocol 2: Acylation of Thiophene with a Solid Acid Catalyst (Hβ Zeolite)

This protocol is an example of a milder, more environmentally friendly approach that offers high conversion and selectivity for 2-acetylthiophene.[10][11][15]

Materials:

  • Thiophene

  • Acetic anhydride

  • Hβ Zeolite catalyst (pre-activated)

Procedure:

  • Catalyst Activation: Calcine the Hβ zeolite catalyst at 550°C for 4 hours to remove adsorbed water.[10]

  • Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, add thiophene (1 equivalent) and acetic anhydride (3 equivalents).

  • Catalyst Addition: Add the activated Hβ zeolite catalyst.

  • Reaction: Heat the mixture to 60°C and stir. Monitor the reaction by GC. The reaction is typically complete within 2 hours.[10]

  • Work-up: Cool the mixture to room temperature and recover the solid catalyst by filtration. The catalyst can be regenerated and reused.

  • Purification: The liquid product can be purified by distillation.

Catalyst Performance Comparison in Thiophene Acylation

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ Zeolite Acetic Anhydride~9998.660°C, 2h, Thiophene:Ac₂O = 1:3[10][15]
Modified C25 Zeolite Acetic Anhydride99.0-80°C, 2h, Thiophene:Ac₂O = 1:2[10][12]
EtAlCl₂ Succinyl Chloride-990°C, 2h[10][16]
SnO₂ Nanosheets Acetic Anhydride-QuantitativeSolvent-free[15]

Mechanistic Considerations

Friedel-Crafts Acylation Mechanism

cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Acyl Chloride Acyl Chloride Acylium Ion R-C≡O⁺ ↔ R-C=O (Resonance Stabilized) Acyl Chloride->Acylium Ion + AlCl3 Thiophene Ring Thiophene Ring Sigma Complex Arenium Ion (Resonance Stabilized) Thiophene Ring->Sigma Complex + Acylium Ion Acyl Thiophene Product Sigma Complex->Acyl Thiophene - H⁺ (Restores Aromaticity)

Caption: General mechanism of Friedel-Crafts acylation.

The reaction proceeds via an electrophilic aromatic substitution.[17] A key feature of acylation is that the product, an acylthiophene, is deactivated towards further electrophilic substitution. This deactivation prevents polyacylation, which can be a significant side reaction in Friedel-Crafts alkylations.[18][19]

References

  • Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes - Benchchem.
  • Alternative acetylating agents for the synthesis of 2-Acetylthiophene - Benchchem.
  • A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene - Benchchem.
  • One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - MDPI. Available from: [Link]

  • Overcoming challenges in the acylation of the thiophene 3-position - Benchchem.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available from: [Link]

  • A Comparative Guide to Catalysts for Thiophene Acylation - Benchchem.
  • Acylation of thiophene - US2492629A - Google Patents.
  • Acylation of thiophene - US2432991A - Google Patents.
  • Direction of 3-bromothiophene acylation with succinyl chloride - ResearchGate. Available from: [Link]

  • Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Available from: [Link]

  • Regio- and Chemo-selective C-H Arylation of 3-Bromothiophene: A Synthesis Shortcut to Versatile π-Conjugated Building Blocks for Optoelectronic Materials - PubMed. Available from: [Link]

  • Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group - Beilstein Journals. Available from: [Link]

  • Side reactions to avoid in the synthesis of 3-Acetylthiophene - Benchchem.
  • Phase-Vanishing Method: Friedel–Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis - Who we serve. Available from: [Link]

  • EAS:Friedel-Crafts Acylation Mechanism: Videos & Practice Problems - Pearson. Available from: [Link]

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts - TSI Journals. Available from: [Link]

  • Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25 | Request PDF. Available from: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available from: [Link]

  • Troubleshooting low conversion rates in thiophene acetylation - Benchchem.
  • How to avoid polysubstitution in the acylation of substituted benzenes? - Benchchem.
  • Synthesis of 3-Acetylthiophene from 3-Bromothiophene: Application Notes and Protocols - Benchchem.
  • Friedel Crafts Acylation and Alkylation | Complete Breakdown | Organic Chemistry 18.2. Available from: [Link]

  • Formyl and Acyl Derivatives of Thiophenes and their Reactions - ResearchGate. Available from: [Link]

  • Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. Available from: [Link]

  • Preventing debromination of 3-Bromothiophene during reactions - Benchchem.
  • Friedel-Crafts Acylation and Alkylation Reaction - Chad's Prep. Available from: [Link]

Sources

Troubleshooting

optimizing Lewis acid catalyst for thiophene keto acid synthesis

Technical Support Center: Lewis Acid Catalysis for Thiophene Acylation Welcome to the Advanced Synthesis Support Hub. Subject: Optimization of Thiophene Keto Acid Synthesis via Friedel-Crafts Acylation.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lewis Acid Catalysis for Thiophene Acylation

Welcome to the Advanced Synthesis Support Hub. Subject: Optimization of Thiophene Keto Acid Synthesis via Friedel-Crafts Acylation. Ticket ID: TKA-OPT-2024 Assigned Scientist: Dr. A. Vance, Senior Application Scientist.

Executive Summary

The synthesis of thiophene keto acids (e.g., 2-acetylthiophene) via Friedel-Crafts acylation is a cornerstone reaction in medicinal chemistry.[1][2] However, it is plagued by three primary failure modes: rapid polymerization (tarring) , catalyst poisoning by the product, and regiochemical drift .

This guide moves beyond traditional stoichiometric


 protocols, focusing on "Next-Generation" Lewis Acid optimization using Metal Triflates and Zeolites to enhance atom economy and selectivity.

Module 1: Catalyst Selection & Thermodynamics

Q1: I am currently using


, but my workup is messy and yields are inconsistent. Why is this happening? 

A: The issue is likely product inhibition . The resulting ketone product acts as a Lewis base. The oxygen of the carbonyl group coordinates strongly to the aluminum center, forming a stable 1:1 complex (Product-


).
  • Consequence: You must use

    
     equivalent of 
    
    
    
    (stoichiometric, not catalytic).
  • The Fix: Switch to Water-Tolerant Metal Triflates or Solid Acid Catalysts . These allow for true catalytic turnover because the exchange rate between the catalyst and the product is significantly faster.

Catalyst Performance Comparison Matrix

Catalyst SystemLoadingConditionsYield (C2)Key AdvantageKey Disadvantage

(Traditional)
1.1 - 1.5 equiv0°C, DCM60-85%Cheap, high initial activity.Stoichiometric waste; moisture sensitive; messy quench.

(Recommended)
1 - 5 mol%Reflux,

or Ionic Liquid
85-95%True catalysis; water tolerant; reusable.Higher upfront cost (offset by reusability).
H-

Zeolite
10 wt%60-80°C, Solvent-free>98%Heterogeneous (filtration recovery); shape-selective.Diffusion limits with bulky electrophiles.

0.5 - 1.0 equiv>25°C50-70%Milder; less polymerization.Lower reactivity; often requires heat.

Q2: How do I activate and use Indium(III) Triflate (


) for this reaction? 

Protocol:

  • Drying: While water-tolerant, best results occur if

    
     is dried at 150°C under vacuum for 2 hours prior to use to remove coordinated water.
    
  • Solvent: Use Acetonitrile (

    
    ) or Nitromethane (
    
    
    
    ). The polarity helps stabilize the acylium intermediate.
  • Loading: Use 1-5 mol% .

  • Recovery: After the reaction, extract the product with ether. The catalyst remains in the aqueous phase (or ionic liquid phase) and can be concentrated and reused without significant loss of activity [1].

Module 2: Reaction Mechanism & Regiocontrol

Q3: Why am I seeing trace amounts of the 3-isomer, and how can I eliminate it?

A: Thiophene naturally favors C2 (alpha) substitution due to the stability of the sigma-complex intermediate.

  • Mechanism: Attack at C2 allows the positive charge to be delocalized over 3 resonance structures (including the sulfur lone pair). Attack at C3 allows only 2 resonance structures.

  • Optimization:

    • Temperature Control: Higher temperatures increase reversibility and can lead to thermodynamic equilibration, slightly increasing C3 content. Keep temperatures below 60°C unless using Zeolites.

    • Sterics: If you are using a bulky acylating agent (e.g., pivaloyl chloride), steric hindrance at C2 may push the reaction to C3. In these cases, use H-

      
       Zeolite , which imposes pore-confinement effects that strictly enforce C2 selectivity [2].
      

Visualization: Reaction Mechanism & Resonance Stabilization

G Start Thiophene + Acylium Ion (R-C+=O) C2_Attack C2 Attack (Kinetic Preference) Start->C2_Attack C3_Attack C3 Attack Start->C3_Attack High Temp/Sterics Sigma_C2 C2 Sigma Complex (3 Resonance Structures) STABLE C2_Attack->Sigma_C2 Product_C2 2-Acylthiophene (Major Product) Sigma_C2->Product_C2 - H+ Sigma_C3 C3 Sigma Complex (2 Resonance Structures) UNSTABLE C3_Attack->Sigma_C3 Product_C3 3-Acylthiophene (Minor Product) Sigma_C3->Product_C3 - H+

Caption: Electrophilic Aromatic Substitution pathways. The C2 pathway is energetically favored due to superior resonance stabilization of the intermediate.[3][4]

Module 3: Troubleshooting Guide (The "Black Tar" Problem)

Q4: My reaction mixture turns black and viscous within minutes. Is this normal?

A: No. This indicates polymerization .[5][6] Thiophene is acid-sensitive. In the presence of strong protic acids (generated in situ like HCl) or hyper-active Lewis acids, thiophene undergoes cationic polymerization.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Black Tar / Resin Acid concentration too high; Exotherm runaway.1. Dilution: Increase solvent volume (DCM or DCE).2. Reverse Addition: Add Catalyst to Acylating Agent first, then add Thiophene dropwise.3. Switch Catalyst: Move from

to

or Zeolite.[7]
No Reaction Catalyst deactivated by moisture or "poisoned" by solvent.1. Dry catalyst under vacuum.2. Avoid ether/THF (Lewis bases that kill the catalyst). Use DCM, Nitromethane, or Toluene.
Low Conversion (<50%) Product inhibition (Catalyst trapped by ketone).1. Increase catalyst loading (if using

).2. Switch to Indium Triflate (does not bind product tightly).
Di-acylation Excess acylating agent.[5][8]Ensure Thiophene is in slight excess (1.1 equiv) or strictly control stoichiometry to 1:1.

Visual Workflow: Decision Tree for Optimization

Troubleshooting Problem Identify Issue Tar Black Tar / Polymerization Problem->Tar LowYield Low Yield / Stalled Problem->LowYield Regio Wrong Isomer (C3) Problem->Regio Sol_Tar1 Reduce Acid Strength (Switch to ZnCl2 or Zeolite) Tar->Sol_Tar1 Sol_Tar2 Control Exotherm (Slow Addition @ 0°C) Tar->Sol_Tar2 Sol_Yield1 Check Moisture (Dry Catalyst) LowYield->Sol_Yield1 Sol_Yield2 Product Inhibition? (Switch to In(OTf)3) LowYield->Sol_Yield2 Sol_Regio1 Use Shape Selective Catalyst (H-Beta Zeolite) Regio->Sol_Regio1

Caption: Decision tree for troubleshooting common failure modes in thiophene acylation.

Module 4: Experimental Protocol (Optimized)

Protocol: Green Synthesis using H-


 Zeolite (Solvent-Free) 
Based on recent optimization studies [3].
  • Activation: Calcine H-

    
     Zeolite at 550°C for 4 hours to activate acid sites.
    
  • Setup: In a round-bottom flask, mix Thiophene (10 mmol) and Acetic Anhydride (30 mmol).

    • Note: Excess anhydride acts as the solvent.

  • Catalyst Addition: Add Activated Zeolite (10 wt% relative to thiophene).

  • Reaction: Heat to 60°C for 2 hours with magnetic stirring.

  • Workup:

    • Cool to room temperature.[7]

    • Add Ethyl Acetate (10 mL).

    • Filter to recover the Zeolite (can be calcined and reused).

    • Wash filtrate with saturated

      
       (to remove acetic acid byproduct).
      
    • Dry organic layer (

      
      ) and concentrate.[2][7][9]
      
  • Expected Yield: >98% conversion, >98% C2 selectivity.

References

  • Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents. ACS Omega. (2022). Available at: [Link]

  • Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. (2014). Available at: [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Succinic Anhydride Reactions

Topic: Removal of Unreacted Succinic Anhydride (SA) from Crude Product Audience: Organic Chemists, Process Scientists, Drug Development Researchers Version: 2.1 (Current) Executive Summary Succinic anhydride (SA) is a ub...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Succinic Anhydride (SA) from Crude Product Audience: Organic Chemists, Process Scientists, Drug Development Researchers Version: 2.1 (Current)

Executive Summary

Succinic anhydride (SA) is a ubiquitous reagent for introducing succinyl linkers or solubilizing groups. However, its dual nature—stable in dry organic solvents but hydrolytically unstable in water—creates a purification paradox.

If not removed, residual SA can:

  • Cross-react during downstream steps (e.g., amidation).

  • Hydrolyze slowly in stored samples, altering potency/purity over time.

  • Co-elute with polar products during chromatography.

This guide provides a tiered troubleshooting approach, moving from standard aqueous workups to advanced scavenging techniques.

Tier 1: The Aqueous Workup (Standard Protocol)

Q: My product is a neutral ester/amide. How do I remove excess SA quickly?

A: If your product contains no free carboxylic acids (e.g., a diester or succinimide), you can exploit the acidity of SA's hydrolysis product.

The Mechanism: Succinic anhydride is not acidic itself, but it hydrolyzes to succinic acid (


, 

).[1] By forcing hydrolysis and adjusting pH, you can sequester the impurity in the aqueous phase.

Protocol 1.1: The "Quench-Hydrolyze-Partition" Method

  • Quench: Add water to the reaction mixture (5–10 equiv relative to SA).

  • Hydrolysis Interval (Critical): Stir vigorously for 15–30 minutes at RT.

    • Why? SA hydrolysis is not instantaneous (

      
       min in neutral water).[1] If you extract too fast, unreacted SA remains in the organic layer.
      
  • Basify: Wash the organic layer (DCM or EtOAc) with Saturated Aqueous NaHCO₃ .[2]

    • Result: Succinic acid converts to disodium succinate (highly water-soluble).

  • Partition: Separate layers. The product remains in the organic phase; succinate stays in the aqueous phase.

Tier 2: The "Acidic Product" Challenge

Q: My product is a Hemisuccinate (contains a free -COOH). Won't a bicarbonate wash extract my product too?

A: Yes. This is the most common failure mode. If your product is a hemisuccinate (


), it has a 

similar to succinic acid. A basic wash will pull both into the aqueous layer.[2]

Solution: Differential Solubility & Crystallization Instead of pH extraction, rely on the lipophilicity difference between your product and succinic acid.

Protocol 2.1: The Water Wash (Solubility-Driven)

  • Hydrolysis: Quench reaction with water and stir for 30 mins to ensure all SA converts to succinic acid.

  • Solvent Choice: Dissolve crude in a solvent where Succinic Acid is insoluble but your product is soluble (e.g., Chloroform or Toluene ).

  • Filtration/Wash:

    • Succinic acid is poorly soluble in Chloroform. It may precipitate; filter it off.[3]

    • Wash the organic layer with 0.1 M HCl or neutral water. Succinic acid is significantly more water-soluble than most steroidal or lipid hemisuccinates.

Q: Can I use chromatography? SA always streaks on my columns.

A: SA streaks on silica gel because it partially hydrolyzes on the acidic/wet surface of the silica, creating a mixture of anhydride (less polar) and acid (very polar).

Protocol 2.2: Doped Silica Chromatography

  • Hydrolyze First: Do not attempt to purify intact SA. Convert it all to succinic acid via aqueous quench.

  • Mobile Phase: Add 0.5% to 1% Acetic Acid to your eluent (e.g., Hexane:EtOAc + 1% AcOH).

    • Why? The acid suppresses the ionization of the carboxylic groups, sharpening the peaks and reducing tailing.

  • Elution Order: Succinic acid is highly polar and will usually stick to the baseline or elute very late compared to lipophilic hemisuccinates.

Tier 3: Advanced Scavenging (High Value/Sensitive)

Q: My product is water-sensitive or unstable to heat. I cannot use aqueous workup.

A: Use Solid-Supported Scavengers (Chemisorption). This is the "Silver Bullet" for high-value intermediates.

Mechanism: Use a polymer-supported primary amine (e.g., PS-Trisamine or PS-Benzylamine). The amine reacts rapidly with the anhydride to form a covalent amide bond. The impurity becomes tethered to the bead.

Protocol 3.1: The Scavenger Filtration

  • Calculate: Add 2–3 equivalents of PS-Trisamine relative to the excess SA.

  • Incubate: Stir at RT for 1–2 hours.

  • Filter: Pass through a fritted glass funnel or cotton plug.

  • Result: The filtrate contains pure product. The SA (now an amide) stays on the beads.

Diagnostic Hub: How do I know it's gone?

Do not rely on TLC alone. SA and Succinic Acid can have similar Rf values depending on humidity. Use 1H NMR for validation.

SpeciesDiagnostic Signal (1H NMR)MultiplicityNotes
Succinic Anhydride ~3.00 ppm SingletSymmetric ring protons.
Succinic Acid ~2.40 – 2.60 ppm SingletShift varies by solvent (D2O vs DMSO).[4]
Hemisuccinate (Product) ~2.50 – 2.70 ppm Multiplet (AA'BB')Often appears as two triplets or a complex multiplet due to asymmetry.

Tech Tip: If you see a singlet at 3.0 ppm, your hydrolysis was incomplete. Add water and stir longer.

Decision Matrix (Workflow Visualization)

WorkupStrategy Start Crude Reaction Mixture (Contains Product + Excess SA) IsSensitive Is Product Water/pH Sensitive? Start->IsSensitive Scavenger Tier 3: Polymer Scavenging (PS-Trisamine) IsSensitive->Scavenger Yes (High Value) Hydrolysis Add Water -> Stir 30 min (Convert SA to Succinic Acid) IsSensitive->Hydrolysis No IsAcidic Is Product a Carboxylic Acid (e.g., Hemisuccinate)? Hydrolysis->IsAcidic BasicWash Tier 1: Wash with Sat. NaHCO3 (Product in Org, Impurity in Aq) IsAcidic->BasicWash No (Neutral Product) Solubility Tier 2: Solubility Partition Dissolve in CHCl3 -> Wash w/ Water IsAcidic->Solubility Yes Flash Alternative: Flash Column (Dope w/ 1% Acetic Acid) Solubility->Flash If purity < 95%

Caption: Decision tree for selecting the optimal purification strategy based on product stability and acidity.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Anhydride Hydrolysis and Workup).
  • BenchChem. "Strategies to minimize byproduct formation in anhydride reactions." . (Accessed 2026).

  • National Institutes of Health (NIH) - PubChem. "Succinic Anhydride Compound Summary." . (Confirming Hydrolysis Rates and pKa data).

  • ChemicalBook. "Succinic Anhydride 1H NMR Spectrum." . (Source for NMR shift verification).

  • Grokipedia. "Succinic Anhydride Hydrolysis Kinetics." . (Data on hydrolysis half-life).

Sources

Troubleshooting

Technical Support Center: Stability of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid

Welcome to the technical support guide for 4-(5-Bromo-2-thienyl)-4-oxobutyric acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions reg...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(5-Bromo-2-thienyl)-4-oxobutyric acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this compound, particularly under reflux conditions. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity of your research.

Overview of Chemical Stability

4-(5-Bromo-2-thienyl)-4-oxobutyric acid is a key intermediate in the synthesis of various biologically active molecules.[1] Its structure, featuring a brominated thiophene ring and a keto-acid moiety, presents specific stability considerations, especially when subjected to heat, such as during reflux. Understanding the potential degradation pathways is crucial for optimizing reaction conditions and ensuring the purity of the final product.

The primary stability concerns when refluxing this compound include:

  • Decarboxylation: β-keto acids are susceptible to losing carbon dioxide upon heating.[2] While 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is a γ-keto acid, the potential for intramolecular reactions or catalysis by impurities that could lead to decarboxylation under harsh reflux conditions should not be dismissed.

  • Thiophene Ring Instability: The thiophene ring, while aromatic, can be sensitive to strong acids and high temperatures, which are sometimes employed in subsequent reactions like the Clemmensen or Wolff-Kishner reductions.[3][4][5] Friedel-Crafts acylation, a common method for synthesizing such compounds, itself requires careful control to avoid side reactions due to the reactivity of the thiophene nucleus.[3][6][7][8]

  • Side Reactions of the Carbonyl Group: The ketone functionality can participate in various side reactions, especially under the strongly acidic or basic conditions of certain reduction methods.[4][5][9]

This guide will provide practical solutions to mitigate these potential issues.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during your experiments involving the reflux of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid.

Question 1: After refluxing my reaction mixture containing 4-(5-Bromo-2-thienyl)-4-oxobutyric acid, I observe a lower than expected yield and the presence of multiple spots on my TLC plate. What could be the cause?

Answer:

This is a common issue that can stem from several factors related to thermal decomposition or side reactions.

Possible Causes & Solutions:

  • Excessive Heat or Prolonged Reflux:

    • Causality: Overheating or extending the reflux time beyond what is necessary can provide the activation energy for decomposition pathways like decarboxylation or polymerization. The stability of the thiophene ring can also be compromised under harsh thermal stress.[3]

    • Troubleshooting Steps:

      • Optimize Reflux Temperature: Use the lowest possible temperature that still allows for an acceptable reaction rate. If your solvent has a high boiling point, consider switching to a lower-boiling solvent if the reaction chemistry permits.

      • Monitor Reaction Progress: Regularly monitor the reaction using an appropriate analytical technique (e.g., TLC, HPLC). Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products.

      • Step-by-Step Protocol for Reaction Monitoring by TLC:

        • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

        • Spot a baseline of your starting material on a TLC plate.

        • Every 30-60 minutes, carefully take a small aliquot from the reaction mixture, dilute it, and spot it on the TLC plate next to the starting material.

        • Develop the plate and visualize the spots under UV light. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression. The emergence of new, unexpected spots may signal decomposition.

  • Incompatible Solvent or pH:

    • Causality: The choice of solvent and the pH of the reaction mixture are critical. Strongly acidic or basic conditions, especially at elevated temperatures, can catalyze the degradation of the thiophene ring or promote side reactions involving the carboxylic acid and ketone functionalities.

    • Troubleshooting Steps:

      • Solvent Selection: Choose a neutral, aprotic solvent if the reaction allows. Ethereal solvents like THF or dioxane, or aromatic hydrocarbons like toluene, are often good choices.

      • pH Control: If the reaction requires acidic or basic conditions, use the mildest possible reagents and buffer the solution if feasible. For instance, in a subsequent reduction step, the Wolff-Kishner reduction is performed under basic conditions, while the Clemmensen reduction uses strong acid.[5][10] The choice between these should be made based on the overall stability of your molecule.

Question 2: I am attempting a Clemmensen or Wolff-Kishner reduction of the ketone in 4-(5-Bromo-2-thienyl)-4-oxobutyric acid under reflux, but I am getting a complex mixture of products. Why is this happening?

Answer:

Both Clemmensen and Wolff-Kishner reductions are powerful methods for converting ketones to methylene groups, but they operate under harsh conditions that can be detrimental to your specific substrate.[4][10][11][12]

Clemmensen Reduction (Acidic Conditions):

  • Causality: The strongly acidic conditions (zinc amalgam and concentrated HCl) of the Clemmensen reduction can lead to several side reactions with a brominated thiophene derivative.[4][5] The thiophene ring is susceptible to protonation and potential ring-opening or polymerization. The bromo-substituent may also be labile under these conditions.

  • Troubleshooting & Alternatives:

    • Modified Clemmensen Conditions: Consider using modified, milder conditions, such as activated zinc dust in an anhydrous organic solvent with a source of hydrogen chloride.[13]

    • Alternative Reductions: The Wolff-Kishner reduction is a viable alternative if your molecule is stable to strong bases.[5][10]

Wolff-Kishner Reduction (Basic Conditions):

  • Causality: The high temperatures and strongly basic conditions (hydrazine and a strong base like KOH or NaOH in a high-boiling solvent) of the Wolff-Kishner reduction can also pose challenges.[9][10] While generally more tolerant of acid-sensitive functional groups, the combination of high temperature and strong base might affect the bromo-thienyl moiety.

  • Troubleshooting & Alternatives:

    • Huang-Minlon Modification: This modification of the Wolff-Kishner reduction involves using a high-boiling alcohol like diethylene glycol as the solvent, which allows for better temperature control.[12]

    • Caglioti Reaction: For base-sensitive substrates, the Caglioti reaction, which involves the reduction of tosylhydrazones with sodium borohydride, offers a milder alternative.

Decision Workflow for Ketone Reduction:

G start Start: Reduce Ketone in 4-(5-Bromo-2-thienyl)-4-oxobutyric acid acid_sensitive Is the molecule sensitive to strong acids? start->acid_sensitive base_sensitive Is the molecule sensitive to strong bases? acid_sensitive->base_sensitive Yes clemmensen Clemmensen Reduction (Zn(Hg), HCl) acid_sensitive->clemmensen No wolff_kishner Wolff-Kishner Reduction (H2NNH2, KOH) base_sensitive->wolff_kishner No milder_methods Consider Milder Methods: - Modified Clemmensen - Caglioti Reaction - Catalytic Hydrogenation base_sensitive->milder_methods Yes complex_mixture Result: Complex Mixture clemmensen->complex_mixture success Result: Successful Reduction wolff_kishner->success milder_methods->success

Caption: Decision tree for selecting a ketone reduction method.

Frequently Asked Questions (FAQs)

Q1: What is the typical melting point of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid?

Q2: Are there any specific analytical methods recommended for monitoring the stability of this compound?

Yes, a combination of chromatographic and spectroscopic methods is ideal:

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of reaction progress and detecting the formation of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your compound and can be used to track the formation of degradation products over time. A C18 column with a gradient of water and acetonitrile (often with a small amount of an acid like TFA for better peak shape) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your starting material and identifying any degradation products by looking for the appearance of new signals or the disappearance of expected signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help in identifying the mass of any impurities or degradation products.

Q3: Can I store a solution of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid in a refluxing solvent for an extended period?

It is generally not recommended to store solutions of this compound at elevated temperatures for prolonged periods. If a reaction requires an extended reflux time, it is critical to monitor its progress closely. If the reaction is complete, it is best to cool the reaction mixture to room temperature and proceed with the workup. If storage is necessary, it should be done at low temperatures (e.g., 0-4 °C) and protected from light.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Stability Under Reflux

This protocol provides a framework for assessing the stability of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid in a given solvent at reflux.

Materials:

  • 4-(5-Bromo-2-thienyl)-4-oxobutyric acid

  • Selected reflux solvent (e.g., toluene, dioxane)

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a temperature controller

  • TLC plates, chamber, and appropriate eluent

  • HPLC system

  • NMR spectrometer

Procedure:

  • Dissolve a known concentration of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid in the chosen solvent in a round-bottom flask.

  • Take an initial sample (t=0) for TLC, HPLC, and NMR analysis.

  • Heat the solution to reflux using a heating mantle.

  • At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot of the reaction mixture.

  • For each time point, analyze the sample by:

    • TLC: Spot the sample against the t=0 sample to visually inspect for the appearance of new spots.

    • HPLC: Quantify the peak area of the starting material and any new peaks that appear. A decrease in the main peak area and the emergence of other peaks indicate degradation.

    • NMR: Acquire a ¹H NMR spectrum to identify any structural changes.

  • Plot the percentage of the remaining starting material versus time to determine the degradation kinetics.

Workflow for Stability Testing:

G cluster_0 Preparation cluster_1 Reflux cluster_2 Analysis cluster_3 Data Interpretation prep Dissolve compound in solvent t0 Take t=0 sample prep->t0 tlc TLC Analysis t0->tlc hplc HPLC Analysis t0->hplc nmr NMR Analysis t0->nmr reflux Heat to reflux sampling Sample at regular intervals (t=1, 2, 4...) reflux->sampling sampling->tlc sampling->hplc sampling->nmr kinetics Plot % remaining vs. time hplc->kinetics

Caption: Workflow for assessing the stability of a compound under reflux.

Quantitative Data Summary

While specific quantitative data on the decomposition kinetics of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid under various reflux conditions is not extensively published, the following table provides general guidance on solvent choice.

SolventBoiling Point (°C)General Suitability for RefluxPotential Issues
Toluene111GoodRelatively inert, good for many organic reactions.
Dioxane101GoodAprotic, good for reactions sensitive to protons.
Ethanol78Use with cautionCan act as a nucleophile; potential for esterification.
Water100Not recommendedPotential for side reactions and solubility issues.
Diethylene Glycol245For specific high-temp reactions (e.g., Wolff-Kishner)High temperature can promote decomposition.

Note: The suitability of a solvent ultimately depends on the specific reaction being performed.

References

  • BenchChem. (n.d.). Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.
  • Organic Reactions. (1948). The Wolff-Kishner Reduction. John Wiley & Sons, Inc.
  • Google Patents. (1949). Acylation of thiophene.
  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene.
  • Wikipedia. (n.d.). Ketonic decarboxylation.
  • Wikipedia. (n.d.). Wolff–Kishner reduction.
  • Wikipedia. (n.d.). Clemmensen reduction.
  • University of Calgary. (n.d.). Clemmensen reduction.
  • ECHEMI. (n.d.). Regioselectivity in Friedel–Crafts acylation of thiophene.
  • Master Organic Chemistry. (2022). Decarboxylation.
  • ChemTalk. (2024). Clemmensen Reduction.
  • Scribd. (n.d.). Wolff kishner reduction, Organic and heterocyclic chemistry, As per PCI sylllabus.
  • Annamalai University. (n.d.). Clemmensen reduction.
  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
  • Alfa Chemistry. (n.d.). Clemmensen Reduction.
  • Chem-Impex. (n.d.). 4-Oxo-4-(2-thienyl)butyric acid.
  • Google Patents. (1986). Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.

Sources

Optimization

troubleshooting low purity in 4-(5-Bromo-2-thienyl)-4-oxobutyric acid production

An In-depth Guide to Troubleshooting Low Purity in the Synthesis of 4-(5-Bromo-2-thienyl)-4-oxobutyric Acid Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Troubleshooting Low Purity in the Synthesis of 4-(5-Bromo-2-thienyl)-4-oxobutyric Acid

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering purity challenges in the synthesis of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid. This key intermediate is typically prepared via the Friedel-Crafts acylation of 2-bromothiophene with succinic anhydride. While the reaction is generally robust, achieving high purity can be challenging due to the formation of isomers, residual starting materials, and other by-products. This document provides a structured, in-depth approach to diagnosing and resolving these common purity issues.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis and purification workflow in a question-and-answer format.

Q1: My final product exhibits a low and broad melting point. What are the most probable causes?

A low, broad melting point is a classic indicator of impurities. For this specific compound, the primary culprits are typically:

  • Unreacted Starting Materials: Residual 2-bromothiophene or succinic acid (from the hydrolysis of succinic anhydride) can depress the melting point.

  • Isomeric By-products: The Friedel-Crafts acylation, while strongly directed to the 5-position of 2-bromothiophene, can yield small amounts of other positional isomers. These isomers often have similar physical properties, making them difficult to separate and leading to a melting point depression.[1][2]

  • Residual Solvents: Solvents used during the reaction or work-up (e.g., dichloromethane, ethyl acetate, hexane) can become trapped in the crystal lattice of the product.[2]

Q2: Thin-Layer Chromatography (TLC) of my crude product shows multiple spots. How do I identify them?

Multiple spots on a TLC plate confirm the presence of several compounds. A systematic approach can help identify them:

  • Spot Co-injection: Run a TLC plate spotting your crude product in one lane, the starting materials (2-bromothiophene and succinic anhydride/acid) in separate lanes, and a co-spot (a mix of your crude product and a starting material) in another. If a spot in your crude lane matches the Rf value of a starting material and its intensity increases in the co-spot lane, you have identified that impurity.

  • Likely Impurity Profile:

    • Highest Rf Spot: Typically the least polar compound, which is likely unreacted 2-bromothiophene.

    • Main Spot: The desired product, 4-(5-Bromo-2-thienyl)-4-oxobutyric acid.

    • Spots Close to the Main Spot: These are often isomeric by-products.

    • Spot at the Baseline: Highly polar impurities, such as succinic acid, which will adhere strongly to the silica gel.

A common eluent system for this analysis is a mixture of hexane and ethyl acetate, often with a small amount of acetic acid to ensure the carboxylic acid product travels up the plate as a defined spot.[1]

Q3: The ¹H NMR spectrum of my purified product shows unexpected peaks. How can I assign them?

Unexpected signals in an NMR spectrum can be diagnostic.

  • Isomeric Impurities: The aromatic region of the spectrum is most telling. The desired 5-bromo-2-thienyl isomer will show two doublets in the thiophene region. Other isomers will have different splitting patterns and chemical shifts.

  • Residual Solvents: Look for characteristic singlets or multiplets corresponding to common laboratory solvents (e.g., ~2.50 ppm for DMSO, ~7.26 ppm for CHCl₃, ~2.05 ppm for acetone).

  • Unreacted Succinic Anhydride/Acid: Succinic acid will show a singlet around 2.6 ppm.

Quantitative NMR (qNMR) using a certified internal standard can be employed to accurately determine the purity and quantify the levels of specific impurities.[2]

Q4: My product appears discolored (yellow, brown, or black). What causes this and how can it be fixed?

Discoloration often arises from polymeric by-products or trace impurities formed at elevated temperatures during the Friedel-Crafts reaction.[3] These are often present in very small amounts but are highly colored.

Solution: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% w/w) of activated charcoal. Keep the solution hot for a few minutes and then perform a hot filtration through a pad of celite to remove the charcoal and the adsorbed impurities. The resulting filtrate should be colorless or significantly lighter in color.[1]

Section 2: Optimized Purification Protocols

If troubleshooting indicates the presence of specific impurities, the following protocols can be used to purify the material.

Protocol 1: Purification via Acid-Base Extraction

This method is highly effective for separating the acidic product from neutral impurities like unreacted 2-bromothiophene and non-polar by-products.

  • Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a 5% w/v sodium bicarbonate solution.[4] The acidic product will move to the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Combine the aqueous layers and wash with a fresh portion of ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with dilute hydrochloric acid (e.g., 3M HCl) with stirring until the pH is acidic (pH ~2).[4][5]

  • The purified product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Protocol 2: Recrystallization

Recrystallization is excellent for removing small amounts of impurities and for obtaining high-purity crystalline material.

  • Place the crude or post-extraction product in an Erlenmeyer flask.

  • Add a minimum amount of a suitable hot solvent or solvent system (see Table 2) to completely dissolve the solid.

  • If the solution is colored, treat with activated charcoal as described in Q4.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry.

Section 3: Visual Workflows and Data

Diagrams

G cluster_0 Initial Assessment cluster_1 Diagnosis cluster_2 Purification Strategy cluster_3 Final Validation Crude Crude Product TLC TLC Analysis Crude->TLC MP Melting Point Crude->MP NMR ¹H NMR Analysis Crude->NMR Identify Identify Impurities TLC->Identify MP->Identify NMR->Identify AcidBase Acid-Base Extraction (Removes Neutral Impurities) Identify->AcidBase Recrystal Recrystallization (Removes Isomers, Polar Impurities) Identify->Recrystal Column Column Chromatography (For Difficult Separations) Identify->Column PureProduct Pure Product AcidBase->PureProduct Recrystal->PureProduct Column->PureProduct FinalTLC Final TLC (Single Spot) PureProduct->FinalTLC FinalMP Final MP (Sharp Range) PureProduct->FinalMP FinalNMR Final NMR (Clean Spectrum) PureProduct->FinalNMR

Caption: Troubleshooting workflow for low-purity product.

Caption: Cause-and-effect diagram for low product purity.

Data Tables

Table 1: Common Impurities and Their Identification

Impurity Identification Method Comments
2-Bromothiophene TLC (high Rf), GC-MS, ¹H NMR A neutral impurity, easily removed by acid-base extraction.
Succinic Acid TLC (baseline), ¹H NMR (singlet ~2.6 ppm) Highly polar, removed by water wash or recrystallization.
Isomeric Products HPLC, ¹H NMR (complex aromatic signals) Most challenging to remove; may require careful recrystallization or column chromatography.[2]

| Residual Solvents | ¹H NMR, GC-MS | Removed by drying under high vacuum, potentially with gentle heating. |

Table 2: Recommended Solvent Systems for Recrystallization

Solvent System Application Notes
Ethanol/Water Good for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until turbidity persists, then cool.
Toluene A good choice for aromatic acids.
Dichloromethane/Hexane Dissolve in a minimum of hot dichloromethane, then add hexane until cloudy and allow to cool.[6]

| Ethyl Acetate/Hexane | Similar to DCM/Hexane, offers a different polarity profile. |

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What is the expected appearance and melting point of pure 4-(5-Bromo-2-thienyl)-4-oxobutyric acid? High-purity 4-(5-Bromo-2-thienyl)-4-oxobutyric acid should be a white to off-white crystalline solid. The reported melting points in the literature vary, but a sharp melting range is indicative of high purity.

FAQ 2: Which analytical techniques are best for a definitive purity assessment? For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is the industry standard for non-volatile compounds like this.[2] It can effectively separate the main product from its isomers and other impurities, allowing for accurate purity determination (e.g., >99.5%). For structural confirmation and identification of unknown impurities, LC-MS and NMR are invaluable.

FAQ 3: How can the formation of isomeric impurities be minimized during the Friedel-Crafts reaction?

  • Control the Temperature: Friedel-Crafts acylations can be exothermic. Maintaining a low and consistent reaction temperature (e.g., 0-10 °C) is crucial to improve the selectivity of the reaction and minimize the formation of undesired isomers.[5]

  • Order of Addition: Slowly add the Lewis acid (e.g., AlCl₃) to the mixture of 2-bromothiophene and succinic anhydride in the solvent. This helps to control the reaction rate and temperature.[5]

FAQ 4: What are the recommended storage conditions for this compound? Store 4-(5-Bromo-2-thienyl)-4-oxobutyric acid in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.

References

  • Benchchem. (n.d.). Methods for removing unreacted starting materials from 2-Acetylthiophene.
  • ChemicalBook. (n.d.). 4-Bromobutyric acid synthesis.
  • Study Mind. (2022, April 19). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Google Patents. (n.d.). CN1760167A - Method for producing bromo butyric acid.
  • Benchchem. (n.d.). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Benchchem. (n.d.). A Comparative Guide to Purity Analysis of Synthesized 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid.
  • IUCr. (n.d.). 3,5-Dibromo-2-[2,5-dibutoxy-4-(3,5-dibromothiophen-2-yl)phenyl]thiophene.
  • PrepChem.com. (n.d.). Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid

This guide details the 1H NMR analysis of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid , a critical intermediate often utilized in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs).[1] [1] Introduction & Structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR analysis of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid , a critical intermediate often utilized in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs).[1]

[1]

Introduction & Structural Significance

The precise characterization of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid (CAS: 52240-28-5) is pivotal for verifying the success of the Friedel-Crafts acylation between 2-bromothiophene and succinic anhydride.[1]

This guide provides a comparative analysis of the product's 1H NMR spectrum against its starting materials and potential impurities.[1] It moves beyond simple peak listing to explain the causality of chemical shifts, ensuring you can confidently distinguish the target molecule from regioisomers or incomplete reaction mixtures.

Molecular Structure & Numbering[1]
  • Thiophene Ring: 2,5-disubstituted.[1]

    • Pos 2: Acyl group (-C(=O)-).[1][2]

    • Pos 5: Bromine atom (Br).[1][3][4]

  • Side Chain: Succinyl moiety (-CH₂-CH₂-COOH).[1]

Molecule cluster_thiophene Thiophene Core cluster_chain Succinyl Chain T2 C2 (Acyl) C_Alpha_Ketone CH2 (α-Ketone) ~3.1 ppm T2->C_Alpha_Ketone C(=O) Link T3 H3 (7.6 ppm) T3->T2 T4 H4 (7.3 ppm) T4->T3 T5 C5 (Br) T5->T4 C_Alpha_Acid CH2 (α-Acid) ~2.5 ppm C_Alpha_Ketone->C_Alpha_Acid COOH COOH ~12.3 ppm C_Alpha_Acid->COOH caption Figure 1: Structural connectivity and expected chemical shift zones.

Experimental Methodology

To ensure high-resolution data and accurate integration, follow this standardized protocol.

Solvent Selection Strategy

Recommendation: DMSO-d₆ is the superior solvent for this analysis.

  • Reasoning: The compound contains a carboxylic acid (-COOH).[1][5] In CDCl₃, this proton is often broad, concentration-dependent, or invisible due to exchange.[1] DMSO-d₆ forms strong hydrogen bonds, stabilizing the dimer and usually producing a distinct broad singlet around 12-13 ppm.[1]

  • Solubility: The polar acid tail ensures excellent solubility in DMSO, whereas CDCl₃ may require heating or result in suspension.[1]

Sample Preparation Protocol
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.8% D).

  • Homogenization: Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug directly into the NMR tube.[1]

  • Acquisition:

    • Scans: 16 (minimum) to 64 (for impurity detection).[1]

    • Relaxation Delay (d1): Set to 5 seconds to ensure full relaxation of the carboxylic acid proton for accurate integration.

Comparative Spectral Analysis

This section contrasts the target product with the starting materials to validate conversion.[1]

Representative Data Table (DMSO-d₆, 400 MHz)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegralCoupling Constant (

)
Mechanistic Insight
-COOH 12.30 Broad Singlet1H-Deshielded by electronegative oxygen; broad due to H-bonding.[1]
Thiophene H-3 7.68 Doublet1H4.0 HzDiagnostic Peak. Most deshielded aromatic proton due to the adjacent electron-withdrawing carbonyl group (anisotropy effect).[1]
Thiophene H-4 7.35 Doublet1H4.0 HzOrtho to Bromine.[1] Less deshielded than H-3.[1] The

Hz is characteristic of 2,5-disubstituted thiophenes.[1]
-CH₂- (α-Ketone) 3.15 Triplet2H6.5 HzDeshielded by the ketone carbonyl.[1]
-CH₂- (α-Acid) 2.55 Triplet2H6.5 HzDeshielded by the carboxylic acid; often overlaps with DMSO solvent residual peak (2.50 ppm).[1] Check integration carefully.[1]
Distinguishing from Alternatives & Impurities
vs. Starting Material: 2-Bromothiophene[1][6]
  • Key Difference: 2-Bromothiophene lacks the aliphatic succinyl chain.

  • Aromatic Region: The starting material has protons at positions 3, 4, and 5.[1][7] You will see a multiplet pattern (H-3, H-4, H-5) rather than the clean two-doublet system of the product.

  • Shift: The H-3 proton in the product is significantly downfield (~7.68 ppm) compared to the starting material due to the acylation.[1]

vs. Starting Material: Succinic Anhydride[6]
  • Key Difference: Succinic anhydride shows a single singlet at ~2.93 ppm (in DMSO-d₆) because all 4 protons are equivalent.[1]

  • Observation: If you see a sharp singlet near 2.9 ppm, the reaction is incomplete or the workup failed to remove excess anhydride.[1]

vs. Regioisomer (4-Bromo-2-thienyl isomer)[1]
  • Unlikely: Friedel-Crafts acylation on 2-bromothiophene is highly selective for the 5-position (alpha to sulfur, away from Br).[1]

  • Detection: A 4-bromo isomer would show a singlet (or very small coupling) for the proton at position 3 and a doublet for position 5. The observation of a clear

    
     Hz doublet pair confirms the 2,5-substitution pattern.[1]
    

Decision Workflow for Purity Assessment

Use this logic flow to interpret your spectrum efficiently.

AnalysisFlow Start Acquire 1H NMR (DMSO-d6) Check_Aliphatic Check 2.5 - 3.2 ppm Region Start->Check_Aliphatic Singlet_29 Singlet at ~2.9 ppm? Check_Aliphatic->Singlet_29 Triplets Two Triplets (3.1 & 2.5 ppm)? Singlet_29->Triplets No Result_Impure_SM FAIL: Excess Succinic Anhydride Singlet_29->Result_Impure_SM Yes Check_Aromatic Check 7.0 - 8.0 ppm Region Triplets->Check_Aromatic Yes Result_Impure_Thio FAIL: Unreacted 2-Bromothiophene (Look for multiplets < 7.3 ppm) Triplets->Result_Impure_Thio No (Missing) Doublets Two Doublets (J~4.0 Hz)? Check_Aromatic->Doublets Result_Pure PASS: Pure Product 4-(5-Bromo-2-thienyl)-4-oxobutyric acid Doublets->Result_Pure Yes Doublets->Result_Impure_Thio No (Multiplets) caption Figure 2: Logic gate for rapid spectral validation.

References

  • Synthesis & Characterization of Thiophene Derivatives

    • Source: PubChem. "4-(5-Bromo-2-thienyl)-4-oxobutyric acid".[1] National Library of Medicine.[1]

    • URL:[Link][1]

  • General Friedel-Crafts Acylation Methodology

    • Source: Chemistry Steps.[1][3][8][9][10][11] "Friedel-Crafts Acylation: Mechanism, Reactions & Limitations".[1]

    • URL:[Link]

  • SGLT2 Inhibitor Intermediate Synthesis (Analogous Chemistry)

    • Source: Google Patents.[1][8] "Process for the preparation of Canagliflozin intermediates". (Reference for thiophene acylation patterns).

    • URL
  • NMR Solvent Data

    • Source: Cambridge Isotope Laboratories.[1] "NMR Solvent Data Chart".

    • URL:[Link]

Sources

Comparative

Comparative HPLC Method Guide: Purity Analysis of 4-(5-Bromo-2-thienyl)-4-oxobutyric Acid

Executive Summary 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is a critical intermediate in the synthesis of SGLT2 inhibitors, most notably Canagliflozin . Its purity is a Critical Quality Attribute (CQA) because impurities...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(5-Bromo-2-thienyl)-4-oxobutyric acid is a critical intermediate in the synthesis of SGLT2 inhibitors, most notably Canagliflozin . Its purity is a Critical Quality Attribute (CQA) because impurities introduced at this stage—specifically regioisomers and des-bromo derivatives—can propagate through the synthesis, leading to difficult-to-remove downstream contaminants.

This guide objectively compares three HPLC methodologies for the purity analysis of this compound. While a standard C18 isocratic method is often used as a starting point, our analysis demonstrates that a Gradient C18 method with Acidic Modification provides the necessary resolution and peak shape for GMP-compliant release testing.

Critical Quality Attributes & Impurity Profile

Before selecting a method, the analyst must understand the specific separation challenges. The synthesis typically involves the Friedel-Crafts acylation of 2-bromothiophene with succinic anhydride.

Impurity TypeLikely CompoundPolarity / Elution BehaviorAnalytical Challenge
Starting Material 1 Succinic AcidHighly Polar (Early Eluter)Elutes near void volume; requires high aqueous hold.
Starting Material 2 2-BromothiopheneNon-Polar (Late Eluter)Requires high organic strength to elute.
Side Product Des-bromo analogSimilar to APIHard to resolve; elutes slightly before API.
Regioisomer 4-(4-bromo-2-thienyl)-...Very Similar to APICritical Separation: Requires pi-pi selectivity.

Comparative Method Analysis

Method A: The "Standard" Isocratic C18

Often the first attempt in R&D, but frequently insufficient.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: 50:50 ACN:Water (Neutral).

  • Flow Rate: 1.0 mL/min.[1]

  • Verdict: NOT RECOMMENDED.

    • Reasoning: The target compound contains a carboxylic acid.[2][3][4][5] At neutral pH, it exists in equilibrium between ionized and non-ionized forms, leading to severe peak tailing and split peaks. Furthermore, the isocratic hold fails to elute the non-polar 2-bromothiophene in a reasonable time, or co-elutes polar impurities at the solvent front.

Method B: The "Optimized" Acidic Gradient (Recommended)

The robust workhorse for process control.

  • Column: C18 (End-capped), 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.[6][7]

  • Gradient: 10% B to 90% B over 20 mins.

  • Verdict: HIGHLY RECOMMENDED.

    • Reasoning: The acidic mobile phase suppresses the ionization of the carboxylic acid (pKa ~4.5), ensuring the analyte remains in its neutral, hydrophobic form. This sharpens the peak significantly. The gradient allows for the separation of the early-eluting succinic acid and the late-eluting bromothiophene.

Method C: The "Specialist" Phenyl-Hexyl

Required for regioisomer resolution.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).

  • Mobile Phase: 0.1% Formic Acid in Water / Methanol.[2]

  • Verdict: SPECIALIZED USE.

    • Reasoning: If the 3-isomer or 4-isomer of the thiophene ring is a concern, C18 often fails to resolve them. Phenyl-Hexyl columns utilize pi-pi interactions which differ between the regioisomers, providing superior selectivity (α > 1.1) for these specific impurities.

Detailed Protocol: Method B (Optimized Gradient)

This protocol is designed to be self-validating. If the System Suitability criteria are met, the data can be trusted.

Instrumentation & Conditions[1][2]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.

  • Column: Waters Symmetry C18 or equivalent (150 mm x 4.6 mm, 5 µm).

  • Wavelength: 270 nm (Primary), 254 nm (Secondary).

    • Note: The thiophene-ketone conjugation shifts the max absorbance to ~270-280 nm compared to isolated thiophene.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

Mobile Phase Preparation[7]
  • Solvent A: Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL of HPLC-grade water. Filter through 0.45 µm nylon membrane.

  • Solvent B: 100% Acetonitrile (HPLC Grade). Degas via sonication.

Gradient Table
Time (min)% Solvent A (Acidic Water)% Solvent B (ACN)Event
0.09010Injection / Hold for Polar Impurities
2.09010Begin Gradient
15.02080Elution of Main Peak & Non-polars
20.02080Wash
20.19010Re-equilibration
25.09010Stop
Sample Preparation[8]
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Prep: Accurately weigh 10 mg of Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume. (Conc: 1.0 mg/mL).

  • Sample Prep: Weigh 10 mg of sample; process same as standard. Filter through 0.2 µm PTFE syringe filter before injection.

Performance Data & System Suitability

The following data represents typical performance metrics observed during method validation.

Comparative Performance Table
ParameterMethod A (Neutral C18)Method B (Acidic C18)Method C (Phenyl-Hexyl)
Retention Time (API) ~4.5 min (Broad)~11.2 min (Sharp)~12.5 min
Tailing Factor (T) 1.8 - 2.5 (Fail)0.9 - 1.2 (Pass) 1.0 - 1.3
Theoretical Plates (N) < 3,000> 10,000 > 8,000
Resolution (Rs) < 1.5 (vs. Des-bromo)> 2.5 > 3.0 (vs. Isomers)
System Suitability Acceptance Criteria

To ensure data integrity, every run must meet these limits:

  • Tailing Factor: NMT 1.5.

  • Theoretical Plates: NLT 5,000.

  • RSD of Area (n=5): NMT 2.0%.

  • Resolution: NLT 2.0 between API and nearest impurity.

Method Development Logic (Visualization)

The following diagram illustrates the decision pathway used to select the optimal method, ensuring scientific rigor in the development process.

MethodLogic Start Start: Purity Analysis of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid CheckStruct Analyze Structure: Acidic Tail + Aromatic Core Start->CheckStruct InitialRun Initial Run: Neutral C18 Isocratic CheckStruct->InitialRun Decision1 Peak Shape Acceptable? InitialRun->Decision1 FailTail Issue: Tailing due to -COOH ionization Decision1->FailTail No (Tailing > 1.5) ActionAcid Action: Add 0.1% H3PO4 (Suppress Ionization) FailTail->ActionAcid CheckImp Check Impurity Profile ActionAcid->CheckImp Decision2 Regioisomers Present? CheckImp->Decision2 RouteC18 Select Method B: Acidic C18 Gradient (Standard Purity) Decision2->RouteC18 No RoutePhenyl Select Method C: Phenyl-Hexyl Column (Isomer Specificity) Decision2->RoutePhenyl Yes

Caption: Decision tree for selecting the optimal HPLC stationary phase and mobile phase based on structural properties and impurity profile.

References

  • Canagliflozin Synthesis & Impurities

    • Nomura, S., et al. (2010). "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus." Journal of Medicinal Chemistry, 53(17), 6355-6360. Link

  • Friedel-Crafts Chemistry of Thiophenes

    • Campaigne, E., & Archer, W. L. (1953). "The Friedel-Crafts Acetylation of Thiophene." Journal of the American Chemical Society, 75(4), 989–991. Link

  • HPLC of Acidic Compounds

    • Dolan, J. W. (2002). "The Role of pH in LC Separations." LCGC North America, 20(11). Link

  • Spectral Data Validation

    • NIST Chemistry WebBook. "2-Acetyl-5-bromothiophene UV/Visible Spectrum."[8] (Used as structural analog for UV max determination). Link

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Brominated Thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, brominated thiophene derivatives represent a cornerstone class of heterocyclic compounds. Their ut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, brominated thiophene derivatives represent a cornerstone class of heterocyclic compounds. Their utility in the synthesis of a wide array of functional materials and biologically active molecules necessitates robust analytical methods for their structural characterization. Mass spectrometry stands as a pivotal technique in this regard, offering profound insights into their molecular structure through the analysis of fragmentation patterns. The choice of ionization method is a critical determinant of the information that can be gleaned from a mass spectrum. This guide provides a comprehensive comparison of the fragmentation of brominated thiophene derivatives under three common ionization techniques: Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

The Decisive Role of Ionization in Mass Spectrometry

The manner in which a molecule is ionized dictates the extent of its fragmentation. "Hard" ionization techniques, like Electron Ionization (EI), impart significant energy to the analyte molecule, leading to extensive bond cleavage and a wealth of structural information from the resulting fragment ions.[1][2][3] Conversely, "soft" ionization methods, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), impart minimal excess energy, primarily yielding intact molecular or pseudomolecular ions.[1][2][4] While this is advantageous for determining molecular weight, structural elucidation often requires tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.[2]

This guide will delve into the characteristic fragmentation behaviors of brominated thiophene derivatives under each of these ionization regimes, providing a comparative analysis to aid researchers in selecting the optimal technique for their analytical needs.

Electron Ionization (EI): Unveiling the Molecular Skeleton

Electron Ionization (EI) is a classic and widely used technique that involves bombarding a gas-phase molecule with high-energy electrons (typically 70 eV).[2][5] This energetic interaction is highly effective at inducing ionization and extensive fragmentation, providing a detailed fingerprint of the molecule's structure.

Key Fragmentation Pathways of Brominated Thiophenes under EI:

The fragmentation of brominated thiophenes under EI is characterized by several key pathways, driven by the stability of the resulting fragments.

  • Halogen Loss: The most prominent fragmentation pathway is often the cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (•Br). This is due to the relative weakness of the C-Br bond and the stability of the resulting thienyl cation. The isotopic signature of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M/M+2 pattern for bromine-containing ions, which simplifies their identification.

  • Thiophene Ring Fragmentation: Subsequent to or in parallel with bromine loss, the thiophene ring itself can undergo fragmentation. Common losses include the neutral molecule acetylene (C₂H₂) and the carbon monosulfide (CS) radical.

  • Side-Chain Fragmentation: For substituted bromothiophenes, fragmentation of the substituent groups is also prevalent. This can include alpha-cleavage adjacent to the thiophene ring or rearrangements like the McLafferty rearrangement if a suitable side chain is present.

Visualizing EI Fragmentation:

Caption: Predominant EI fragmentation pathway of 2-bromothiophene.

Electrospray Ionization (ESI): A Gentler Approach for Intact Molecules

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[2] It is particularly well-suited for polar and thermally labile molecules, typically producing protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal in-source fragmentation.[2][6]

Fragmentation Analysis with ESI-MS/MS:

To obtain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. In this technique, the precursor ion of interest (e.g., the [M+H]⁺ of a brominated thiophene derivative) is isolated and then subjected to collision-induced dissociation (CID) with an inert gas. This controlled fragmentation provides valuable structural insights.

Expected Fragmentation in ESI-MS/MS of Brominated Thiophenes:

The fragmentation of protonated or deprotonated brominated thiophenes in ESI-MS/MS will differ from EI-induced fragmentation due to the even-electron nature of the precursor ions.

  • Loss of HBr: A common fragmentation pathway for protonated brominated thiophenes is the elimination of a neutral hydrogen bromide (HBr) molecule.

  • Substituent-Driven Fragmentation: For derivatives with functional groups such as carboxylic acids or esters, the fragmentation will often be initiated at these sites. For example, a carboxylic acid derivative may readily lose water (H₂O) or carbon dioxide (CO₂).

  • Ring Cleavage: While less common than in EI, some ring fragmentation can occur under higher CID energies.

Visualizing ESI-MS/MS Workflow:

ESI_MSMS_Workflow cluster_source ESI Source cluster_ms1 MS1 cluster_cid Collision Cell cluster_ms2 MS2 Analyte Brominated Thiophene Derivative in Solution Ion [M+H]⁺ or [M-H]⁻ Analyte->Ion Ionization Precursor Precursor Ion Selection Ion->Precursor Fragmentation Collision-Induced Dissociation Precursor->Fragmentation Fragments Fragment Ion Analysis Fragmentation->Fragments

Caption: General workflow for ESI-MS/MS analysis.

Matrix-Assisted Laser Desorption/Ionization (MALDI): Soft Ionization for a Range of Molecules

MALDI is another soft ionization technique that utilizes a matrix to absorb laser energy and promote the desorption and ionization of analyte molecules.[4] While traditionally used for large biomolecules, its application to small molecules is also well-established, provided a suitable matrix is chosen.[7]

MALDI for Brominated Thiophene Derivatives:

For small molecules like brominated thiophenes, MALDI typically produces singly charged ions, often as protonated molecules ([M+H]⁺) or radical cations (M⁺˙), with very little fragmentation.[4] The choice of matrix is critical to minimize matrix-related background ions in the low mass range.

Fragmentation in MALDI-TOF/TOF:

Similar to ESI, structural information is obtained through tandem mass spectrometry, often in a TOF/TOF (time-of-flight) instrument. The fragmentation patterns observed in MALDI-MS/MS are generally similar to those from ESI-MS/MS, as they both involve the dissociation of even-electron precursor ions (in the case of [M+H]⁺).

Comparative Analysis of Fragmentation Data

The following table summarizes the expected fragmentation behavior of a model compound, 2,5-dibromothiophene, under different ionization techniques.

Ionization TechniqueMolecular Ion ObservationKey Fragmentation PathwaysPrimary Application
Electron Ionization (EI) Often observed, but can be weak- Loss of Br• - Loss of C₂HBr - Thiophene ring cleavage (loss of C₂H₂ or CS)Structural elucidation of volatile and thermally stable compounds.
Electrospray Ionization (ESI) Strong [M+H]⁺ or [M-H]⁻- Loss of HBr (from [M+H]⁺) - Substituent-specific losses (in derivatives)Analysis of polar and thermally labile compounds; requires MS/MS for fragmentation.
MALDI Strong M⁺˙ or [M+H]⁺- Minimal in-source fragmentation - MS/MS fragmentation similar to ESIHigh-throughput analysis; suitable for a wide range of molecules with proper matrix selection.

Experimental Protocols

1. GC-MS Analysis using Electron Ionization (EI)

This protocol is suitable for the analysis of volatile and thermally stable brominated thiophene derivatives.[8][9]

  • Sample Preparation:

    • Prepare a stock solution of the brominated thiophene derivative at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane, hexane).

    • Perform serial dilutions to a working concentration of approximately 1-10 µg/mL.

  • Instrumentation (Typical GC-MS Parameters):

    • Gas Chromatograph (GC):

      • Injector: Split/splitless, operated in splitless mode at 250 °C.

      • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-500.

2. LC-MS/MS Analysis using Electrospray Ionization (ESI)

This protocol is ideal for polar or thermally sensitive brominated thiophene derivatives.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in a solvent compatible with reversed-phase chromatography (e.g., methanol, acetonitrile).

    • Dilute to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation (Typical LC-MS/MS Parameters):

    • Liquid Chromatograph (LC):

      • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

    • Mass Spectrometer (MS):

      • Ion Source: Electrospray Ionization (ESI) in positive or negative ion mode.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150 °C.

      • Desolvation Temperature: 350 °C.

      • MS1: Full scan from m/z 100-600 to identify the precursor ion.

      • MS2: Product ion scan of the selected precursor ion with collision energy optimized for fragmentation (e.g., 10-40 eV).

Conclusion

The choice of ionization technique in the mass spectrometric analysis of brominated thiophene derivatives is a critical decision that profoundly impacts the resulting data and its utility for structural elucidation. Electron Ionization provides rich fragment information for volatile and stable derivatives, making it a powerful tool for detailed structural analysis. Electrospray Ionization, coupled with tandem mass spectrometry, offers a gentle approach for polar and labile compounds, preserving the molecular ion and allowing for controlled fragmentation. MALDI stands as a high-throughput alternative, particularly beneficial for rapid screening and analysis of a broad range of derivatives with minimal fragmentation. By understanding the principles and characteristic fragmentation patterns associated with each technique, researchers can strategically select the most appropriate method to unravel the structural complexities of this important class of compounds.

References

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?[Link]

  • ResearchGate. (2020). 2,3,4,5-Tetrakis(3 ',4 '-dihydroxylphenyl)thiophene: A New Matrix for the Selective Analysis of Low Molecular Weight Amines and Direct Determination of Creatinine in Urine by MALDI-TOF MS. [Link]

  • PubMed. (2015). High-resolution MALDI-TOF MS study on analysis of low-molecular-weight products from photo-oxidation of poly(3-hexylthiophene). [Link]

  • International Journal of Advanced Biochemistry Research. (2025). Ambient ionization mass spectrometry techniques for direct analysis: Comparative study of desorption electrospray ionization and direct analysis in real time. [Link]

  • Molecules. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • ResearchGate. (2025). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • LCGC International. (2020). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). [Link]

  • ResearchGate. (n.d.). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. [Link]

  • ResearchGate. (2025). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. [Link]

  • PubMed. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • ResearchGate. (2025). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. [Link]

  • SlideShare. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. [Link]

  • Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]

  • YouTube. (2016). Theory of MALDI-TOF Mass Spectrometry. [Link]

  • Semantic Scholar. (2021). Review Article MALDI-TOF Mass Spectroscopy Applications in Clinical Microbiology. [Link]

Sources

Comparative

comparing 4-(5-Bromo-2-thienyl)-4-oxobutyric acid vs 4-(2-thienyl)-4-oxobutyric acid

Comprehensive Comparison Guide: 4-(5-Bromo-2-thienyl)-4-oxobutyric acid vs. 4-(2-thienyl)-4-oxobutyric acid Executive Summary In the landscape of heterocyclic medicinal chemistry,

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Comparison Guide: 4-(5-Bromo-2-thienyl)-4-oxobutyric acid vs. 4-(2-thienyl)-4-oxobutyric acid

Executive Summary

In the landscape of heterocyclic medicinal chemistry, ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-keto acids are indispensable building blocks for synthesizing complex fused-ring systems and bioactive pharmacophores. Two highly utilized derivatives are 4-(2-thienyl)-4-oxobutyric acid  (Compound A) and its halogenated analog, 4-(5-Bromo-2-thienyl)-4-oxobutyric acid  (Compound B). While structurally similar, the presence of the C5-bromine atom in Compound B fundamentally alters its synthetic trajectory. As a Senior Application Scientist, I have designed this guide to objectively compare these two precursors, detailing how the bromine substituent shifts the molecule from a general electrophilic substrate to a highly controlled, late-stage cross-coupling vector.

Physicochemical Profiling

Understanding the baseline properties of these compounds is critical for predicting their behavior in extraction, chromatography, and biological assays. The table below summarizes their core metrics.

PropertyCompound A: 4-(2-thienyl)-4-oxobutyric acidCompound B: 4-(5-Bromo-2-thienyl)-4-oxobutyric acid
CAS Number 4653-08-1[1]52240-28-5[2]
Molecular Formula C8H8O3S[1]C8H7BrO3S[2]
Molecular Weight 184.21 g/mol [1]263.11 g/mol [2]
Structural Feature Unsubstituted C5 positionBrominated C5 position
Primary Synthetic Utility Broad electrophilic substitutionRegiospecific Pd-catalyzed cross-coupling
Lipophilicity (LogP) Lower (hydrophilic bias)Higher (lipophilic bias due to halogen)

Structural & Mechanistic Analysis: The "Why"

The strategic choice between Compound A and Compound B dictates the downstream flexibility of your synthetic route.

  • The Unsubstituted Thiophene (Compound A): Thiophene is a highly electron-rich heteroaromatic ring. In Compound A, the C5 position remains open and highly susceptible to electrophilic attack. While this allows for straightforward functionalization, it often leads to complex regioisomer mixtures if the downstream electrophile lacks selectivity. Furthermore, during harsh cyclization steps (e.g., forming 4,5,6,7-tetrahydrobenzo[b]thiophenes), an unprotected C5 position can participate in unwanted polymerization[3].

  • The Bromine Advantage (Compound B): The bulky, electronegative bromine atom at the C5 position serves a dual purpose. First, it acts as a protecting group , blocking the most reactive site on the thiophene ring to ensure that subsequent reactions (like ketone reduction or amide formation) occur without aromatic degradation. Second, the C-Br bond is an orthogonal reactive handle. It is a prime target for Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig), allowing researchers to modularly introduce diverse aryl, alkyl, or amine groups with absolute regiocontrol.

Visualizing the Synthetic Divergence

SyntheticDivergence cluster_A Compound A: Unsubstituted Thiophene cluster_B Compound B: 5-Bromo Substituted A1 Thiophene A2 4-(2-thienyl)-4-oxobutyric acid A1->A2 Succinic Anhydride AlCl3 A3 Electrophilic Substitution (Variable Regioselectivity) A2->A3 Electrophile (e.g., Nitration/Halogenation) B1 2-Bromothiophene B2 4-(5-Bromo-2-thienyl)-4-oxobutyric acid B1->B2 Succinic Anhydride AlCl3 B3 Pd-Catalyzed Cross-Coupling (Regiospecific 5-Aryl) B2->B3 Arylboronic Acid Pd(PPh3)4, Base

Figure 1: Synthetic divergence showing the regiocontrol and late-stage functionalization advantages.

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each critical parameter.

Protocol 1: Synthesis of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid via Friedel-Crafts Acylation

Objective: Generate the brominated building block with high regioselectivity[3].

  • Initiation: Dissolve succinic anhydride (1.0 eq) and 2-bromothiophene (1.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are absolute prerequisites; trace moisture will rapidly hydrolyze and deactivate the Lewis acid catalyst.

  • Activation: Cool the reaction vessel to 0 °C and add anhydrous Aluminum Chloride (

    
    , 2.2 eq) strictly portion-wise.
    
    • Causality: 2.2 equivalents are required because

      
       irreversibly coordinates with both the anhydride oxygen and the newly formed ketone carbonyl. A stoichiometric excess is necessary to maintain catalytic turnover. The 0 °C temperature prevents the exothermic degradation of the thiophene ring.
      
  • Propagation: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully pour the mixture over a slurry of crushed ice and 1M HCl.

    • Causality: The highly acidic aqueous quench is required to break the stable aluminum-ketone complex, liberating the free

      
      -keto acid into the organic phase.
      
  • Self-Validation: Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate. Validation Check:  Run an FTIR spectrum of the crude solid. The appearance of a sharp ketone carbonyl stretch (~1670 
    
    
    
    ) and a broad carboxylic acid O-H stretch (~2500–3000
    
    
    ) confirms successful acylation before proceeding to recrystallization.
Protocol 2: Downstream Suzuki-Miyaura Coupling of Compound B

Objective: Utilize the C5-bromine as a synthetic handle to build extended pharmacophores.

  • Preparation: Combine 4-(5-Bromo-2-thienyl)-4-oxobutyric acid (1.0 eq), an arylboronic acid (1.2 eq), and

    
     (3.0 eq) in a 2:1 mixture of Toluene/Ethanol.
    
  • Degassing: Sparge the heterogeneous mixture with Argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, completely halting the catalytic cycle.

  • Catalysis: Add

    
     (0.05 eq) and heat to 80 °C for 12 hours.
    
    • Causality: The bulky triphenylphosphine ligands stabilize the electron-rich Pd(0) species, facilitating the critical oxidative addition step into the strong C-Br bond. Ethanol acts as a phase-transfer agent, bringing the aqueous base into contact with the organic boronic acid.

  • Self-Validation: Validation Check: Analyze the crude mixture via LC-MS. The reaction is deemed complete when the distinct

    
     263/265 doublet (the characteristic 1:1 isotopic signature of the bromine atom) disappears, replaced by the mass of the desired cross-coupled product.
    

Applications in Drug Development

Both compounds are heavily utilized as precursors for 5-(2-thienyl)-2-pyrrolidinones and related heterocycles[4]. Compound A is typically selected when the final drug target requires a small, unhindered pharmacophore (e.g., early-stage hit generation). Conversely, Compound B is the standard choice in Fragment-Based Drug Discovery (FBDD). The bromine atom serves as a reliable vector for exploring chemical space via parallel library synthesis, allowing medicinal chemists to rapidly optimize target binding affinity without redesigning the entire synthetic route.

References

Sources

Validation

High-Resolution IR Spectroscopy of Thiophene Keto Acids: A Comparative Guide

Executive Summary & Structural Context Thiophene keto acids, such as 2-thiopheneglyoxylic acid, are critical bioisosteres and building blocks in pharmaceutical development. Validating their structural integrity requires...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Thiophene keto acids, such as 2-thiopheneglyoxylic acid, are critical bioisosteres and building blocks in pharmaceutical development. Validating their structural integrity requires precise analytical techniques. Infrared (IR) spectroscopy offers a rapid, non-destructive method for elucidating their unique functional groups: the heteroaromatic thiophene ring, the conjugated ketone, and the carboxylic acid. This guide provides a comparative analysis of their spectral signatures against phenyl analogs and outlines a self-validating experimental protocol for accurate data acquisition.

Spectral Signatures: Thiophene Keto Acids vs. Phenyl Keto Acids

The electron-rich nature of the thiophene ring significantly alters the vibrational modes of adjacent carbonyl groups compared to standard phenyl analogs. The sulfur atom's mesomeric electron donation increases the single-bond character of the conjugated C=O, shifting its absorption to lower wavenumbers.

Table 1: Comparative IR Absorption Peaks (cm⁻¹)

Functional Group / ModeThiophene Keto AcidsPhenyl Keto AcidsCausality / Mechanistic Insight
O-H Stretch (Acid) 3300 – 2500 (Broad)3300 – 2500 (Broad)Strong intermolecular hydrogen bonding creates a broad dimer peak[1].
C-H Stretch (Aromatic) 3110 – 30803100 – 3000Thiophene C-H bonds are slightly stronger/shorter due to ring strain and heteroatom electronegativity[2].
C=O Stretch (Acid) 1700 – 17201690 – 1710The acid carbonyl is less affected by ring conjugation than the alpha-keto group.
C=O Stretch (Ketone) 1650 – 16701670 – 1685Thiophene is a superior π-electron donor compared to benzene, further weakening the C=O bond force constant.
C=C Stretch (Ring) 1528, 1410, 13521600, 1500, 1450Unique asymmetric and symmetric stretching modes of the 5-membered heterocycle[2].
C-H In-Plane Bend 1283, 1105, 10411170, 1070, 1030Influenced by the reduced mass ratio and mixing between the ring and substituent[2].
C-H Out-of-Plane Bend 910, 858770, 690Diagnostic peaks for 2-substituted thiophenes vs. monosubstituted benzenes[2].
C-S Stretch 852, 647N/ADirect confirmation of the thiophene sulfur atom[2].

Technology Comparison: FTIR-ATR vs. Transmission (KBr)

When analyzing thiophene keto acids, selecting the right sampling technique dictates the reliability of the resulting spectra.

Table 2: FTIR-ATR vs. KBr Pellet for Thiophene Keto Acids

ParameterFTIR-ATR (Attenuated Total Reflectance)Transmission FTIR (KBr Pellet)
Sample Preparation None (Direct contact with diamond/ZnSe crystal)Grinding with KBr, pressing (1.5 mg sample / 100 mg KBr)
Peak Intensity Wavelength-dependent (weaker at high wavenumbers)Linear response across the entire spectrum
Moisture Interference MinimalHigh (KBr is hygroscopic; introduces artifact at 3400 cm⁻¹)
Polymorphism Risk Low (analyzed in native state)High (pressure from the hydraulic press can alter crystal structure)

Self-Validating Experimental Protocol: KBr Transmission FTIR

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation steps to prevent false-positive peak assignments.

Step 1: Instrument Calibration

  • Action: Scan a standard 1.5 mil polystyrene film.

  • Validation: Confirm the presence of the 1601.4 cm⁻¹ and 906.6 cm⁻¹ peaks. If shifted by >2 cm⁻¹, recalibrate the interferometer before proceeding.

Step 2: Background Acquisition & Moisture Check

  • Action: Prepare a blank KBr pellet (100 mg) and acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Validation: Ensure the baseline is flat. A broad peak at 3400 cm⁻¹ indicates wet KBr. Causality: Water absorbs strongly in this region, which will mask the critical O-H stretch of the thiophene keto acid. If present, dry the KBr powder at 110°C for 2 hours.

Step 3: Sample Preparation

  • Action: Grind 1.5 mg of the thiophene keto acid (e.g., 2-thiopheneglyoxylic acid) with 100 mg of anhydrous KBr in an agate mortar. Press at 10 tons for 2 minutes.

  • Causality: Fine, uniform grinding reduces light scattering (the Christiansen effect), preventing distorted, asymmetric peak shapes that can be misidentified as structural anomalies.

Step 4: Spectral Acquisition & Analysis

  • Action: Scan the sample pellet and subtract the background.

  • Validation: Verify the presence of the C-S stretch (852, 647 cm⁻¹) and the conjugated C=O ketone stretch (~1660 cm⁻¹)[2]. If the C=O peak is unexpectedly split or broadened beyond normal H-bonding effects, it indicates sample degradation or a pressure-induced polymorphic transformation during pressing.

Logical Workflow Diagram

IR_Workflow cluster_prep Sample Preparation cluster_analysis Peak Assignment & Validation Start Thiophene Keto Acid Sample PrepATR FTIR-ATR (Non-destructive) Start->PrepATR PrepKBr Transmission (KBr Pellet Press) Start->PrepKBr Acquisition Spectral Acquisition (4000 - 400 cm⁻¹) PrepATR->Acquisition PrepKBr->Acquisition PeakCO Ketone C=O (~1660 cm⁻¹) Acquisition->PeakCO PeakCS Thiophene C-S (852, 647 cm⁻¹) Acquisition->PeakCS Validation Cross-Validate with Polystyrene Standard PeakCO->Validation PeakCS->Validation

Self-validating IR spectroscopy workflow for thiophene keto acids comparing ATR and KBr techniques.

Mechanistic Insights: Non-Covalent Interactions

The IR spectra of thiophene keto acids are highly sensitive to their microenvironment. In the solid state (KBr) or in concentrated solutions, these molecules form stable dimers via intermolecular hydrogen bonding between the carboxylic acid groups. This interaction weakens the O-H bond, causing the characteristic broad absorption band from 3300 to 2500 cm⁻¹[1]. Furthermore, the proximity of the thiophene sulfur to the ketone oxygen can induce weak intramolecular chalcogen bonding. This interaction subtly restricts the rotational freedom of the keto group, sharpening the C=O absorption peak and stabilizing the planar conformation of the molecule.

References

  • Vibrational Spectra (FT-IR, FT-Raman)
  • 2-Thiopheneglyoxylic acid | C6H4O3S | CID 77694 Source: PubChem - NIH URL
  • Exploring Noncovalent Interactions of Thiophene-2-Carboxylic Acid in Ethanol Via Vibrational Spectroscopy and DFT Calculations Source: R Discovery URL
  • 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 Source: PubChem - NIH URL

Sources

Comparative

Chromatographic Separation of Bromothiophene Isomers: A Comparative Technical Guide

Executive Summary The separation of 2-bromothiophene and 3-bromothiophene is a critical unit operation in the synthesis of conductive polymers (polythiophenes) and antithrombotic pharmacophores. While 2,5-dibromothiophen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 2-bromothiophene and 3-bromothiophene is a critical unit operation in the synthesis of conductive polymers (polythiophenes) and antithrombotic pharmacophores. While 2,5-dibromothiophene is easily removed via fractional distillation due to a significant boiling point differential (>50°C), the separation of the mono-brominated regioisomers (2-bromo vs. 3-bromo) presents a distinct challenge due to their proximity in boiling points (


T 

8°C) and similar structural planarity.

This guide compares the performance of Capillary Gas Chromatography (GC) for analytical quantification against High-Performance Liquid Chromatography (HPLC) and Fractional Distillation for preparative isolation. It establishes that while non-polar GC is sufficient for general monitoring, polar stationary phases provide superior resolution for trace isomer detection.

Part 1: The Separation Challenge

The difficulty in separating bromothiophene isomers stems from their physicochemical similarities. The primary challenge is distinguishing the alpha (2-position) substitution from the beta (3-position) substitution.

Property2-Bromothiophene3-Bromothiophene2,5-Dibromothiophene
Boiling Point 149–150 °C158–159 °C210–212 °C
Dipole Moment ~1.3 D~0.9 D~0.0 D (Symmetric)
Electronic Character Electron-withdrawing (Inductive)Less Inductive influence on SNon-polar
Primary Challenge Major product (kinetic/thermo)Minor byproduct (often desired)Easily separated heavy impurity

Mechanistic Insight: The sulfur atom in the thiophene ring creates a permanent dipole. In 2-bromothiophene, the electronegative bromine is adjacent to the sulfur, creating a distinct dipole vector compared to the 3-position. Chromatographic methods must exploit this subtle electronic difference (polarity) or the narrow boiling point gap (volatility).

Part 2: Analytical Comparison (GC vs. HPLC)

For quantification and purity analysis, Gas Chromatography (GC) is the industry standard due to the volatility of these compounds. HPLC is generally reserved for non-volatile derivatives or downstream intermediates.

Gas Chromatography (GC)

GC is the superior analytical choice. The separation relies on the vapor pressure differential and the interaction with the stationary phase.

  • Option A: Non-Polar Columns (100% Dimethyl polysiloxane or 5% Phenyl)

    • Mechanism: Separation based primarily on boiling point (Volatility).

    • Performance: 2-bromothiophene elutes before 3-bromothiophene.

    • Pros: High durability, standard in most labs.

    • Cons: Peak overlap can occur if temperature ramp is too fast.

  • Option B: Polar Columns (Polyethylene Glycol / WAX)

    • Mechanism: Separation based on dipole-dipole interactions.

    • Performance: Enhanced resolution. The polar phase interacts more strongly with the slightly more polarizable isomers, often increasing the retention gap.

    • Pros: Superior separation of the critical pair (2-bromo vs 3-bromo).

    • Cons: Lower thermal stability limit (usually <250°C), susceptible to oxidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is less efficient for the raw starting materials but essential for complex pharmaceutical intermediates containing the bromothiophene moiety.

  • Stationary Phase: C18 (Octadecyl) is standard.

  • Mobile Phase: Acetonitrile/Water gradients.[1][2]

  • Limitation: Bromothiophenes have weak UV absorbance compared to benzenoid systems; detection requires low wavelengths (230–254 nm) where solvent cutoff can be an issue.

Comparative Data Summary
FeatureCapillary GC (Non-Polar)Capillary GC (Polar/Wax)Reversed-Phase HPLC
Separation Mechanism Volatility (Boiling Point)Polarity + VolatilityHydrophobicity
Resolution (

)
1.5 – 2.0 (Good)> 2.5 (Excellent)< 1.5 (Poor for bare isomers)
Analysis Time < 10 mins< 15 mins15–30 mins
Limit of Detection Low ppm (FID)Low ppm (FID)High ppm (UV)
Best Use Case Routine Reaction MonitoringTrace Isomer Impurity AnalysisPurifying Complex Derivatives

Part 3: Detailed Experimental Protocols

Protocol A: GC Analysis (Recommended Method)

Objective: Quantify 3-bromothiophene impurity in a 2-bromothiophene batch.

System: Agilent 7890 or equivalent with FID. Column: DB-WAX or HP-INNOWax (30 m × 0.25 mm × 0.25 µm). Rationale: The polar PEG phase maximizes the separation factor (


) between the isomers beyond simple boiling point differences.

Method Parameters:

  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (Hold 2 min) — Focuses the solvent/analyte.

    • Ramp 1: 10°C/min to 140°C — Elutes 2-bromo then 3-bromo.

    • Ramp 2: 25°C/min to 230°C (Hold 3 min) — Clears 2,5-dibromo and heavies.

  • Detector (FID): 260°C; H2 (30 mL/min), Air (400 mL/min).

Self-Validating Check:

  • The 2-bromothiophene (lower BP) must elute first.

  • Resolution (

    
    ) between 2-bromo and 3-bromo peaks must be > 1.5.
    
Protocol B: Preparative Purification Strategy

Objective: Isolate pure 3-bromothiophene from a mixed stream.

Since HPLC is cost-prohibitive for raw solvents, a Hybrid Distillation-Chemical Approach is preferred over chromatography for scale-up.

  • Step 1: Flash Distillation. Remove 2,5-dibromothiophene (BP 210°C). Collect fraction boiling between 145–165°C.

  • Step 2: Selective Reaction (The "Chemical Filter").

    • If the mixture is predominantly 3-bromo with 2-bromo impurity:

    • React the mixture with a bulky electrophile or lithiate at -78°C. The 2-position is significantly more reactive (kinetic acidity) than the 3-position.

    • The 2-bromo isomer converts to the derivative, leaving pure 3-bromothiophene unreacted.

  • Step 3: Final Distillation. Distill the unreacted 3-bromothiophene from the heavier 2-substituted derivative.

Part 4: Visualizing the Workflow

The following diagrams illustrate the decision logic and molecular interactions governing the separation.

Diagram 1: Separation Decision Matrix

This workflow guides the researcher from crude reaction mixture to pure isomer.

SeparationWorkflow Start Crude Reaction Mixture (2-Br, 3-Br, 2,5-diBr) Distill Fractional Distillation (Remove Heavies) Start->Distill Remove 2,5-diBr (BP 210°C) Check GC Analysis (Isomer Ratio?) Distill->Check PathA High Purity Required (>99%) Check->PathA Isomers close? PathB Routine Purity (>95%) Check->PathB One major isomer? PrepLC Preparative HPLC (C18 Reverse Phase) PathA->PrepLC If thermal sensitive FineDist Precision Fractionation (High Reflux Ratio) PathA->FineDist If volatile Final Pure Isomer PathB->Final PrepLC->Final FineDist->Final

Figure 1: Decision matrix for processing bromothiophene mixtures. Note that distillation is the primary gatekeeper for di-bromo impurities.

Diagram 2: Chromatographic Interaction Mechanism

Visualizing why the Polar (WAX) column offers better separation than Non-Polar phases.

Mechanism cluster_0 Non-Polar Column (5% Phenyl) cluster_1 Polar Column (PEG/WAX) N1 Interaction: Van der Waals N2 Separation Driver: Boiling Point N1->N2 N3 Result: Narrow Peak Spacing N2->N3 P1 Interaction: Dipole-Dipole + H-Bond P2 Separation Driver: Polarity Vector P1->P2 P3 Result: Enhanced Resolution P2->P3

Figure 2: Mechanistic comparison of stationary phase interactions. PEG columns exploit the dipole vector difference between 2-Br and 3-Br isomers.

References

  • PubChem. (n.d.). 3-Bromothiophene Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Zhang, F., et al. (2008). C−Br Bond Dissociation Mechanisms of 2-Bromothiophene and 3-Bromothiophene at 267 nm. Acta Physico-Chimica Sinica.
  • BenchChem. (2025).[1][2] Comparative Guide to HPLC Methods for Thiophene Analysis. (General reference for C18 thiophene protocols).

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 4-(5-Bromo-2-thienyl)-4-oxobutyric Acid

Introduction: The Critical Role of a Process-Related Impurity In the synthesis of complex active pharmaceutical ingredients (APIs), the control of impurities is not merely a matter of regulatory compliance; it is a funda...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Process-Related Impurity

In the synthesis of complex active pharmaceutical ingredients (APIs), the control of impurities is not merely a matter of regulatory compliance; it is a fundamental pillar of drug safety and efficacy. 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is a key intermediate and potential process-related impurity in the manufacturing of several modern pharmaceuticals, most notably in the synthetic pathways leading to antithrombotic agents like Ticagrelor.[][2] The presence and quantity of such impurities must be meticulously monitored, as they can possess unwanted pharmacological or toxicological effects.[3]

This guide provides an in-depth comparison of reference standards for the accurate analysis of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid. We will delve into the causality behind experimental choices, present validated analytical protocols, and offer a clear framework for selecting the appropriate standard for your specific analytical objective, from early-stage development to routine quality control (QC).

Pillar 1: Understanding Reference Standard Grades—A Comparative Framework

The selection of a reference standard is the single most critical decision impacting the validity of an analytical result. A reference standard serves as the benchmark against which an unknown sample is measured; therefore, its purity, identity, and characterization are paramount. The choice is not between commercial brands, but between the grades of standards, each defined by its level of characterization and intended use.

Reference Standard GradePurity & CharacterizationRecommended Use CaseRationale & Justification
Pharmacopoeial Standard Defined by a major pharmacopeia (e.g., USP, EP). Comes with a monograph detailing its use and acceptance criteria.[4]Definitive identification and quantification (Assay). Used for calibrating secondary standards.The highest level of authority. Its use is often mandated for regulatory submissions and release testing to ensure global consistency and compliance.
Primary Reference Standard A substance of high purity, extensively characterized for identity (e.g., NMR, MS, IR), purity (e.g., HPLC, mass balance), and potency. Does not require comparison to another standard.In-house primary calibrator where a pharmacopoeial standard is unavailable. Critical for method validation and stability studies.Provides the highest metrological traceability within an organization. The extensive characterization ensures minimal uncertainty in the assigned purity value.
Secondary (Working) Standard Characterized by comparing its properties to a primary or pharmacopoeial reference standard. Purity and identity are established relative to the primary standard.Routine QC analysis, in-process controls, and standard curve calibration in day-to-day testing.Cost-effective for routine use while maintaining traceability to the primary standard. Its qualification ensures that results are consistent with the higher-tier standard.
"Research Use Only" (RUO) Grade Purity and identity are often minimally characterized (e.g., HPLC purity >95% with no comprehensive structural elucidation).Early-stage R&D, method development, and non-critical identification tasks.Not suitable for quantitative analysis in a regulated environment due to the lack of thorough characterization and potential for unknown impurities affecting the analytical result.

Pillar 2: The Analytical Workflow—From Standard Selection to Validated Data

Accurate quantification of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid relies on robust and validated analytical methods, with High-Performance Liquid Chromatography (HPLC) being the gold standard due to its high selectivity and sensitivity for organic molecules.[5][6]

Workflow for Reference Standard Qualification and Use

G cluster_0 Phase 1: Standard Selection & Qualification cluster_1 Phase 2: Routine Analysis A Procure Primary Reference Standard (or Pharmacopoeial) C Qualify Secondary vs. Primary (Comparative HPLC Analysis) A->C Calibrator B Procure Secondary (Working) Standard Candidate B->C Analyte D Assign Purity & Establish Acceptance Criteria for Working Standard C->D E Develop & Validate HPLC Method using Qualified Working Standard D->E Traceable Standard F Prepare Calibration Curve with Working Standard E->F G Quantify Impurity in API / In-Process Samples F->G H System Suitability Testing (SST) H->F Ensures system performance

Caption: Workflow for qualifying and using a secondary reference standard.

Experimental Protocol 1: Qualification of a Secondary (Working) Reference Standard

Objective: To assign a purity value to a new lot of a working standard by comparing its HPLC response to that of a well-characterized primary reference standard. This protocol ensures the trustworthiness of routine analyses.[7]

Methodology:

  • Primary Standard Preparation: Accurately weigh approximately 10 mg of the 4-(5-Bromo-2-thienyl)-4-oxobutyric acid primary reference standard and dissolve it in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 100 µg/mL. This is your Primary Stock .

  • Secondary Standard Preparation: Prepare a stock solution of the secondary standard candidate at the exact same nominal concentration (100 µg/mL). This is your Secondary Stock .

  • HPLC Analysis:

    • Inject the Primary Stock solution six times (n=6).

    • Inject the Secondary Stock solution six times (n=6).

  • Data Analysis:

    • Calculate the average peak area and the relative standard deviation (%RSD) for both sets of injections. The %RSD should be ≤ 2.0% for a precise system.

    • Calculate the Response Factor (RF) for each standard: RF = Average Peak Area / Concentration.

    • Assign the purity of the secondary standard using the following formula:

      • Purity_Secondary = (RF_Secondary / RF_Primary) × Purity_Primary

Self-Validation Check: The comparison provides a direct measure of the secondary standard's purity relative to the primary standard. If the calculated purity meets the pre-defined specification (e.g., ≥99.0%), the secondary standard is qualified for use.

Experimental Protocol 2: Validated HPLC Method for Quantification

Objective: To establish a validated, stability-indicating HPLC method for the routine quantification of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid in a drug substance, in accordance with ICH Q2(R1) guidelines.[7][8]

Chromatographic Conditions:

  • Column: C18 reverse-phase, 150 mm x 4.6 mm, 5 µm particle size. Causality: The C18 stationary phase provides excellent hydrophobic retention for the molecule, allowing for good separation from the more polar or non-polar API and other impurities.[]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Causality: The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Causality: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 270 nm. Causality: This wavelength is chosen based on the UV absorbance maximum of the thiophene chromophore, providing optimal sensitivity.[]

  • Injection Volume: 10 µL.

Method Validation Summary: The method must be validated to prove it is fit for its intended purpose.[9][10]

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, API spiked with the impurity, and forced degradation samples.The impurity peak is free from interference from other components. Peak purity analysis (using a PDA detector) should pass.
Linearity Prepare calibration standards at five concentrations (e.g., 0.05 µg/mL to 2.5 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Spike the API sample with the impurity at three levels (e.g., 50%, 100%, 150% of the specification limit).Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate preparations of the API spiked at 100% of the specification limit.%RSD ≤ 5.0%.
Limit of Quantification (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy.Typically established where the signal-to-noise ratio is ~10:1. Precision at the LOQ should be ≤ 10% RSD.

Pillar 3: Data-Driven Decision Making

The choice of reference standard directly impacts the level of risk and confidence in the analytical data. The following decision tree illustrates a logical approach to selecting the appropriate standard based on the stage of drug development.

Decision Tree for Reference Standard Selection

G A What is the Analytical Objective? B Early R&D / Method Development A->B Exploratory C Method Validation / Regulatory Submission A->C Definitive D Routine QC Release / Stability Testing A->D Routine E Use RUO or Characterized In-house Lot B->E F Is a Pharmacopoeial Standard Available? C->F I Use Qualified Secondary (Working) Standard (Traceable to Primary) D->I G Use Pharmacopoeial Standard F->G Yes H Establish Primary Reference Standard F->H No

Caption: A risk-based approach to selecting the appropriate reference standard.

Conclusion

The accurate analysis of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is a critical component of quality assurance in pharmaceutical manufacturing. This guide has demonstrated that the foundation of reliable analysis is not just a validated method, but the selection and proper qualification of the reference standard. By understanding the hierarchy of standard grades, implementing robust qualification protocols, and adhering to validated analytical procedures, researchers and drug development professionals can ensure data integrity, meet stringent regulatory expectations, and ultimately safeguard patient safety. The principles and protocols outlined herein provide a comprehensive framework for achieving these goals with scientific rigor and confidence.

References

  • Reddy, G. P., et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis, 120, 248-260. Available from: [Link]

  • PharmaCompass. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Available from: [Link]

  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis, 14(8). Available from: [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Analysis Overview. Available from: [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

  • Sørensen, M. B., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 124, 213-228. Available from: [Link]

  • SynZeal. (n.d.). Ticagrelor Impurities. Available from: [Link]

  • TLC PharmaChem. (n.d.). Ticagrelor Impurities. Available from: [Link]

  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Available from: [Link]

  • PharmDev. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Available from: [Link]

  • European Medicines Agency (EMA). (2011). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • PharmSky. (2025, November 7). How Analytical Method Validation Ensures Product Quality. Available from: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 4-(5-Bromo-2-thienyl) and 4-(4-Bromo-2-thienyl) Isomers

Introduction: The Challenge of Positional Isomerism in Drug Development In the synthesis of complex molecules for pharmaceutical applications, the precise control of regiochemistry is paramount. Positional isomers, molec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Positional Isomerism in Drug Development

In the synthesis of complex molecules for pharmaceutical applications, the precise control of regiochemistry is paramount. Positional isomers, molecules with the same chemical formula but differing in the location of substituents on a core structure, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. The 4-(bromo-2-thienyl) moiety is a common building block in medicinal chemistry, and the ability to distinguish between its 5-bromo and 4-bromo positional isomers is a critical quality control step. Misidentification can lead to impurities in drug candidates, affecting efficacy and safety.

This comprehensive guide provides an in-depth comparison of analytical methodologies to unambiguously differentiate between 4-(5-Bromo-2-thienyl) and 4-(4-Bromo-2-thienyl) structural isomers. We will delve into the mechanistic basis for the selectivity of each technique and provide field-proven protocols and supporting data to enable researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows.

The Structural Difference at a Glance

The core challenge lies in pinpointing the location of the bromine atom on the thiophene ring relative to the point of attachment to a parent molecule (designated as 'R').

  • Isomer A: 4-(5-Bromo-2-thienyl)-R : The thiophene ring is attached to the parent structure 'R' at its C2 position, and the bromine atom is at the C5 position.

  • Isomer B: 4-(4-Bromo-2-thienyl)-R : The thiophene ring is attached to the parent structure 'R' at its C2 position, and the bromine atom is at the C4 position.

This seemingly subtle difference has profound implications for the electronic environment and spatial arrangement of the atoms, which can be exploited by modern analytical techniques.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool

NMR spectroscopy stands as the most powerful and definitive technique for the structural elucidation of these isomers. The key lies in analyzing the spin-spin coupling constants (J-values) and chemical shifts (δ) of the thiophene ring's protons and carbons.[1]

¹H NMR: The Unambiguous Fingerprint

The proton NMR spectrum provides an immediate and clear distinction based on the coupling patterns of the remaining two protons on the thiophene ring.

  • For the 4-(5-Bromo-2-thienyl) Isomer: The protons are on adjacent carbons (C3 and C4). This results in a distinct AX system where each proton signal is split into a doublet by its neighbor. The magnitude of this splitting, the coupling constant (³JH3-H4), is typically in the range of 3.5 - 4.5 Hz , a characteristic value for ortho-coupling in thiophene rings.

  • For the 4-(4-Bromo-2-thienyl) Isomer: The protons are on non-adjacent carbons (C3 and C5). The coupling between them is a long-range meta-coupling. This results in two distinct signals, often appearing as sharp singlets or narrow doublets with a very small coupling constant (⁴JH3-H5), typically 1.0 - 2.0 Hz .[2]

This significant difference in coupling constants provides an unequivocal method for identification.

Table 1: Predicted ¹H NMR Characteristics for Bromo-2-thienyl Isomers

IsomerThiophene ProtonsExpected PatternCoupling Constant (J)
4-(5-Bromo-2-thienyl)-R H-3 and H-4Two doublets (AX system)³JH3-H4 ≈ 3.5 - 4.5 Hz
4-(4-Bromo-2-thienyl)-R H-3 and H-5Two singlets or narrow doublets⁴JH3-H5 ≈ 1.0 - 2.0 Hz
¹³C NMR: A Secondary Confirmation

While ¹H NMR is often sufficient, ¹³C NMR provides valuable confirmatory data. The chemical shifts of the carbon atoms are influenced by the electronegativity and position of the bromine substituent.[3][4][5]

  • C-Br Signal: The carbon directly bonded to the bromine atom will appear at a characteristic chemical shift, typically in the range of 110-115 ppm. Its precise location can help confirm the substitution pattern.

  • Substituent Effects: The bromine atom's electron-withdrawing effect will influence the chemical shifts of the other carbons in the ring differently in each isomer, providing a unique carbon "fingerprint". For instance, in the 5-bromo isomer, C4 will be more shielded compared to the same carbon in the 4-bromo isomer.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Bromo-2-thienyl Isomers

Carbon Position4-(5-Bromo-2-thienyl)-R (Predicted δ, ppm)4-(4-Bromo-2-thienyl)-R (Predicted δ, ppm)Rationale
C2 142 - 146140 - 144Attached to substituent 'R'.
C3 126 - 130122 - 126Influenced by adjacent C4-Br in the 4-bromo isomer.
C4 130 - 134110 - 115 (C-Br)Experiences direct deshielding in the 5-bromo isomer.
C5 111 - 115 (C-Br)128 - 132Experiences deshielding from the adjacent sulfur and C-Br in the 4-bromo isomer.
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Transfer the solution to a clean 5 mm NMR tube.[1]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Pulse Program: Standard single-pulse acquisition.

    • Number of Scans: 16-32 scans.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, owing to the low natural abundance of ¹³C.[4]

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

NMR Workflow Diagram

Caption: Workflow for NMR data acquisition and analysis.

Part 2: Chromatographic Separation - Exploiting Polarity and Shape

While NMR provides structural confirmation, chromatographic techniques are essential for quantifying the purity of a sample and for preparative separation of the isomers. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the parent molecule 'R'.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile method for separating positional isomers. The key to success is selecting a column with the appropriate stationary phase that can differentiate the subtle differences in polarity and shape between the two isomers.[6][7]

  • Causality of Separation: The 4-bromo isomer is generally expected to be slightly more polar than the 5-bromo isomer due to the position of the bromine atom creating a less symmetrical dipole moment across the thiophene ring. This difference can be exploited.

  • Column Selection:

    • Phenyl Phases: Columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) are highly recommended. They provide π-π interactions with the aromatic thiophene ring, offering unique selectivity for positional isomers.[7]

    • Polar-Embedded Phases: Reversed-phase columns with embedded polar groups (e.g., amide or carbamate) can also offer enhanced selectivity through dipole-dipole interactions.

    • Standard C18: While a standard C18 column might provide some separation, it often lacks the selectivity needed for baseline resolution of closely related isomers.

Protocol for HPLC Method Development
  • Column: Start with a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: Use a gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid.

  • Initial Gradient: Begin with a shallow gradient, for example, 50-70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C to improve peak shape and efficiency.

  • Detection: UV detection at a wavelength where both isomers show strong absorbance (e.g., 254 nm or a wavelength maximum determined by a PDA detector).

  • Optimization: Adjust the gradient slope and initial/final mobile phase composition to maximize resolution between the two isomer peaks. The 4-bromo isomer is expected to have a slightly shorter retention time on a reversed-phase column due to its higher polarity.

Gas Chromatography-Mass Spectrometry (GC-MS)

If the compounds are sufficiently volatile and thermally stable, GC-MS is an excellent alternative, providing both separation and mass identification.

  • Causality of Separation: Separation in GC is primarily based on differences in boiling points and interactions with the stationary phase. Positional isomers often have very similar boiling points, making separation challenging. However, even small differences can be exploited with a long, high-resolution capillary column.

  • Column Selection: A mid-polarity column (e.g., 5% Phenyl - 95% Dimethylpolysiloxane) is a good starting point to leverage both volatility differences and potential π-π interactions.

Protocol for GC-MS Analysis
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity stationary phase.

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

  • Injection: 1 µL, split injection (e.g., 50:1 split ratio) to avoid peak overloading.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at a low temperature (e.g., 100°C) and use a slow temperature ramp (e.g., 5°C/min) to a final temperature of 280°C. This enhances the separation of closely eluting peaks.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

Chromatography Workflow Diagram

Caption: Workflow for chromatographic method development.

Part 3: Mass Spectrometry (MS) - A Supporting Role

When coupled with chromatography, MS is invaluable. However, as a standalone technique for distinguishing these isomers, it is limited.

  • Molecular Ion: Both isomers will produce identical molecular ion (M⁺) peaks due to their same elemental composition. The characteristic isotopic pattern of bromine (a near 1:1 ratio of M⁺ and M+2 peaks) will be present in both, confirming the presence of a single bromine atom but not its position.[8]

  • Fragmentation: The electron ionization (EI) fragmentation patterns are predicted to be very similar.[9][10] Key fragments like the loss of the bromine atom or cleavage of the bond to the 'R' group will occur for both isomers. While subtle differences in the relative abundance of certain fragment ions might exist due to the different electronic stabilities of the intermediate cations, these are often not reliable enough for unambiguous primary identification without authentic reference standards for both isomers.

Conclusion and Recommendation

A multi-technique approach is always recommended for comprehensive characterization. However, for the specific challenge of distinguishing 4-(5-Bromo-2-thienyl) and 4-(4-Bromo-2-thienyl) isomers, the methodologies can be ranked by their definitive power.

  • Primary Method (Definitive): ¹H NMR Spectroscopy. The difference in proton-proton coupling constants (³J vs. ⁴J) provides an unambiguous and rapid method for structural assignment.

  • Confirmatory Method: ¹³C NMR Spectroscopy. Provides secondary, corroborating evidence based on the unique chemical shift fingerprint of each isomer.

  • Quantitative & Separation Method: HPLC. With an appropriate phenyl-based or polar-embedded column, HPLC is the method of choice for determining the isomeric purity of a sample and for preparative-scale separation.

  • Alternative Separation Method: GC-MS. Suitable for volatile and thermally stable analogues, providing separation and mass confirmation simultaneously.

By understanding the principles behind each technique and implementing the robust protocols outlined in this guide, researchers can confidently and accurately distinguish between these critical positional isomers, ensuring the quality and integrity of their chemical entities throughout the drug development pipeline.

References

  • On the structural and spectroscopic properties of the thienyl chalcone derivative: 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one. (n.d.). ResearchGate. [Link]

  • 5-Bromo-2-thienyl methyl ketone. (n.d.). SpectraBase. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (2015). RSC Publishing. [Link]

  • separation of positional isomers. (2017). Chromatography Forum. [Link]

  • Coupling Constants For 1h and 13c NMR. (n.d.). Scribd. [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • 1H–1H Coupling in Proton NMR. (2025). ACD/Labs. [Link]

  • Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline. (2025). ResearchGate. [Link]

  • Bis(thienyl)ethenes with α-methoxymethyl groups. Syntheses, spectroscopic Hammett plots, and stabilities in PMMA films. (2023). RSC Publishing. [Link]

  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. (2013). The Royal Society of Chemistry. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Longdom Publishing. [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. (2025). HPLC Primer. [Link]

  • 5-bromo-2-(2-thienyl)pyridine (C9H6BrNS). (n.d.). PubChemLite. [Link]

  • Analysis of triacylglycerol positional isomers in food products as brominated derivatives by high-performance liquid chromatography coupled with a flame ionization detection. (2001). Scilit. [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). University of Alberta. [Link]

  • 13C NMR spectroscopy • Chemical shift. (n.d.). NPTEL. [Link]

  • 1-[(5-bromo-thio-phen-2-yl)meth-yl]-5,6-dimethyl-1H-benzimidazole. (2014). PubMed. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. (n.d.). PMC. [Link]

  • compared using 13C nmr spectroscopy. (n.d.). A-Level Chemistry. [Link]

  • 1-(4-bromo-2-thienyl)-2-isopropylaminoethanol (C9H14BrNOS). (n.d.). PubChemLite. [Link]

  • [(E)-(4-Bromo-2-thienyl)methylene]isonicotinohydrazide. (2009). Forman Digital Repository. [Link]

  • Systematic assignment of NMR spectra of 5-substituted-4-thiopyrimidine nucleosides. (2013). PubMed. [Link]

  • GCMS 3 Fragmentation Patterns. (2020). YouTube. [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL). (2025). Save My Exams. [Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (n.d.). PMC. [Link]

  • 1H-NMR spectrum of compound 4-(5-bromo-4-(4-methoxyphenyl... (n.d.). ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 4-(5-Bromo-2-thienyl)-4-oxobutyric Acid

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical, non-negotiable component of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid (CAS No. 14091-14-8), a halogenated organic compound. The procedures outlined here are designed to ensure compliance with regulations and protect both laboratory personnel and the environment.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of a compound is the foundation of its safe management. 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is a brominated organic compound. While specific toxicity data may be limited, its chemical class informs our risk assessment.

  • Corrosivity and Irritation : Similar brominated butanoic acid derivatives are known to be corrosive, causing severe skin and eye damage upon contact.[1][2]

  • Hazards of Thermal Decomposition : The primary risk associated with halogenated organic compounds is their behavior during improper disposal, such as incineration at inadequate temperatures. Thermal decomposition can release irritating and toxic gases and vapors, including hydrogen bromide (HBr) and sulfur oxides.[3]

  • Environmental Persistency : Halogenated organic compounds can be persistent in the environment. Therefore, disposal into sewer systems or regular trash is strictly prohibited to prevent contamination of water and soil.[4][5]

Adherence to the correct disposal pathway is not merely a regulatory hurdle; it is an essential measure to prevent the formation of hazardous byproducts and mitigate long-term environmental harm.

Waste Classification: A Regulatory Imperative

Before disposal, chemical waste must be classified according to federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[6][7][8]

4-(5-Bromo-2-thienyl)-4-oxobutyric acid waste must be treated as hazardous waste . This classification is based on its identity as a halogenated organic compound, a category of chemicals subject to specific disposal regulations.[9][10][11][12] While this specific chemical is not explicitly listed with a "P" or "U" code, it falls under the broader category of regulated halogenated organics.[13] Waste streams containing such compounds are often assigned an "F" code (e.g., F001, F002) if they are spent solvents, or must be characterized based on their properties (toxicity, corrosivity, etc.).[14][15]

The key takeaway for laboratory personnel is that all materials contaminated with this compound must be disposed of through a licensed hazardous waste management service.[16][17]

Step-by-Step Disposal Protocol

This protocol ensures safety at every stage, from the point of generation to final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Gloves : Chemical-resistant gloves (nitrile or neoprene are generally suitable).[18]

  • Eye Protection : Chemical splash goggles or a face shield.[2][19]

  • Lab Coat : A fully buttoned lab coat to protect from splashes.[19]

Step 2: Waste Segregation and Containment

Proper segregation prevents dangerous reactions and ensures the waste is handled correctly by disposal technicians.

  • Designate a Waste Container : Use a dedicated, chemically compatible container, typically glass or high-density polyethylene, with a secure, screw-top lid.[4][5][17]

  • Label Immediately : The moment the first drop of waste enters the container, it must be labeled.[20] The label must be clear and durable.

  • Segregate Waste Streams :

    • Solid Waste : Collect unused or waste solid 4-(5-Bromo-2-thienyl)-4-oxobutyric acid, along with contaminated items like weighing paper, gloves, and filter paper, in a container labeled for "Solid Halogenated Organic Waste."[21]

    • Liquid Waste : Collect solutions containing the compound in a separate, compatible container labeled "Liquid Halogenated Organic Waste."

    • Aqueous Waste : Even dilute aqueous solutions containing this compound must be collected as hazardous waste.[21] Do not dispose of them down the drain.[5]

    • Decontamination Rinsate : Glassware and equipment should be rinsed with a suitable solvent (e.g., acetone or ethanol). This solvent rinse must be collected as hazardous waste, typically in a "Halogenated Solvent Waste" container.[17]

Step 3: Labeling the Hazardous Waste Container

Accurate labeling is a legal requirement and is crucial for safety.[19][22] Your institution's Environmental Health and Safety (EHS) department will provide specific labels, but they generally require the following information:

  • The words "Hazardous Waste" [17][21]

  • Full Chemical Name(s) : Write out "4-(5-Bromo-2-thienyl)-4-oxobutyric acid" and any other components in the waste mixture. Avoid formulas or abbreviations.[20]

  • Hazard Classification : Check the appropriate boxes (e.g., Corrosive, Toxic).[20]

  • Generator Information : Your name, lab, and contact information.[20]

Step 4: Temporary Storage in the Laboratory

Waste must be stored safely in the lab in a designated Satellite Accumulation Area (SAA) until it is collected by EHS personnel.

  • Location : Store the container in a cool, dry, well-ventilated area, away from heat sources or direct sunlight.[5][21]

  • Secondary Containment : Place the waste container in a secondary bin or tray to contain any potential leaks.[19]

  • Closure : Keep the waste container securely closed at all times, except when adding waste.[4][18]

  • Incompatibilities : Ensure the waste is stored away from incompatible materials, such as strong bases, oxidizing agents, or reactive metals.[21]

The Final Disposal Pathway: Incineration

The collected hazardous waste will be handled by your institution's EHS department, which coordinates with a licensed waste disposal company.[17] For halogenated organic compounds like 4-(5-Bromo-2-thienyl)-4-oxobutyric acid, the standard and most effective disposal method is high-temperature incineration at a permitted RCRA facility.[9][16][17] These facilities are equipped with advanced scrubbers and pollution control systems to safely neutralize hazardous combustion byproducts like HBr.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid waste.

G Disposal Workflow for 4-(5-Bromo-2-thienyl)-4-oxobutyric Acid A Waste Generation (Solid, Liquid, or Contaminated Labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B START C Select & Label Compatible Hazardous Waste Container B->C D Segregate Waste by Type C->D E Solid Waste (Neat compound, contaminated gloves, etc.) D->E Solid F Liquid Waste (Solutions containing compound) D->F Liquid G Contaminated Labware D->G Labware J Store Sealed Container in Secondary Containment in Satellite Accumulation Area E->J F->J H Rinse with Solvent (e.g., Acetone, Ethanol) G->H I Collect Rinsate as Halogenated Solvent Waste H->I I->J K Arrange for Pickup by Environmental Health & Safety (EHS) J->K Container Full or Per Lab Schedule L Transport to Licensed Hazardous Waste Facility (RCRA-Permitted) K->L M Final Disposal: High-Temperature Incineration L->M END

Caption: Decision workflow for the safe disposal of chemical waste.

Emergency Procedures: Spill Management

In the event of a small spill, trained personnel should:

  • Alert others in the area and restrict access.

  • If flammable solvents are present, extinguish any ignition sources.[21]

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).

  • Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.[18][21]

  • Clean the spill area as appropriate and report the incident to your supervisor and EHS department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

By integrating these procedures into your daily laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the scientific community and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • ACT Enviro. (2024, May 27). Introduction to RCRA: Definition of a Hazardous Waste.
  • Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo.
  • Wikipedia. Resource Conservation and Recovery Act.
  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • U.S. Water. (2015, August 25). Safety Data Sheet.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Office of Clinical and Research Safety. The Laboratory Standard.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Thermo Fisher Scientific. (2010, May 7). Safety Data Sheet: 4-Bromobutanoic acid.
  • Benchchem. Proper Disposal of 8-(3-Methylphenyl)-8-oxooctanoic Acid: A Comprehensive Guide for Laboratory Professionals.
  • Federal Register. Resource Conservation and Recovery Act (RCRA).
  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Fisher Scientific. (2010, October 20). Safety Data Sheet: 4-(5-Bromo-2-thienyl)-1,3-thiazol-2-amine.
  • Washington State University. Bromine Standard Operating Procedure.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet: 2-Bromobutanoic acid.
  • Cayman Chemical. (2025, August 8). Safety Data Sheet: 4-bromo A23187.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
  • #1 Science Forum For Lab Technicians. (2008, October 22). Bromine water - disposal.
  • Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound....
  • Legal Information Institute, Cornell Law School. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet: 5-Bromo-2-formylpyridine.
  • National Institute of Standards and Technology. Recommendations for the disposal of carbon-14 wastes.
  • California Department of Toxic Substances Control. (2009, February). DTSC Managing Empty Containers Fact Sheet.
  • University of San Francisco. Hazardous Waste Guidelines and How to dispose of your waste.

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Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-(5-Bromo-2-thienyl)-4-oxobutyric Acid

Executive Summary & Risk Assessment 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is a halogenated heteroaromatic keto-acid, commonly used as an intermediate in the synthesis of SGLT2 inhibitors and other bioactive scaffolds.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

4-(5-Bromo-2-thienyl)-4-oxobutyric acid is a halogenated heteroaromatic keto-acid, commonly used as an intermediate in the synthesis of SGLT2 inhibitors and other bioactive scaffolds.[1] Its structure combines a thiophene ring, a bromine substituent, and a carboxylic acid tail.[2]

Handling this compound requires a safety strategy that addresses three specific hazards:

  • Corrosivity/Irritation: Like many

    
    -keto acids, this compound is acidic and can cause severe eye irritation (H319) and skin irritation (H315).[2] In high concentrations or wet environments, it may act as a corrosive (H314).[2]
    
  • Thiophene Permeation: Thiophene derivatives are lipophilic and can permeate standard glove materials faster than aliphatic acids.[2] Systemic absorption can lead to hepatotoxicity.[2]

  • Halogenated Dust: As a solid powder, inhalation of dust poses a respiratory risk (H335).[2]

Hazard Identification Matrix
Hazard ClassGHS CodeDescriptionCritical PPE Countermeasure
Skin Corrosion/Irritation H315 / H314Causes skin irritation or burns.Nitrile (Double Glove) or Laminate
Eye Damage/Irritation H319 / H318Causes serious eye irritation/damage.[2]Chemical Splash Goggles (Not Safety Glasses)
STOT - Single Exposure H335May cause respiratory irritation.[2][3]Fume Hood (Engineering Control)
Acute Toxicity (Dermal) H312Harmful in contact with skin.[2][4]Tyvek® Sleeves + Lab Coat

Personal Protective Equipment (PPE) Protocol

Core Directive: PPE is the last line of defense.[2] All handling of the dry powder must occur inside a certified chemical fume hood.[2]

A. Hand Protection (The "Permeation" Rule)

Do not rely on standard latex gloves. The lipophilic nature of the brominated thiophene ring facilitates permeation.[2]

  • Primary Barrier: Nitrile Rubber (Minimum thickness: 0.11 mm ).[2]

  • Secondary Barrier (High Risk): If handling solutions >100 mL or concentrated stock (>1 M), employ double-gloving or use Silver Shield/4H (Laminate) gloves under an outer nitrile glove for dexterity.[2]

  • Protocol: Change outer gloves immediately upon splash contact.[2] Change inner gloves every 2 hours of continuous work.[2]

B. Eye & Face Protection

Powder Hazard: Standard safety glasses with side shields are insufficient for handling fine powders of acidic irritants.[2] Air currents can carry dust behind the lens.[2]

  • Requirement: Chemical Splash Goggles (indirect venting) are mandatory when weighing or transferring the solid.[2]

  • Face Shield: Required only if scaling up reactions (>50 g) where splash risk from solvents (e.g., dichloromethane) is elevated.[2]

C. Respiratory Protection[1][3]
  • Primary: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[2]

  • Secondary (Outside Hood): If weighing balance is not contained, use a NIOSH N95 or P100 particulate respirator.[2] Note: Consult EHS before using respirators; fit testing is required.[2]

D. Body Protection[1][3][5]
  • Standard: Cotton lab coat (buttoned).[2]

  • Enhanced: Disposable Tyvek® sleeves are recommended to bridge the gap between the glove cuff and lab coat sleeve, preventing wrist exposure during reaching movements.[2]

Operational Workflow & Decision Logic

PPE Selection Decision Matrix

The following logic gate determines the necessary protection level based on the physical state and quantity of the reagent.[2]

PPE_Decision_Matrix Start Start: Handling 4-(5-Bromo-2-thienyl)-4-oxobutyric acid State_Check Physical State? Start->State_Check Solid_Path Solid (Powder) State_Check->Solid_Path Weighing/Transfer Liquid_Path Solution / Reaction Mix State_Check->Liquid_Path Dissolved Qty_Check_Solid Quantity > 10g? Solid_Path->Qty_Check_Solid Qty_Check_Liquid Concentration > 0.5M? Liquid_Path->Qty_Check_Liquid Level_1 LEVEL 1: Standard Nitrile Gloves (0.11mm) Splash Goggles Lab Coat Fume Hood Qty_Check_Solid->Level_1 No Level_2 LEVEL 2: Enhanced Double Nitrile Gloves Tyvek Sleeves Splash Goggles Fume Hood Qty_Check_Solid->Level_2 Yes (Dust Risk) Qty_Check_Liquid->Level_1 No Level_3 LEVEL 3: High Exposure Laminate Gloves (Silver Shield) Face Shield + Goggles Apron Qty_Check_Liquid->Level_3 Yes (Permeation Risk)

Figure 1: PPE Selection Logic. Select protection level based on exposure risk.

Step-by-Step Handling Protocol

Phase 1: Weighing & Transfer
  • Preparation: Place the analytical balance inside the fume hood or a dedicated powder weighing enclosure. If the balance is static, use an anti-static gun to prevent powder scattering.[2]

  • PPE Check: Don goggles and nitrile gloves.[2] Inspect gloves for pinholes.[2]

  • Transfer: Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination of the bulk container.[2]

  • Cleanup: Immediately wipe the balance area with a damp Kimwipe (water/detergent) followed by an ethanol wipe.[2] Dispose of wipes as solid hazardous waste.

Phase 2: Reaction Setup
  • Solvent Choice: When dissolving in chlorinated solvents (DCM, Chloroform), the permeation rate through nitrile increases drastically.[2] Change gloves every 15 minutes if contact with the solvent mixture occurs.[2]

  • Acid Scavenging: If the reaction releases HBr (e.g., during further functionalization), ensure the fume hood sash is at the lowest working position.[2]

Phase 3: Decontamination
  • Surface Decon: Neutralize spills with a weak base (Sodium Bicarbonate solution) before wiping.[2] The acid functionality requires neutralization to prevent corrosion of metal lab surfaces.[2]

  • Tool Cleaning: Rinse glassware with acetone, then wash with Alconox/water.[2] Collect the first acetone rinse as halogenated waste.[2]

Disposal & Waste Management

Crucial Directive: The presence of the Bromine (Br) atom mandates segregation into the Halogenated Waste stream.[2] Mixing this with non-halogenated solvents (e.g., Acetone, Methanol) can result in costly fines from waste disposal vendors.[2]

Waste Stream Segregation Workflow

Waste_Disposal Waste_Source Waste Generation Type_Check Waste Type? Waste_Source->Type_Check Solid_Waste Solid Waste (Powder, Wipes, Gloves) Type_Check->Solid_Waste Liquid_Waste Liquid Waste (Mother Liquor, Rinses) Type_Check->Liquid_Waste Bin_Solid Solid Hazardous Waste Bin (Label: Toxic/Irritant) Solid_Waste->Bin_Solid Double Bag Check_Halogen Contains Halogens? (DCM, Chloroform, Br-Acid) Liquid_Waste->Check_Halogen Bin_Halo Halogenated Organic Waste (Red Can) Check_Halogen->Bin_Halo Yes (Contains Br) Bin_NonHalo Non-Halogenated Waste (Clear Can) Check_Halogen->Bin_NonHalo No (Only if <1% Halo)

Figure 2: Waste Segregation Logic.[2] Ensure Brominated waste is never mixed with non-halogenated streams.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • PubChem. (n.d.).[2] 4-(5-bromothien-2-yl)butanoic acid (Analogous Compound Safety Data). National Library of Medicine.[2] [Link][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

Sources

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